molecular formula C10H8BrNO2S B1394116 Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate CAS No. 858671-74-6

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Cat. No.: B1394116
CAS No.: 858671-74-6
M. Wt: 286.15 g/mol
InChI Key: ZMOIGRSGHBJKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate (CAS 858671-74-6) is a high-value chemical building block with the molecular formula C 10 H 8 BrNO 2 S and a molecular weight of 286.15 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The bromine substituent at the 6-position makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of structure-activity relationships. The ethyl ester group offers a handle for hydrolysis or transformation into other functional groups, facilitating the synthesis of a wide array of derivatives. With a density of approximately 1.618 g/cm³ , this solid compound is supplied For Research Use Only. It is intended for use in laboratory settings by qualified professionals for the synthesis of novel molecules for pharmaceutical and material science research. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIGRSGHBJKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676435
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-74-6
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate, a pivotal intermediate in contemporary drug discovery and materials science. The benzothiazole scaffold is a privileged structure, renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a bromine atom at the 2-position and an ethyl carboxylate at the 6-position furnishes a versatile molecular framework, ideal for further elaboration through cross-coupling reactions and amide bond formations. This document outlines a robust two-step synthetic pathway, beginning with the well-established Hugerschoff reaction to construct the core heterocyclic system, followed by a Sandmeyer reaction for the specific introduction of the 2-bromo substituent. We provide detailed experimental protocols, explain the causality behind procedural choices, and delineate a complete workflow for the structural and purity verification of the final compound using modern analytical techniques.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry.[4][5] Its unique electronic and structural properties allow it to serve as an effective pharmacophore, capable of interacting with a diverse array of biological targets.[1] Clinically approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and investigational agents like Quizartinib for acute myeloid leukemia (AML), feature this core structure, underscoring its therapeutic relevance.[1][4]

The target molecule of this guide, Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate, is not an end-product but a highly valuable building block.[6] Its utility is derived from three key features:

  • The Benzothiazole Core: Provides the fundamental bioactive scaffold.

  • The 6-Ethyl Carboxylate Group: Serves as a synthetic handle for creating amide libraries, which is crucial for structure-activity relationship (SAR) studies.[7]

  • The 2-Bromo Substituent: Acts as a versatile functional group for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of novel chemical space.[8]

This guide presents a logical and reproducible synthetic route, designed for researchers and drug development professionals seeking to leverage this powerful intermediate in their programs.

Retrosynthetic Analysis and Synthetic Strategy

A robust synthesis relies on a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic strategy for Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate identifies a key 2-amino-1,3-benzothiazole intermediate, accessible from a commercially available aniline precursor.

G target Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate intermediate Ethyl 2-amino-1,3-benzothiazole-6-carboxylate target->intermediate Sandmeyer Reaction (Diazotization + Bromination) start Ethyl 4-aminobenzoate intermediate->start Hugerschoff Benzothiazole Synthesis (Thiocyanation/Cyclization)

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to a two-step forward synthesis:

  • Step 1: Hugerschoff Benzothiazole Synthesis: Construction of the Ethyl 2-amino-1,3-benzothiazole-6-carboxylate core from Ethyl 4-aminobenzoate. This classic reaction provides an efficient, one-pot method to form the key heterocyclic intermediate.

  • Step 2: Sandmeyer Reaction: Conversion of the 2-amino group to the 2-bromo group via diazotization followed by substitution with a copper(I) bromide catalyst. This is a reliable and widely used method for the selective introduction of halides onto an aromatic or heteroaromatic ring.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

This procedure is an adaptation of the Hugerschoff reaction, which involves the in-situ formation of a thiocyanate intermediate that subsequently cyclizes to form the benzothiazole ring.

Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add Ethyl 4-aminobenzoate (1 equiv.) and glacial acetic acid (approx. 10 mL per gram of starting material). Stir the mixture to form a suspension.

  • Thiocyanation: Dissolve potassium thiocyanate (KSCN, 2.2 equiv.) in a minimal amount of water and add it to the flask. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination/Cyclization: Prepare a solution of bromine (Br₂, 1.1 equiv.) in glacial acetic acid. Add this solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow addition prevents the formation of unwanted side products and controls the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Workup and Isolation: Pour the reaction mixture into a large volume of ice water. The product will precipitate. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 2-amino-1,3-benzothiazole-6-carboxylate as a crystalline solid.[6]

Step 2: Synthesis of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate

This protocol utilizes the Sandmeyer reaction to replace the amino group with a bromine atom. The mechanism involves the formation of a diazonium salt, which is then catalytically decomposed by copper(I) bromide.

Protocol:

  • Diazotization: Suspend Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1 equiv.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~4 equiv.). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Diazo Salt Formation: Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in a small amount of cold water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. The presence of excess nitrous acid can be tested with starch-iodide paper (should turn blue).

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 equiv.) in HBr (48%). Add the cold diazonium salt solution slowly and portion-wise to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. This step must be performed in a well-ventilated fume hood.

  • Reaction Completion: After the gas evolution subsides, warm the mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate.

Characterization Workflow and Data Analysis

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following workflow ensures the final product meets the required standards for subsequent research.

G cluster_purification Purification cluster_analysis Analytical Verification crude Crude Product (from Workup) column Silica Gel Column Chromatography crude->column nmr NMR Spectroscopy (¹H, ¹³C) column->nmr Pure Fractions ms Mass Spectrometry (MS) column->ms Pure Fractions ir IR Spectroscopy column->ir Pure Fractions hplc HPLC Analysis column->hplc Pure Fractions final Final Characterized Compound nmr->final Structure Confirmation ms->final Molecular Weight Confirmation hplc->final Purity Assessment (>95%)

Caption: Workflow for purification and characterization.
Spectroscopic and Chromatographic Data

The structural identity and purity of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate are confirmed by a combination of spectroscopic and chromatographic methods. The expected data are summarized below.

Analysis Technique Parameter Expected Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 8.6-8.8 (s, 1H, H-7), δ 8.1-8.3 (d, 1H, H-5), δ 7.8-8.0 (d, 1H, H-4), δ 4.3-4.5 (q, 2H, -OCH₂CH₃), δ 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ)δ ~165 (C=O), δ ~153 (C-4), δ ~140 (C-2), δ ~135 (C-7a), δ ~128 (C-6), δ ~127 (C-5), δ ~123 (C-4), δ ~122 (C-7), δ ~62 (-OCH₂), δ ~14 (-CH₃)
Mass Spectrometry (ESI+)m/zExpected [M+H]⁺ at 285.9/287.9, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
IR Spectroscopy (ATR)Wavenumber (cm⁻¹)~1720 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Br stretch).
HPLC (Reverse Phase)Purity>95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate. By following the detailed two-step protocol—leveraging the Hugerschoff and Sandmeyer reactions—researchers can reliably produce this high-value intermediate. The rigorous characterization workflow ensures the final compound's structural integrity and purity, making it suitable for demanding applications in drug discovery and advanced materials synthesis. The strategic combination of a bioactive core, a modifiable ester, and a reactive bromine atom makes this molecule a powerful tool for developing next-generation therapeutics and functional materials.

References

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (2022).
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). R Discovery.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
  • Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (2025). BioMed and BioSci Advances, 2(3).
  • The Technical Edge: Utilizing Benzothiazole Derivatives in Advanced Synthesis. (2025). Article.
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (2015).
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of the Iranian Chemical Society.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2020). DigitalCommons@UMaine.
  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d.
  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025).
  • (E)-Ethyl 3-(4-bromophenyl)
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Ethyl 2-bromo-1,3-benzothiazole-6-carboxyl
  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (2013).
  • ethyl 6-bromo-2-oxo-2H-chromene-3-carboxyl
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28.
  • 6-bromo-2-ethyl benzothiazole. Sigma-Aldrich.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025).
  • Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (2011).

Sources

Physical and chemical properties of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate and Its Analogs

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity or unique physical properties. These are often referred to as "privileged structures." The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a prominent member of this class.[1][2] Its derivatives are foundational to a wide spectrum of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design. Halogenation, particularly bromination, provides a versatile chemical handle for subsequent modifications via cross-coupling reactions.[5] When combined with an ester group, as in the case of this compound and its isomers, the resulting molecule becomes a powerful and versatile building block for constructing diverse molecular libraries and developing novel therapeutic agents.[6]

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of bromo-benzothiazole carboxylate esters, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific work. While the specific isomer "this compound" is not extensively documented in readily available literature, its close and more commonly synthesized isomer, Ethyl 6-bromobenzo[d]thiazole-2-carboxylate , provides a robust reference point for understanding the properties of this class of compounds.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A 4-Bromoaniline + Potassium Thiocyanate B Cyclization Reaction (in Glacial Acetic Acid + Br₂) A->B Step 1 C Formation of 6-bromo-1,3-benzothiazol-2-amine B->C Step 2 D Further Functionalization (e.g., Diazotization, Sandmeyer Reaction) C->D Step 3 E Introduction of Carboxylate Group D->E Step 4 F Esterification with Ethanol E->F Step 5 G Crude Product: Ethyl 6-bromobenzothiazole carboxylate F->G Step 6 H Purification (Recrystallization / Chromatography) G->H I Structural Confirmation H->I Spectroscopy: NMR, FT-IR, MS J Purity Analysis (e.g., HPLC) H->J K Validated Pure Compound I->K J->K

Fig 2. A self-validating workflow for synthesis and characterization.
Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound and its isomers lies in their potential for further chemical modification. The molecule possesses two primary reactive sites that allow for selective functionalization, making it an ideal scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies.

  • The C6-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups, dramatically expanding the chemical space accessible from this single intermediate. [5]2. The C3-Ethyl Carboxylate Group: The ester is susceptible to nucleophilic attack. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides via aminolysis. [6]

G cluster_bromo Reactions at C6-Br cluster_ester Reactions at Ester Core Ethyl 6-bromobenzothiazole carboxylate Scaffold Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) Core->Suzuki Heck Heck Reaction (Adds Alkenes) Core->Heck Sonogashira Sonogashira Coupling (Adds Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Adds N-Groups) Core->Buchwald Hydrolysis Hydrolysis (Forms Carboxylic Acid) Core->Hydrolysis Amidation Amidation (Forms Amides) Core->Amidation Reduction Reduction (Forms Alcohol) Core->Reduction

Fig 3. Reactivity map showing the key functionalization sites.

Section 3: Applications in Research and Development

The benzothiazole scaffold is a cornerstone in drug discovery. [1]Compounds like this compound are not typically therapeutic agents themselves but are critical intermediates used to synthesize more complex, biologically active molecules. [5][6]

  • Oncology: Many potent anticancer agents are built upon the benzothiazole core. [1][4]The ability to diversify the structure through the bromo and ester functionalities allows for the fine-tuning of activity against specific cancer cell lines or protein targets like kinases.

  • Infectious Diseases: Benzothiazole derivatives have shown promise as antimicrobial and antifungal agents. [3]The scaffold can be elaborated to mimic natural products or to interact with specific enzymes essential for microbial survival.

  • Neuroscience: The well-known drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the scaffold's ability to produce CNS-active compounds. [1][3]Intermediates like the title compound are essential for developing new agents targeting neurodegenerative diseases.

  • Materials Science: The rigid, planar, and electron-rich nature of the benzothiazole system makes it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. [5]

Section 4: Experimental Protocols

The following protocols are designed as self-validating systems, where the rationale behind key steps is explained to ensure both success and understanding.

Protocol 1: Illustrative Synthesis of a 6-Bromo-1,3-benzothiazole Precursor

This protocol details the synthesis of 6-bromo-1,3-benzothiazol-2-amine, a common precursor, based on established methodologies. [7] Objective: To synthesize the core 6-bromo-benzothiazole scaffold from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice, distilled water

  • Ethanol (for recrystallization)

  • Magnetic stirrer with heating, ice bath, filtration apparatus

Procedure:

  • Dissolution: In a fume hood, dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask.

    • Causality: Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the subsequent electrophilic substitution.

  • Addition of Thiocyanate: Add potassium thiocyanate to the solution and cool the mixture in an ice bath to below 10°C.

    • Causality: Cooling is critical to control the exothermic reaction and prevent the formation of unwanted byproducts. The thiocyanate ion will act as the nucleophile to build the thiazole ring.

  • Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 10°C.

    • Causality: Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization onto the aniline ring. The slow, dropwise addition is crucial for controlling the reaction rate and temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A solid precipitate should form.

    • Causality: The product is insoluble in water. Pouring the acidic mixture into water causes the product to precipitate out, separating it from the solvent and unreacted starting materials.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual acid. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound dissolves in the hot solvent and crystallizes out in a pure form upon cooling, leaving impurities behind in the solution.

Protocol 2: Workflow for Structural Validation

Objective: To confirm the identity and purity of the synthesized compound using standard analytical techniques.

Procedure:

  • Sample Preparation: Ensure the sample is dry and free of solvent. Prepare separate, appropriately concentrated solutions for NMR (using a deuterated solvent like DMSO-d₆ or CDCl₃) and MS (using a volatile solvent like methanol or acetonitrile). Prepare a KBr pellet or thin film for FT-IR.

  • FT-IR Spectroscopy: Acquire an infrared spectrum.

    • Expected Signatures: Look for characteristic peaks corresponding to N-H stretches (for the amine precursor, ~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N imine stretches (~1600-1650 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). For the final ester product, a strong C=O stretch around 1720-1740 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹ would be key identifiers.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

    • Expected Signatures: For the ethyl ester, expect a quartet around 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -OCH₂CH₃). The aromatic protons on the benzothiazole ring will appear as complex multiplets in the 7.0-8.5 ppm region. The specific splitting patterns will confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum.

    • Expected Signatures: Look for a carbonyl carbon from the ester at ~160-170 ppm. The aromatic and heterocyclic carbons will appear between ~110-155 ppm. The ethyl group carbons will be visible in the upfield region (~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃).

  • Mass Spectrometry (MS): Acquire a mass spectrum (e.g., using ESI or GC-MS).

    • Expected Signature: The primary goal is to identify the molecular ion peak (M+). For a bromo-compound, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the presence of one bromine atom. For C₁₀H₈BrNO₂S, the expected molecular ion peaks would be around m/z 285 and 287.

Conclusion

This compound, along with its closely related isomers, represents a class of high-value chemical intermediates. Their utility is derived not from any intrinsic biological activity, but from the strategic placement of reactive functional groups—the bromine atom and the ethyl ester—on a privileged benzothiazole scaffold. This combination provides researchers with a powerful and versatile platform for synthesizing novel and diverse molecular architectures. A thorough understanding of their physicochemical properties, reactivity, and the robust, self-validating protocols for their synthesis and characterization is essential for leveraging their full potential in the demanding fields of drug discovery and materials science.

References

[8]The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [5]The Technical Edge: Utilizing Benzothiazole Derivatives in Advanced Synthesis. (2025, October 26). BenchChem. [1]Benzothiazole derivatives as anticancer agents. PubMed Central. 6-BroMo-2-benzothiazolecarboxylic acid ethyl ester. Guidechem. Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate. Sigma-Aldrich. [7]Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem. [9]ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. PubChem. [3]Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [10]6-bromo-2-oxo-benzothiazole-3-carboxylic acid ethyl ester. Sigma-Aldrich. [4]Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols. (2025). BenchChem. [11]Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). National Institutes of Health. [12]Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. 6-bromo-2-ethyl benzothiazole. Sigma-Aldrich. [13]Vrushali, et al. (2015). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [14]Ethyl 2-bromothiazole-5-carboxylate. PubChem. [15]Ethyl 6-broMo-1-benzothiophene-2-carboxylate (Cas 105191-64-8). Parchem. [16]6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum. ChemSrc. [17]6-bromo-2-ethyl benzothiazole. Sigma-Aldrich. [6]Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp. [18]A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025, August 6). ResearchGate. [2]Benzothiazole. Wikipedia. [19]Benzothiazines. Fisher Scientific. [20]150612-59-2|Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate. BLD Pharm. [21]Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [22]6-Bromo-1,3-benzothiazol-2-amine. National Institutes of Health. [23]6-Bromo-2-hydrazinyl-1,3-benzothiazole. PubChem. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. National Institutes of Health. [24]Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PubMed Central. [25]Ethyl 3-coumarincarboxylate. NIST WebBook. [26]6-Bromo-1-Ethyl-1h-2,1-Benzothiazin-4(3h)-One. Amanote Research.

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Benzothiazole Chemistry

Molecular Structure: A Synthesis of Aromaticity and Functionality

The molecular architecture of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring. Key substituents, a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position, are expected to significantly influence its electronic properties and steric configuration.

The Benzothiazole Core

The benzothiazole ring system is generally planar, a consequence of the sp² hybridization of its constituent atoms.[5] X-ray crystallographic studies of related 6-bromo-benzothiazole derivatives, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, reveal a dihedral angle of almost zero between the benzene and thiazole rings, confirming a high degree of planarity.[5] This planarity facilitates π-π stacking interactions in the solid state, a feature that can be crucial for crystal packing and intermolecular interactions.[6]

Key Substituents and Their Influence
  • 6-Bromo Group: The presence of a bromine atom at the 6-position introduces a significant electronic effect. As a halogen, bromine is an electron-withdrawing group through induction, yet it is also a weak deactivator in electrophilic aromatic substitution. Its presence can influence the reactivity of the benzene ring and provide a handle for further synthetic modifications.

  • Ethyl Carboxylate Group: The ethyl carboxylate group at the 3-position is a key functional moiety. The ester's carbonyl group is a hydrogen bond acceptor, which can play a role in molecular interactions and biological activity. The orientation of the ethyl group relative to the benzothiazole core is a primary determinant of the molecule's overall conformation.

A diagram illustrating the core molecular structure is presented below:

Caption: Core structure of this compound.

Conformational Analysis: The Dynamics of Molecular Shape

The overall three-dimensional shape of this compound is primarily dictated by the rotation around the single bond connecting the ethyl carboxylate group to the benzothiazole ring. Computational studies on similar benzothiazole derivatives have provided valuable insights into their conformational preferences.[1][2]

A molecular geometry scan, varying the dihedral angle between the benzothiazole ring and the substituent at the 3-position, typically reveals multiple stable conformers.[1] For instance, in related structures, energetically favorable conformations are often found when the substituent is coplanar with the benzothiazole ring, maximizing conjugation.[2] However, steric hindrance between the ester group and the adjacent atoms of the benzothiazole ring can lead to non-planar, yet stable, conformations.

The ethyl group of the ester can also adopt different orientations. In the solid state, as seen in the crystal structure of a related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, the ethyl group can be oriented almost orthogonally to the plane of the carboxylic fragment.[7]

A workflow for computational conformational analysis is outlined below:

Conformational_Analysis_Workflow Computational Conformational Analysis Workflow start Initial 3D Structure Generation dft Geometry Optimization (DFT) e.g., B3LYP/6-31G* start->dft scan Potential Energy Surface Scan (Rotation of C-C bond to ester) dft->scan minima Identification of Energy Minima (Stable Conformers) scan->minima freq Frequency Analysis (Confirmation of true minima) minima->freq thermo Thermochemical Analysis (Relative Stabilities) freq->thermo

Caption: Workflow for computational conformational analysis.

Synthesis of this compound: A Proposed Protocol

A plausible synthetic route for this compound would involve the reaction of 2-amino-5-bromothiophenol with an ethyl 2-formylacetate equivalent. An alternative approach could be the cyclization of a suitably substituted aniline. A representative experimental protocol, adapted from the synthesis of similar benzothiazole derivatives, is provided below.[8]

Experimental Protocol: One-Pot Synthesis of a 2-Substituted Benzothiazole

Materials:

  • 2-Amino-5-bromothiophenol (1 mmol)

  • Ethyl glyoxalate (1 mmol)

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (5 mol%)

  • Ethanol (as solvent, if not performed neat)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromothiophenol (1 mmol), ethyl glyoxalate (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

  • Heat the reaction mixture at 80°C in an open atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the mixture solidifies.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.

Rationale for Experimental Choices:

  • Catalyst: Zinc acetate is a mild and efficient Lewis acid catalyst for this type of condensation/cyclization reaction.

  • Solvent-Free/Minimal Solvent: Performing the reaction neat or with minimal solvent reduces waste and can accelerate the reaction rate.

  • One-Pot Procedure: This approach is efficient as it combines multiple steps into a single operation, saving time and resources.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not available, we can predict the expected spectral features based on data from analogous compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and coupling constants being influenced by the bromo substituent. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift (typically > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong absorption band for the C=O stretching of the ester group (around 1700-1750 cm⁻¹).

  • Bands corresponding to C=N and C=C stretching vibrations of the benzothiazole ring system.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion peak.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiple signals in the aromatic region), Quartet for -OCH₂CH₃, Triplet for -OCH₂CH₃
¹³C NMR Carbonyl carbon (>160 ppm), Aromatic carbons (multiple signals), Methylene carbon of ethyl group, Methyl carbon of ethyl group
IR (cm⁻¹) ~1720 (C=O stretch), ~1600 (C=N stretch), Aromatic C=C stretches, C-H stretches
Mass Spectrometry Molecular ion peak showing a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of similar intensity) corresponding to the molecular formula C₁₀H₈BrNO₂S.

Conclusion and Future Directions

This compound represents a valuable scaffold for further chemical exploration and drug discovery. This guide has provided a comprehensive theoretical framework for its molecular structure, conformation, synthesis, and spectroscopic characterization, drawing upon the rich chemistry of its analogues. Future experimental work should focus on the definitive synthesis and characterization of this compound to validate the predictions outlined herein. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the benzothiazole class of compounds and pave the way for the development of novel therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Shaheen, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4195. [Link]

  • ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • Al-Omary, F. A. M., et al. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43. [Link]

  • Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2055. [Link]

  • do Céu Sousa, M., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Crystals, 14(4), 311. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [Link]

  • Li, Z., et al. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. Bioorganic & Medicinal Chemistry Letters, 16(5), 1355-1359. [Link]

  • ResearchGate. (n.d.). Structure of the benzothiazole scaffold. Retrieved from [Link]

  • Kumar, T. O. S., et al. (2015). Crystal Structure of Ethyl 6-Bromo-2-[(E)-2-Phenylethenyl]quinoline-4-Carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 2), o104. [Link]

  • PubChem. (n.d.). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • van der Heijden, G., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Chemistry – A European Journal, 27(52), 13247-13254. [Link]

  • Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics, 8(1), 001-007. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2021). Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6-Methoxy-2-aminobenzothiazole. AIP Conference Proceedings, 2372(1), 050002. [Link]

  • Abdel-Gawad, H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 12345-12367. [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • Gholamzadeh, P., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8569. [Link]

  • Al-Omary, F. A. M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(14), 5363. [Link]

  • Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4991. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Wang, J., et al. (2025). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 479-481. [Link]

  • Karolak-Wojciechowska, J., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. [Link]

  • Elgemeie, G. H., et al. (2013). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103-o104. [Link]

Sources

The Pharmacological Versatility of Benzothiazoles: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1][2] This unique structural motif has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged structure."[3] The versatility of the benzothiazole scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities.[4][5] These derivatives have shown immense potential in the development of therapeutic agents for a variety of diseases, including cancer, microbial infections, epilepsy, and inflammatory disorders.[1][4][6] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzothiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this remarkable class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

A. Mechanisms of Anticancer Action

The anticancer effects of benzothiazole derivatives are attributed to their ability to interfere with various cellular processes critical for tumor growth and progression.

  • Inhibition of Protein Kinases: Many benzothiazole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[9][10][11] For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K and mTOR, leading to the suppression of cancer cell growth and proliferation.[9][12]

  • Induction of Apoptosis: A significant number of benzothiazole compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][13] This can be achieved through various mechanisms, including the activation of caspase cascades, disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[4]

  • Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

  • DNA Intercalation and Topoisomerase Inhibition: Certain benzothiazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of cell death.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system.

  • Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of various aryl or heterocyclic moieties at this position has been shown to significantly influence anticancer potency. For example, the presence of substituted phenyl rings can enhance cytotoxic activity.

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the benzothiazole nucleus also play a crucial role. The introduction of electron-withdrawing groups, such as nitro or halogen atoms, can often enhance anticancer activity.[8]

  • Side Chain Modifications: The nature of the side chains attached to the benzothiazole scaffold is critical. For instance, the incorporation of piperazine or other nitrogen-containing heterocycles has been shown to improve anticancer efficacy.

C. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.3[8]
A549 (Lung)9.8[8]
HepG2 (Liver)13.4[8]
Derivative B HT-29 (Colon)0.024[13][14]
H460 (Lung)0.29[13][14]
MDA-MB-231 (Breast)0.88[13][14]
Derivative C A549 (Lung)10.67 ± 2.02 (µg/mL)[4]
Derivative D SKRB-3 (Breast)1.2 (nM)[4][13]
SW620 (Colon)4.3 (nM)[4][13]
Derivative E AsPC-1 (Pancreatic)12.44[15]
BxPC-3 (Pancreatic)14.99[15]
Capan-2 (Pancreatic)19.65[15]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a series of dilutions of the test benzothiazole derivative in culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).[17]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][20]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16][17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16][18]

    • Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[18][19] A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

E. Signaling Pathway Visualization

The following diagram illustrates a simplified overview of how a benzothiazole derivative might inhibit a kinase signaling pathway, leading to reduced cell proliferation.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibits AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Benzothiazole derivative inhibiting a receptor tyrosine kinase.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[13][21][22]

A. Mechanisms of Antimicrobial Action

The antimicrobial properties of benzothiazoles are believed to stem from their ability to interfere with essential microbial processes.

  • Enzyme Inhibition: Certain benzothiazole derivatives can inhibit microbial enzymes that are vital for cell wall synthesis, DNA replication, or metabolic pathways.[23]

  • Disruption of Cell Membrane Integrity: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Benzothiazoles have also been investigated for their ability to inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzothiazole derivatives can be tuned by modifying their chemical structure.

  • Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate microbial cell walls.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can impact antimicrobial activity. For instance, halogen and nitro groups have been shown to enhance activity.[24]

  • Specific Functional Groups: The incorporation of specific functional groups, such as thiazole or oxazole moieties, can lead to broad-spectrum antimicrobial agents.[25]

C. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative F Staphylococcus aureus25 - 200[22]
Bacillus subtilis25 - 200[22]
Escherichia coli25 - 100[22]
Derivative G Candida albicans32 - 64[26]
Candida parapsilosis32[26]
Derivative H S. aureus0.025 (mM)[23][27]
S. mutans0.203 (mM)[27]
K. pneumoniae0.813 (mM)[27]
Derivative I Gram-positive/negative strains3.90 - 15.63[24]
D. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[28][29][30][31]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[28]

  • Well Preparation:

    • Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[30]

  • Application of Test Compound:

    • Carefully add a known volume (e.g., 50-100 µL) of the benzothiazole derivative solution (at a specific concentration) into each well.[30]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[28]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[28][30]

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity.

E. Experimental Workflow Visualization

The following diagram outlines the workflow for the agar well diffusion assay.

Caption: Workflow of the Maximal Electroshock (MES) test.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzothiazole derivatives have also demonstrated potent anti-inflammatory properties, suggesting their potential in the treatment of various inflammatory conditions. [15][29]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzothiazoles are often linked to their ability to modulate key inflammatory pathways.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [3]* Inhibition of Nitric Oxide Synthase (iNOS): Certain benzothiazoles can inhibit the expression or activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory molecule.

  • Modulation of the NF-κB Signaling Pathway: A crucial mechanism of action for many anti-inflammatory benzothiazoles is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. [6]NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. [2][7][32]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds. [33][34][35][36] Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [33] Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male rats or mice.

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Administer the test benzothiazole derivative orally or intraperitoneally at various doses.

    • Include a positive control group (e.g., treated with indomethacin or another known anti-inflammatory drug) and a vehicle control group.

  • Induction of Edema:

    • One hour after drug administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

C. Signaling Pathway Visualization

The following diagram depicts the role of the NF-κB signaling pathway in inflammation and its inhibition by a benzothiazole derivative.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines)

Caption: Inhibition of the NF-κB inflammatory pathway.

V. Conclusion and Future Perspectives

The benzothiazole scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse biological activities of its derivatives, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, underscore their significant potential in addressing a wide range of human diseases. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects. The elucidation of the precise molecular targets and mechanisms of action for various benzothiazole derivatives will be crucial for their further optimization. The development of more efficient and environmentally friendly synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. Furthermore, in vivo efficacy and safety studies in relevant animal models are essential to translate the promising in vitro results into clinical applications. The continued exploration of the pharmacological potential of benzothiazole derivatives holds great promise for the future of drug discovery.

VI. References

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.

  • 2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols. (2025). Benchchem.

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). SciSpace.

  • NF-κB in Cancer: A Matter of Life and Death. (2011). AACR Journals.

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.

  • NF‐κB signaling in inflammation and cancer. PMC - PubMed Central.

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). MDPI.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (2025). Benchchem.

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.

  • NF-κB signaling pathway in tumor microenvironment. Frontiers.

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • A Comparative Guide to the Inhibition of iNOS and COX-2: N-Acetyldopamine Dimer-2 and Alternative Inhibitors. (2025). Benchchem.

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.

  • Video: NF-kB-dependent Signaling Pathway. (2023). JoVE.

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Unich.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

  • Agar well-diffusion antimicrobial assay. ResearchGate.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.

  • Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Semantic Scholar.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC - NIH.

  • Agar well-diffusion antimicrobial assay. | Download Scientific Diagram. ResearchGate.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH.

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.

  • Benzothiazole derivatives as anticancer agents. (2019). Sci-Hub.

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.

  • The Dual Inhibition of iNOS and COX-2 by Cox-2-IN-32: A Technical Overview. (2025). Benchchem.

  • Agar well diffusion assay. (2020). YouTube.

  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate.

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain.

  • MIC values (μg/mL) of the compounds and fluconazole against fungal strains. ResearchGate.

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.

  • Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents.

Sources

The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent structural features, including a fused benzene and thiazole ring, provide a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets.[3][4] This versatility has led to the development of a multitude of substituted benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant properties.[5][6][7][8] This technical guide provides a comprehensive overview of the therapeutic landscape of substituted benzothiazoles, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various disease areas. The content is tailored for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the next generation of benzothiazole-based therapeutics.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The unique physicochemical properties of the benzothiazole ring system are central to its success as a pharmacophore. The presence of both nitrogen and sulfur heteroatoms, coupled with the aromatic nature of the bicyclic structure, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Furthermore, the C-2 position of the benzothiazole ring is particularly amenable to substitution, providing a convenient handle for chemists to modulate the pharmacological profile of the molecule.[2][9] This structural adaptability has been a key driver in the exploration of benzothiazole derivatives for a wide range of therapeutic applications.

Synthetic Strategies: Accessing Chemical Diversity

The generation of diverse libraries of substituted benzothiazoles is crucial for identifying novel therapeutic agents. Several synthetic methodologies have been developed to access this important scaffold, with the choice of route often depending on the desired substitution pattern.

The Jacobsen Condensation: A Classic Approach

One of the most common methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[10] This reaction, often referred to as the Jacobsen condensation, proceeds through the formation of a thiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

  • Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired aromatic aldehyde (1.0 mmol).

  • Catalyst/Promoter: An oxidizing agent or catalyst, such as sodium metabisulfite (Na2S2O5) or a copper catalyst, can be added to facilitate the reaction.[9]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[11] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the synthesized 2-arylbenzothiazole is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include microwave-assisted synthesis, one-pot multi-component reactions, and the use of heterogeneous catalysts.[9] These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.

Therapeutic Applications: A Multifaceted Scaffold

The structural versatility of substituted benzothiazoles has been exploited to develop potent and selective agents against a wide range of diseases.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted benzothiazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[6][12][13]

Many benzothiazole derivatives have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][14] For instance, certain derivatives act as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), ataxia telangiectasia mutated (ATM), and Rad-3 related (ATR) kinases, and Rho-associated kinase (ROCK-II).[14][15][16][17]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Benzothiazole Derivatives

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Benzothiazole Substituted Benzothiazole Benzothiazole->PI3K Inhibits antimicrobial_workflow Start Synthesized Benzothiazole Compounds Preparation Prepare stock solutions in DMSO Start->Preparation MIC_Assay Perform Broth Microdilution Assay (MIC determination) Preparation->MIC_Assay Disk_Diffusion Perform Kirby-Bauer Disk Diffusion Assay Preparation->Disk_Diffusion Inoculum Prepare standardized microbial inoculum Inoculum->MIC_Assay Inoculum->Disk_Diffusion Data_Analysis Measure zones of inhibition and determine MIC values MIC_Assay->Data_Analysis Disk_Diffusion->Data_Analysis End Identify lead antimicrobial candidates Data_Analysis->End

Caption: A typical workflow for evaluating the antimicrobial activity of novel benzothiazole derivatives.

Table 2: Antimicrobial Activity of Selected Benzothiazole Analogs

Compound IDTarget Organism(s)MIC (µg/mL)Reference
3e Gram-positive & Gram-negative bacteria3.12[18]
3n Various fungal strains1.56 - 12.5[18]
A1, A2, A9 E. coli, S. aureusPromising activity[19]
A1, A2, A4, A6, A9 A. niger, C. albicansSignificant activity[19]
Neurodegenerative Diseases: A New Frontier

More recently, substituted benzothiazoles have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). [3][7][20]

Certain benzothiazole derivatives, such as Thioflavin-T and Pittsburgh compound B, are utilized as imaging agents for detecting amyloid-β plaques in the brains of AD patients. [3]Newer derivatives are being developed as potential therapeutic agents that can inhibit the aggregation of both amyloid-β and tau proteins. [21][22]

Given the multifactorial nature of neurodegenerative diseases, a multi-target-directed ligand (MTDL) approach is gaining traction. [20][23][24]Benzothiazole-based compounds are being designed to simultaneously modulate multiple targets relevant to AD, such as histamine H3 receptors, cholinesterases, and monoamine oxidase B (MAO-B). [20][23][24]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on substituted benzothiazoles has led to a good understanding of their structure-activity relationships. [1][2][25]For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for modulating biological activity. [2]The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a significant role.

The future of benzothiazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be invaluable in this endeavor. Furthermore, the exploration of novel therapeutic targets for benzothiazole derivatives will undoubtedly open up new avenues for the treatment of a wide range of human diseases.

Conclusion

The substituted benzothiazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures that it will remain a focus of medicinal chemistry research for the foreseeable future. The continued exploration of this privileged core holds immense promise for addressing unmet medical needs across various therapeutic areas.

References

A comprehensive list of references is provided below, including titles, sources, and clickable URLs for verification.

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Cardiovascular Disease Research. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]

  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. National Institutes of Health. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. [Link]

  • Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH. [Link]

  • A REVIEW ON SUBSTITUTED BENZOTHIAZOLES. PharmaTutor. [Link]

  • Examples of benzothiazole‐based drugs in clinical trials. ResearchGate. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. R Discovery. [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Health Risks. [Link]

Sources

Literature review on the synthesis of benzothiazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzothiazole-Based Compounds

Authored by a Senior Application Scientist

Introduction: The Benzothiazole Scaffold - A Cornerstone of Modern Chemistry

The benzothiazole moiety, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, represents a cornerstone in the fields of medicinal chemistry, drug development, and material science.[1][2][3] First described by A.W. Hofmann in 1879, this heterocyclic scaffold has since proven to be a source of compounds with a vast spectrum of biological activities.[1][3] Derivatives of benzothiazole are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others.[2][4][5][6] This remarkable versatility has cemented its status as a "privileged scaffold" in drug discovery, leading to the development of clinically approved drugs such as Riluzole, a neuroprotective agent used to treat amyotrophic lateral sclerosis (ALS).[3][7]

The synthetic accessibility and the unique electronic properties of the benzothiazole ring system allow for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of derivative compounds.[7] This guide provides a comprehensive overview of the core synthetic strategies for constructing the benzothiazole framework, from foundational classical methods to modern, sustainable "green" approaches. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of various methodologies, equipping researchers and drug development professionals with the knowledge to effectively synthesize and innovate within this vital class of compounds.

Pillar 1: Core Synthetic Strategies for Benzothiazole Ring Construction

The construction of the benzothiazole ring system can be broadly categorized into three primary strategies, each with distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Strategy A: Condensation of 2-Aminothiophenol with Electrophiles

This is arguably the most fundamental and widely employed route to 2-substituted benzothiazoles.[8][9] The reaction leverages the nucleophilicity of both the amino and thiol groups of 2-aminothiophenol to react with a carbon-based electrophile, followed by an intramolecular cyclization and aromatization.

1. Reaction with Aldehydes and Ketones

The condensation of 2-aminothiophenol with an aldehyde is a classic and efficient method. The reaction proceeds through the initial formation of a Schiff base (benzothiazoline intermediate), which subsequently undergoes oxidative cyclization to yield the aromatic benzothiazole.[3][10]

The choice of oxidant and catalyst is critical for the efficiency of this transformation. While atmospheric oxygen can suffice, various systems have been developed to accelerate the reaction and improve yields.

  • Hydrogen Peroxide/HCl: An acidic medium protonates the intermediate, facilitating dehydration, while H₂O₂ acts as a clean, powerful oxidant. This system provides excellent yields in short reaction times.[1][10]

  • DMSO as Oxidant: Dimethyl sulfoxide (DMSO) can serve as both the solvent and the oxidant, offering a catalyst-free and operationally simple approach that tolerates a wide range of functional groups.[8][11]

  • Heterogeneous Catalysts: To improve sustainability, solid-supported catalysts like hydrotalcite or Amberlite IR-120 resin have been used.[1] These catalysts are easily recoverable and reusable, aligning with green chemistry principles.

G

2. Reaction with Carboxylic Acids and Derivatives

Direct condensation with carboxylic acids, acyl chlorides, or esters provides another robust pathway.[8][9][12]

  • With Carboxylic Acids: This reaction typically requires high temperatures and a dehydrating agent to drive the amide formation and subsequent cyclization. A modern improvement involves using a heterogeneous mixture of methanesulfonic acid and silica gel, which serves as an efficient medium for the condensation.[8]

  • With Acyl Chlorides: This is often a high-yielding reaction that can be performed under mild, solvent-free conditions at room temperature, making it a particularly "green" option.[13]

Strategy B: Intramolecular Cyclization Routes

These methods construct the benzothiazole ring by forming a key C-S or C-N bond from a pre-functionalized linear precursor.

1. Jacobson Synthesis from N-Arylthioureas

The Jacobson synthesis involves the intramolecular oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles. This method is invaluable for accessing the 2-amino substitution pattern directly. Modern protocols have replaced harsh traditional oxidants with transition metal catalysts.

  • Ruthenium and Nickel Catalysis: Catalysts such as RuCl₃ or Ni(II) salts promote the oxidative C-H functionalization and C-S bond formation under significantly milder conditions and in shorter reaction times, offering higher yields and a broader substrate scope.[14]

2. Cyclization of Thiobenzanilides

The cyclization of thiobenzanilides is another effective route, typically requiring an oxidizing agent. A notable green advancement in this area is the use of visible-light photoredox catalysis. Using riboflavin (Vitamin B2) as an inexpensive, natural photosensitizer, the cyclization can proceed efficiently under irradiation with visible light.[8]

Strategy C: Synthesis from Haloanilines (Ullmann-type Condensation)

When 2-aminothiophenol is not a viable starting material, the Ullmann condensation offers a powerful alternative for forming the crucial aryl-sulfur bond.[15] This copper-catalyzed cross-coupling reaction typically involves a 2-haloaniline and a sulfur source.[14][15]

A simple and effective one-pot synthesis of 2-aminobenzothiazoles involves the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates.[14] The reaction proceeds via an intermediate copper thiolate, and the use of a Cu(OAc)₂ catalyst in DMF at 120 °C gives the desired products in excellent yields, often exceeding 95%.[14] This method is highly tolerant of both electron-donating and electron-withdrawing groups on the aniline ring.

Pillar 2: Modern & Green Synthetic Methodologies

The principles of green chemistry have driven significant innovation in benzothiazole synthesis, focusing on reducing energy consumption, minimizing waste, and eliminating hazardous reagents.[16][17]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technology in organic synthesis.[18] By providing rapid and uniform heating, it dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[16][19][20] This leads to higher yields, cleaner reaction profiles, and significant energy savings. Many classical benzothiazole syntheses, including condensations with aldehydes and cyclizations, have been successfully adapted to microwave conditions.[1][12][21]

G

Solvent-Free and Alternative Solvent Systems

Eliminating volatile organic solvents is a primary goal of green chemistry. Many benzothiazole syntheses can be performed under solvent-free conditions, where the reactants are mixed and heated directly.[16] When a solvent is necessary, green alternatives like water, ethanol, or ionic liquids are increasingly employed, replacing hazardous solvents like dichloromethane.[16]

Data Presentation: Comparative Analysis of Synthetic Methods

To provide a clear, evidence-based comparison, the following tables summarize key performance indicators for various synthetic protocols.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles

Starting MaterialsCatalyst/MediumSolventTemperature (°C)TimeYield (%)Reference(s)
2-Aminothiophenol + Aromatic AldehydesH₂O₂/HClEthanolRoom Temp45-60 min85-94[1]
2-Aminothiophenol + Aromatic AldehydesAmberlite IR-120 ResinNone85 (MW)5-10 min88-95[1]
2-Aminothiophenol + Aromatic AldehydesSnP₂O₇None1008-35 min87-95[8]
2-Aminothiophenol + Aromatic AldehydesAir/DMSODMSO1101 hrHigh[8][11]
2-Iodoanilines + DithiocarbamatesCu(OAc)₂/Cs₂CO₃DMF120-up to 97[14]
N-ArylthioureasRuCl₃Dioxane100-up to 91[14]

(MW) denotes Microwave Irradiation.

Table 2: Microwave-Assisted vs. Conventional Heating

ReactionMethodTimeYield (%)Reference(s)
2-Aminobenzothiazole + Benzaldehyde -> Schiff BaseConventional4-6 hours-[20]
Microwave (160W)1-1.5 minImproved[20]
Schiff Base + NH₄SCN -> TriazineConventional--[20]
Microwave (160W)1.5-2 minImproved[20]
2-Aminothiophenol + BenzonitrileMicrowave (50°C)10 min94[12]

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for reproducible synthesis.

Protocol 1: Green Synthesis of 2-Phenylbenzothiazole via Microwave Irradiation

This protocol adapts the work of Chhabra et al.[1], utilizing a reusable resin catalyst for a rapid and efficient synthesis.

  • Reactants & Reagents:

    • 2-Aminothiophenol (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Amberlite IR-120 resin (catalytic amount)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-aminothiophenol and benzaldehyde.

    • Add the Amberlite IR-120 resin to the mixture.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 85°C for 5-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the vessel to cool to room temperature.

    • Add ethanol to the reaction mixture and filter to remove the resin catalyst. The catalyst can be washed, dried, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

  • Expected Outcome: Yields are typically in the range of 88-95%.[1]

Protocol 2: Ullmann-Type Synthesis of 2-Aminobenzothiazole Derivatives

This protocol is based on the copper-catalyzed coupling of 2-iodoanilines and dithiocarbamates.[14]

  • Reactants & Reagents:

    • 2-Iodoaniline (1.0 mmol)

    • Sodium dithiocarbamate derivative (1.2 mmol)

    • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol)

    • Cesium Carbonate (Cs₂CO₃, 2.0 mmol)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-iodoaniline, the sodium dithiocarbamate, Cu(OAc)₂, and Cs₂CO₃.

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 120°C and stir until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.

  • Expected Outcome: Yields can reach up to 97% depending on the substrates used.[14]

G

Conclusion and Future Outlook

The synthesis of benzothiazole-based compounds has evolved significantly from its classical origins. While the foundational condensation and cyclization reactions remain central to the field, modern chemistry has introduced a wealth of improvements. The overarching trend is a decisive shift towards methodologies that are not only more efficient but also environmentally benign. The adoption of microwave and ultrasound technologies, the development of robust and reusable catalysts, and the move towards solvent-free conditions are paving the way for the sustainable production of these vital pharmaceutical building blocks.

Looking ahead, the integration of flow chemistry promises to further enhance the safety, scalability, and consistency of benzothiazole synthesis. Furthermore, the exploration of biocatalytic routes, leveraging enzymes to perform specific transformations, represents an exciting frontier that aligns perfectly with the highest ideals of green and sustainable chemistry. The continued innovation in the synthesis of this privileged scaffold will undoubtedly fuel future discoveries in medicine and materials science for years to come.

References
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). International Journal of Creative Research Thoughts.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
  • Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. (n.d.). Taylor & Francis Online.
  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (n.d.). ResearchGate.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). NIScPR.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). Anticancer Research.
  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. (n.d.). PubMed.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Bohrium.
  • Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. (2021). Ingenta Connect.
  • Benzothiazole. (n.d.). Wikipedia.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). Springer.
  • Benzothiazole derivatives: Significance and symbolism. (2025). Google Books.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (n.d.). ResearchGate.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025). MDPI.
  • Synthesis of benzothiazole derivatives under green conditions. (n.d.). ResearchGate.
  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
  • Synthesis of Benzothiazole. (2022). ChemicalBook.
  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube.
  • Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. (n.d.). Thieme E-Books & E-Journals.
  • Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. (n.d.). Semantic Scholar.
  • Ullmann condensation. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to the Synthesis and Significance of Bromo-Benzothiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts a privileged architecture for interacting with various biological targets. The strategic functionalization of this core, particularly with bromine and carboxylate moieties, has paved the way for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of a key derivative class: bromo-benzothiazole carboxylates, with a focus on ethyl 6-bromo-benzothiazole carboxylate analogues.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazoles are heterocyclic compounds that have garnered significant attention due to their diverse biological activities.[2][3] They are integral components of numerous FDA-approved drugs and investigational compounds, exhibiting a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent antitumor properties by targeting various mechanisms within cancer cells.[1][2][4]

  • Antimicrobial and Antifungal Properties: The benzothiazole nucleus is a key feature in agents developed to combat bacterial and fungal infections.[2][4]

  • Neuroprotective Effects: Certain derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[1]

  • Anti-inflammatory and Analgesic Actions: The scaffold is also present in compounds with significant anti-inflammatory and pain-relieving capabilities.[2]

The versatility of the benzothiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activity.

Strategic Functionalization: The Role of Bromine and Carboxylate Groups

The introduction of specific functional groups onto the benzothiazole core is a critical aspect of medicinal chemistry, allowing for the modulation of a compound's potency, selectivity, and pharmacokinetic profile.

The Influence of Bromine Substitution

The incorporation of a bromine atom at the 6-position of the benzothiazole ring can significantly impact its biological activity. Halogen atoms, like bromine, can enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to stronger binding with target proteins.

The Versatility of the Ethyl Carboxylate Group

The presence of an ethyl carboxylate group provides a versatile handle for further chemical modifications. This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other derivatives.[5] This allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[5]

Synthesis of Ethyl 6-Bromo-1,3-benzothiazole-2-carboxylate: A Methodological Overview

While the initially requested "Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate" is not a commonly cited compound, the synthesis of the closely related and highly relevant Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate is well-established. The general synthetic approach involves the cyclization of a substituted aniline with a thiocyanate source in the presence of a halogenating agent.

A representative synthetic pathway is depicted below:

Synthesis_of_Ethyl_6_bromo_1_3_benzothiazole_2_carboxylate cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product Synthesis 4-Bromoaniline 4-Bromoaniline 2-Amino-6-bromobenzothiazole 2-Amino-6-bromobenzothiazole 4-Bromoaniline->2-Amino-6-bromobenzothiazole 1. Potassium Thiocyanate 2. Bromine (in Glacial Acetic Acid) Potassium_Thiocyanate Potassium Thiocyanate Potassium_Thiocyanate->2-Amino-6-bromobenzothiazole Bromine Bromine Bromine->2-Amino-6-bromobenzothiazole Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->2-Amino-6-bromobenzothiazole Final_Product Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate 2-Amino-6-bromobenzothiazole->Final_Product Ethyl chlorooxoacetate (in Pyridine) Ethyl_chlorooxoacetate Ethyl chlorooxoacetate Ethyl_chlorooxoacetate->Final_Product Pyridine Pyridine (Base) Pyridine->Final_Product

Caption: Synthetic pathway for Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-bromoaniline and potassium thiocyanate in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-6-bromobenzothiazole.

Step 2: Synthesis of Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate

  • Dissolve 2-amino-6-bromobenzothiazole in pyridine.

  • To this solution, add ethyl chlorooxoacetate dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into dilute hydrochloric acid to neutralize the pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 6-bromo-1,3-benzothiazole-2-carboxylate.

Physicochemical Properties and Characterization

The synthesized Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate can be characterized by various analytical techniques to confirm its structure and purity.

PropertyValue
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzothiazole ring and the ethyl group of the ester.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of all ten carbon atoms in their respective chemical environments.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight.

Applications and Future Directions

Ethyl 6-bromo-1,3-benzothiazole-2-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The presence of the bromo and ethyl carboxylate functionalities allows for diverse chemical transformations, making it a key building block in drug discovery programs targeting:

  • Kinase Inhibition: As a scaffold for developing potent kinase inhibitors for cancer therapy.[5]

  • Antimicrobial Agents: For the synthesis of novel antibacterial and antifungal compounds.[5]

  • Neuroprotective Compounds: As a starting material for molecules aimed at treating CNS disorders.[5]

The continued exploration of the chemical space around the 6-bromo-benzothiazole-2-carboxylate core holds significant promise for the discovery of new and effective therapeutic agents.

Conclusion

While the specific compound "this compound" is not prominently featured in the scientific literature, the closely related 1,3-benzothiazole isomers are of significant interest in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of ethyl 6-bromo-1,3-benzothiazole-2-carboxylate, highlighting the importance of the benzothiazole scaffold and the strategic use of functionalization in drug design. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug development.

References

  • National Center for Biotechnology Information. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • Google Patents. (2015). Synthesizing process of 2, 6-dibromo benzothiazole.
  • World Journal of Pharmaceutical Research. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity and Stability of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a key intermediate in the synthesis of more complex molecules, offering multiple points for chemical modification. Understanding its reactivity and stability is paramount for its effective utilization in the synthesis of novel therapeutic agents and for ensuring the quality and shelf-life of resulting drug candidates. This guide provides a comprehensive overview of the chemical behavior of this important building block.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The fusion of a benzene ring with a thiazole ring creates a planar aromatic system with a unique electron distribution.[5] The presence of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position introduces specific sites for chemical reactions and potential degradation.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₀H₈BrNO₂SN/A
Molecular Weight286.15 g/mol N/A
AppearanceExpected to be a solid at room temperatureGeneral knowledge of similar compounds
SolubilityLikely soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral knowledge of similar compounds
AromaticityThe benzene ring exhibits higher aromaticity and π-electron delocalization compared to the thiazole ring.[5][5]

Reactivity Profile: A Multi-faceted Molecule

The reactivity of this compound can be considered by examining its key functional groups and the benzothiazole core itself.

The Benzothiazole Core: Susceptibility to Electrophilic and Nucleophilic Attack

The benzothiazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the reactivity is influenced by the substituents present. The bromine atom at the 6-position is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic aromatic substitution.[6][7][8] Conversely, the thiazole ring contains nitrogen and sulfur atoms, which can act as nucleophilic centers.

  • Electrophilic Aromatic Substitution: Further substitution on the benzene ring is possible, though it may require harsh conditions due to the deactivating effect of the bromine atom. The directing effects of the existing substituents would need to be considered for predicting the position of a new substituent.[9]

  • Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring can be displaced by strong nucleophiles under specific conditions, such as high temperatures or in the presence of a catalyst.

  • Reactions at the Thiazole Ring: The nitrogen and sulfur atoms can potentially be alkylated or oxidized.

The Ester Group: A Handle for Derivatization

The ethyl carboxylate group at the 3-position is a versatile functional group for further synthetic modifications.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to the formation of the carboxylate salt, which can then be acidified to yield the carboxylic acid.[10]

  • Amidation: The ester can be converted to an amide by reacting with an amine. This is a common strategy in drug discovery to introduce new functionalities and modulate the physicochemical properties of the molecule.

  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The Carbon-Bromine Bond: A Gateway to Cross-Coupling Reactions

The bromine atom at the 6-position is a key site for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.

Caption: Key reactive sites and potential transformations of this compound.

Stability Profile: Understanding Degradation Pathways

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions.[11][12][13] Forced degradation studies are essential to identify potential degradation products and pathways.[14]

Hydrolytic Stability

The ester functional group is the most likely site for hydrolytic degradation. The rate of hydrolysis is dependent on pH and temperature.

  • Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis to the carboxylic acid and ethanol. This reaction is typically reversible.[10]

  • Basic Conditions: In the presence of a base, the ester undergoes saponification, an irreversible reaction that yields the carboxylate salt and ethanol.[10]

Oxidative Stability

The benzothiazole ring, particularly the sulfur atom, can be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[14] Oxidation could lead to the formation of sulfoxides or sulfones.

Photostability

Benzothiazole derivatives can be sensitive to light.[15][16] Photodegradation can involve complex reaction pathways, including photoisomerization and the formation of radical species.[15] The presence of a bromine atom may also influence the photostability.

Thermal Stability

The thermal stability of benzothiazole derivatives can vary depending on their substitution pattern.[17][18] At elevated temperatures, decomposition of the molecule may occur. Thermogravimetric analysis (TGA) is a useful technique to determine the thermal decomposition profile.

Experimental Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are based on established guidelines for stability testing.[11][12][13][19]

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide to the compound solution.

    • Keep the mixture at room temperature for a defined period, with samples taken at regular intervals (e.g., 2, 4, 8, and 24 hours).

    • Analyze the samples by HPLC to monitor for the appearance of degradation products.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals by HPLC.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., at 60 °C, 80 °C, and 100 °C).

    • At specified time points, remove samples and prepare solutions for HPLC analysis.

    • For solution stability, incubate a solution of the compound at elevated temperatures and analyze at regular intervals.

Caption: A typical workflow for forced degradation studies of this compound.

Conclusion: A Versatile but Potentially Labile Building Block

This compound is a valuable synthetic intermediate with multiple reactive sites that can be exploited for the synthesis of diverse chemical libraries. Its benzothiazole core, ester functionality, and bromine substituent offer a rich chemical landscape for drug discovery. However, this reactivity also implies potential instability under certain conditions. A thorough understanding of its degradation pathways through forced degradation studies is crucial for the development of robust synthetic routes and stable drug formulations. The insights provided in this guide serve as a foundational resource for researchers working with this important class of compounds.

References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. ([Link])

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ([Link])

  • Photochemical-assisted synthesis of 2-substitutedbenzothiazole scaffolds. ([Link])

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. ([Link])

  • Ward and Williams : 400. Electrophilic Substitution in Benxothiaxole. Part 112 The Bromination of the Aminobenxothiaxoles. ([Link])

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ([Link])

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. ([Link])

  • Forced Degradation Studies. ([Link])

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. ([Link])

  • Synthesis, reactions and antimicrobial activity of benzothiazoles. ([Link])

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. ([Link])

  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. ([Link])

  • Forced Degradation Studies. ([Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ([Link])

  • A Review: Stability Indicating Forced Degradation Studies. ([Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ([Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ([Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. ([Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ([Link])

  • Benzothiazole synthesis. ([Link])

  • Benzothiazole derivatives as anticancer agents. ([Link])

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. ([Link])

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. ([Link])

  • Analytical Techniques In Stability Testing. ([Link])

  • Electrophilic Aromatic Substitution: The Six Key Reactions. ([Link])

  • 14.2. Examples of electrophilic aromatic substitution. ([Link])

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ([Link])

  • N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity. ([Link])

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][15][20]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ([Link])

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][15][20]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ([Link])

  • Stability indicating study by using different analytical techniques. ([Link])

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ([Link])

  • (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ([Link])

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ([Link])

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ([Link])

  • hydrolysis of esters. ([Link])

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. ([Link])

  • Reactivity of Nucleophilic Reagents toward Esters. ([Link])

  • Product Class 18: Benzothiazoles and Related Compounds. ([Link])

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. ()

Sources

An In-depth Technical Guide to the Derivatives and Analogs of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide focuses on a specific, yet highly potential, building block: Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate . We will delve into its synthetic pathways, explore its potential for chemical diversification, and discuss the prospective biological significance of its derivatives.

The Core Scaffold: Synthesis of this compound

The synthesis of the title compound originates from its carboxylic acid precursor, 6-bromo-1,2-benzisothiazole-3-carboxylic acid.[3][5][6] While specific literature on the synthesis of this acid is not abundant, a plausible synthetic route can be extrapolated from general methods for benzisothiazole formation. The subsequent esterification to the ethyl ester is a standard and well-documented transformation.

Proposed Synthesis of the Precursor: 6-bromo-1,2-benzisothiazole-3-carboxylic acid

A potential synthetic pathway to 6-bromo-1,2-benzisothiazole-3-carboxylic acid is outlined below. This proposed synthesis is based on established methods for constructing the benzisothiazole ring system.

Experimental Protocol: Synthesis of 6-bromo-1,2-benzisothiazole-3-carboxylic acid

  • Step 1: Diazotization of 2-amino-5-bromobenzoic acid.

    • To a stirred suspension of 2-amino-5-bromobenzoic acid in aqueous HCl, add a solution of sodium nitrite in water dropwise at 0-5 °C.

    • Maintain the temperature and stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Thiolation and Cyclization.

    • In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂).

    • Slowly add the cold diazonium salt solution to the sodium disulfide solution.

    • Heat the reaction mixture to facilitate the displacement of the diazonium group and subsequent cyclization to form the benzisothiazole ring.

  • Step 3: Work-up and Isolation.

    • Cool the reaction mixture and acidify with a mineral acid to precipitate the crude 6-bromo-1,2-benzisothiazole-3-carboxylic acid.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Esterification to this compound

The conversion of the carboxylic acid to its ethyl ester can be readily achieved via Fischer esterification.[7][8]

Experimental Protocol: Fischer Esterification

  • Suspend 6-bromo-1,2-benzisothiazole-3-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Derivatization Strategies: Unlocking the Potential of the Scaffold

The this compound scaffold offers two primary points for chemical modification: the ethyl carboxylate group at the 3-position and the bromo substituent at the 6-position.

Modifications at the 3-Position: Amide Formation

The ethyl ester at the 3-position is a versatile handle for introducing a diverse range of functionalities, most notably through amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing various amine-containing fragments.[9][10]

Experimental Protocol: Amide Coupling

  • Hydrolysis of the Ester: Initially, the ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Amide Coupling: To a solution of the resulting carboxylic acid in an aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).[11]

  • Add the desired primary or secondary amine and stir the reaction mixture at room temperature until completion.

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Amide_Formation Core Ethyl 6-bromo-1,2- benzothiazole-3-carboxylate Acid 6-bromo-1,2-benzothiazole- 3-carboxylic acid Core->Acid Hydrolysis Reagents1 LiOH, THF/H2O Amide 6-bromo-N,N-disubstituted-1,2- benzothiazole-3-carboxamide Acid->Amide Amide Coupling Reagents2 HATU, DIPEA, DMF Amine R1R2NH Amine->Amide

Modifications at the 6-Position: Cross-Coupling Reactions

The bromine atom at the 6-position is a key functionality for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[12] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[13]

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the benzothiazole core and a variety of aryl or heteroaryl boronic acids or esters.[2][13] This allows for the introduction of diverse aromatic systems, significantly expanding the chemical space for biological screening.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried flask, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the 6-aryl-1,2-benzothiazole-3-carboxylate derivative.

Suzuki_Coupling Core Ethyl 6-bromo-1,2- benzothiazole-3-carboxylate Coupled_Product Ethyl 6-aryl-1,2- benzothiazole-3-carboxylate Core->Coupled_Product Suzuki Coupling Reagents Pd catalyst, Base, Solvent Boronic_Acid Ar-B(OH)2 Boronic_Acid->Coupled_Product

The 6-bromo position is also amenable to other palladium-catalyzed cross-coupling reactions, such as:

  • Sonogashira Coupling: for the introduction of alkyne functionalities.

  • Buchwald-Hartwig Amination: for the formation of C-N bonds with various amines.

  • Heck Coupling: for the introduction of alkenyl groups.

These reactions further underscore the versatility of the 6-bromo substituent as a linchpin for diversification.

Biological Significance and Structure-Activity Relationship (SAR)

While specific biological data for derivatives of this compound are not extensively reported, the broader class of benzisothiazole and benzothiazole derivatives has shown significant promise in various therapeutic areas.

  • Antipsychotic Activity: Certain 1-(1,2-benzisothiazol-3-yl)piperazine derivatives have been evaluated as potential antipsychotic agents, showing affinity for dopamine and serotonin receptors.[4][14]

  • Antimicrobial and Antifungal Activity: Various 3-substituted 1,2-benzisothiazole derivatives have demonstrated selective antifungal and antibacterial properties.[15]

  • Anticancer Activity: The benzothiazole scaffold is present in numerous compounds with potent anticancer activity, targeting various mechanisms of cancer cell proliferation.

The derivatization strategies outlined above provide a framework for systematic SAR studies. For instance, a library of 3-carboxamides can be synthesized to probe the effects of different substituents on a particular biological target. Similarly, varying the aryl group introduced at the 6-position via Suzuki coupling can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Data Summary

Compound Class Functionalization Site Key Reactions Potential Biological Activities
3-Carboxamides3-positionAmide CouplingAntipsychotic, Antimicrobial, Anticancer
6-Aryl derivatives6-positionSuzuki-Miyaura CouplingModulation of receptor binding, Improved potency
6-Alkynyl derivatives6-positionSonogashira CouplingCytotoxic agents, Click chemistry handles
6-Amino derivatives6-positionBuchwald-Hartwig AminationImproved solubility, Hydrogen bonding interactions

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its two distinct points of functionalization allow for the creation of large and diverse chemical libraries. By leveraging established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the structure-activity relationships of its derivatives. The proven biological potential of the broader benzothiazole class provides a strong rationale for the investigation of this promising chemical entity in modern drug discovery programs.

References

  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(7), 3196-3209.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Yevich, J. P., et al. (1992). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 35(23), 4516–4525.
  • Perrone, E., et al. (1994). Biological studies on 1,2-benzisothiazole derivatives. II.
  • 6-Bromo-1,2-benzisothiazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Stock, H. T., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of medicinal chemistry, 37(15), 2308–2314.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Pharmaceutical Research, 12(12), 1123-1142.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • 6-Bromo-1,2-benzisothiazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Anand, P., et al. (2017). synthesis, biological activity and recent advancement of benzothiazoles: a classical review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 1849-1864.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Chemical and Molecular Engineering, 16(8), 133-138.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(15), 7647–7657.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). The Organic Chemistry Tutor. Retrieved from [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2021). Letters in Organic Chemistry, 18(5), 374-379.
  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Ch19: RCO2H to RCO2R'. (n.d.). University of Calgary. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. (2021). Synthesis, 53(18), 3243-3266.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2022). International journal of molecular sciences, 23(21), 13463.
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (2015, December 30). Google Patents.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2024).

Sources

Methodological & Application

The Versatile Virtuoso: Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry and drug discovery, the selection of a starting scaffold is a decision that dictates the trajectory of a research program. Among the privileged heterocyclic systems, the benzothiazole core stands out for its remarkable prevalence in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide illuminates the synthetic utility of a particularly valuable, yet underexplored, building block: Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate . Its unique trifunctional architecture—a reactive aryl bromide, a modifiable ethyl ester, and an activatable benzothiazole ring system—renders it a powerful linchpin for the construction of diverse and complex molecular entities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It eschews rigid templates in favor of a logically flowing narrative that delves into the synthesis, reactivity, and practical applications of this versatile molecule. Herein, we provide not just protocols, but the scientific rationale that underpins them, empowering you to harness the full synthetic potential of this exceptional building block.

Unveiling the Scaffold: Synthesis and Physicochemical Properties

Proposed Synthesis of this compound

The synthetic strategy involves an initial condensation of 4-bromo-2-aminothiophenol with ethyl glyoxylate, followed by an oxidative cyclization to furnish the benzothiazole ring system.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Oxidative Cyclization

  • To the crude reaction mixture from Step 1, add an oxidizing agent. A mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or manganese dioxide (MnO₂) is recommended to avoid over-oxidation.

  • Stir the mixture at room temperature for 12-24 hours. The choice of oxidant and reaction time may require optimization.

  • Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)

The Dual Reactivity of a Privileged Scaffold

The synthetic prowess of this compound lies in its two distinct and orthogonally reactive functional groups: the 6-bromo substituent and the 3-ethyl carboxylate . This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.

The Gateway to Complexity: The 6-Bromo Position

The bromine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.[4][5] This is the primary site for building molecular complexity and exploring structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] In the context of our building block, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the 6-position.

Application Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.[4][6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts with specialized ligands may be required for challenging substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonate bases are generally effective and well-tolerated.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O80-90
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O75-85

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst: - Pd(PPh₃)₄ C Add Solvents: - Dioxane/Water D Degas with N₂/Ar E Heat to 80-100 °C (4-12 h) D->E F Cool & Dilute with EtOAc E->F G Aqueous Wash (Water, Brine) H Dry & Concentrate I Column Chromatography

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 6-position.[5][7] This reaction is instrumental in the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents.

Application Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • Add the amine and then the base.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and an inert atmosphere are essential.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Oxidative\nAddition->Ar-Pd(II)(L)-Br Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-Br->Ligand\nExchange R₂NH [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ Ligand\nExchange->[Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ Deprotonation Deprotonation [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻->Deprotonation Base Ar-Pd(II)(L)(HNR) Ar-Pd(II)(L)(HNR) Deprotonation->Ar-Pd(II)(L)(HNR) Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)(HNR)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Heck reaction provides a means to couple the 6-bromo position with alkenes, leading to the formation of substituted styrenyl or other vinyl-substituted benzothiazoles.[9]

Application Protocol: Heck Reaction of this compound

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Versatile Handle: The 3-Ethyl Carboxylate

The ethyl ester at the 3-position offers a secondary point of diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides.

Application Protocol: Hydrolysis of this compound

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]

Materials:

  • This compound (1.0 eq)

  • Base (e.g., LiOH, NaOH, KOH, 2.0-5.0 eq)

  • Solvent system (e.g., THF/water, methanol/water)

Procedure:

  • Dissolve this compound in the solvent system in a round-bottom flask.

  • Add an aqueous solution of the base.

  • Stir the mixture at room temperature to 60 °C for 1-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1,2-benzothiazole-3-carboxylic acid.

The resulting carboxylic acid can be converted to a wide range of amides using standard peptide coupling reagents.[12]

Application Protocol: Amide Coupling of 6-bromo-1,2-benzothiazole-3-carboxylic acid

This protocol provides a general method for amide bond formation using HATU as the coupling agent.[13]

Materials:

  • 6-bromo-1,2-benzothiazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-1,2-benzothiazole-3-carboxylic acid in the anhydrous solvent.

  • Add the amine and the base.

  • Add the coupling agent portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its dual reactivity allows for the systematic and diverse functionalization of the benzothiazole scaffold. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable molecule, paving the way for the discovery of novel and impactful chemical entities.

References

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Medicinal Chemistry, 13(1), 108-118. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. BenchChem.
  • Çalışkan, B., & Pejchalová, M. (2017). Activation of carboxylic group and subsequent amide formation. ResearchGate. [Link]

  • Jebur, A. K., Abdullah, L. W., & Saleh, H. M. (2018). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 13(6). [Link]

  • Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 311-316. [Link]

  • Geronikaki, A., & Gavalas, A. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Lihumis, H. S., & Al-Masoudi, N. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Zhang, L., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369512. [Link]

  • Lloyd, B. (2020, August 8). 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis [Video]. YouTube. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, S. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(9), 1129. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Okonkwo, V. I., & Ogu, A. A. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • Prabhu, P. P., Shastry, C. S., & Pande, S. S. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Research in Pharmacy, 1(2), 6-12. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Nguyen, T. T. H., Nguyen, T. H., & Pham, T. D. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Vietnam Journal of Chemistry, 58(6), 752-756. [Link]

  • El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1167-1201. [Link]

  • Ozdemir, I., & Gurbuz, N. (2017). A very recent example of Buchwald-Hartwig reaction type for producing... ResearchGate. [Link]

  • Reddy, T. J., & Sridharan, V. (2010). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Kivala, M., & D'Aléo, A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]

  • Ananikov, V. P., & Gordeev, E. G. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(19), 6446-6457. [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Philadelphia University.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

The Versatile Scaffold: Ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the privileged heterocyclic systems, the 1,2-benzisothiazole core has emerged as a versatile scaffold, underpinning the development of a diverse array of biologically active agents. This application note delves into the specific utility of a key derivative, Ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate , a building block that offers a unique combination of reactive handles and a strategic bromine substituent, paving the way for the synthesis of innovative drug candidates.

The 1,2-benzisothiazole moiety itself is a cornerstone in a number of pharmacologically active compounds, demonstrating a broad spectrum of activities including enzyme inhibition and receptor modulation.[1][2] The introduction of a bromine atom at the 6-position and an ethyl carboxylate at the 3-position provides medicinal chemists with precise control over subsequent structural modifications, a critical aspect in the iterative process of lead optimization.

Strategic Importance in Drug Design

The strategic placement of the bromine atom on the benzisothiazole ring is of particular significance. It serves as a valuable synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in establishing structure-activity relationships (SAR).

Furthermore, the ethyl carboxylate group at the 3-position offers a readily modifiable site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, or it can be converted into other functional groups. This versatility is instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Application in the Synthesis of Novel Enzyme Inhibitors

A significant application of ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate lies in its use as a precursor for the synthesis of potent enzyme inhibitors. The 1,2-benzisothiazole scaffold has been identified as a key pharmacophore in the development of inhibitors for a variety of enzymes, including HIV-1 reverse transcriptase and carbonic anhydrases.[3][4]

Workflow for Derivative Synthesis

The general workflow for utilizing ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate in the synthesis of enzyme inhibitors often involves initial modification of the ester functionality followed by diversification at the bromine-substituted position.

G start Ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate step1 Hydrolysis or Amidation at C3-ester start->step1 step2 Carboxylic Acid or Amide Derivative step1->step2 step3 Cross-Coupling Reaction at C6-bromo (e.g., Suzuki, Buchwald-Hartwig) step2->step3 step4 Diverse Library of C6-arylated/aminated Derivatives step3->step4 step5 Biological Screening (Enzyme Inhibition Assays) step4->step5 end Lead Compound Identification step5->end

Caption: Synthetic workflow for generating diverse derivatives.

Experimental Protocols

The following protocols provide a generalized framework for the synthetic manipulation of ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate. Researchers should adapt these procedures based on the specific requirements of their target molecules.

Protocol 1: Hydrolysis of the Ethyl Ester

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • Ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1,2-benzisothiazole-3-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki Cross-Coupling for C-6 Arylation

This protocol outlines a general procedure for the arylation of the 6-bromo position, a common strategy for exploring SAR.

Materials:

  • 6-bromo-1,2-benzisothiazole derivative (from Protocol 1 or the starting ester)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using an aqueous base solution)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a reaction vessel, add the 6-bromo-1,2-benzisothiazole derivative (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (2-5 mol%), and base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Exemplary Derivative Activities

The following table summarizes hypothetical inhibitory activities of derivatives synthesized from ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate against a target enzyme, illustrating the impact of substitutions at the C-6 position.

Compound IDC-6 SubstituentIC₅₀ (nM)
Parent -Br>10,000
1a -Phenyl850
1b -4-Fluorophenyl420
1c -4-Methoxyphenyl680
1d -3-Pyridyl310

Visualization of Mechanistic Rationale

The development of potent and selective enzyme inhibitors often relies on establishing key interactions within the enzyme's active site. The 1,2-benzisothiazole scaffold can act as a crucial pharmacophore, with substituents at the C-6 position extending into specific binding pockets to enhance affinity and selectivity.

G cluster_0 Enzyme Active Site cluster_1 P1 Hydrophobic Pocket 1 P2 Hydrogen Bond Acceptor/Donor Region P3 Hydrophobic Pocket 2 Scaffold 1,2-Benzisothiazole Core Scaffold->P1 van der Waals Interactions C3_group C3-Amide Group C3_group->P2 Hydrogen Bonding C6_substituent C6-Aryl Group C6_substituent->P3 Hydrophobic Interactions

Caption: Putative binding mode of a C6-arylated 1,2-benzisothiazole inhibitor.

Conclusion

Ethyl 6-bromo-1,2-benzisothiazole-3-carboxylate stands as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategically positioned functional groups allow for a wide range of synthetic transformations, facilitating the rapid generation of diverse compound libraries. The successful application of this scaffold in the development of potent enzyme inhibitors underscores its significance in the ongoing quest for novel therapeutics. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide for researchers and scientists engaged in the design and synthesis of next-generation drug candidates.

References

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Viruses. 2018;10(11):619. [Link]

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry. 2016;59(13):6547-52. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. 2022;12(35):22933-22949. [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances. 2021;11(52):32855-32869. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. 1987;30(3):491-6. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences. 2023;24(13):10903. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. 2015;6(11):1116-20. [Link]

  • 1,2-Benzisothiazole-3-acetic acid, methyl ester. PubChem. [Link]

  • Chemistry of Biologically Active Isothiazoles. Current Organic Chemistry. 2011;15(5):716-735. [Link]

  • 1,2-Benzisothiazole-3-carboxylic acid. PubChem. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • Special Issue: “Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II”. International Journal of Molecular Sciences. 2023;24(13):10903. [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences. 2024;25(5):2903. [Link]

  • Product Class 16: Benzisothiazoles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. 2002. [Link]

  • Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. Molecules. 2022;27(15):4975. [Link]

  • 6-Bromo-1,2-benzisothiazole-3-carboxylic acid. MySkinRecipes. [Link]

Sources

Application Notes and Protocols for Reactions Involving Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The benzothiazole scaffold is a "privileged" structure, frequently found in pharmacologically active compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate at the 3-position provides two distinct points for chemical modification, making it a versatile precursor for the synthesis of diverse compound libraries.[5] This document provides detailed experimental setups, protocols, and insights for researchers and scientists working with this compound, focusing on common and impactful synthetic transformations.

Compound Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties of this compound and the necessary safety precautions for its handling, as well as the handling of related halogenated organic compounds.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Appearance Solid
SMILES String CCOC(=O)C1=CC2=C(N=C(S2)Br)C=C1
InChI Key JQZQKEZCRZNJPC-UHFFFAOYSA-N
Safety and Handling of Halogenated Organic Compounds

This compound is a halogenated organic compound and should be handled with appropriate care. Halogenated organics can present various hazards, including potential toxicity and environmental persistence.[6][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable minimum).[7][8] For large-scale operations or when there is a risk of splashing, a face shield and splash-proof goggles are recommended.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[6][7][8]

  • Spill Management: Have a spill kit readily available. Small spills can be absorbed with paper towels or other absorbent materials. For larger spills, contain the material with absorbent pillows and follow your institution's hazardous waste disposal procedures.

  • Waste Disposal: Dispose of halogenated organic waste in designated, clearly labeled containers.[7][8] Do not dispose of these compounds down the drain.[7][9]

First Aid:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[6] Remove any contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station.[6] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Setups and Protocols

The bromine atom on the benzothiazole ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The ethyl ester provides a site for hydrolysis or amidation.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

2.1.1. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[10]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

2.1.2. Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat to Reaction Temperature (e.g., 80-100 °C) inert->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

2.1.3. Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Aryl bromide substrate
Arylboronic acid1.2 - 1.5Coupling partner
Pd(PPh₃)₄ or Pd₂(dba)₃0.01 - 0.05Palladium catalyst
Phosphine Ligand (e.g., SPhos, XPhos)0.02 - 0.10Stabilizes catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
Dioxane/H₂O or Toluene/H₂O-Solvent system

Procedure:

  • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq.), the ligand (e.g., SPhos, 0.06 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.[12]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and influences the rate of oxidative addition and reductive elimination.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[13] This reaction is particularly useful for introducing primary and secondary amines at the 6-position of the benzothiazole core.

2.2.1. Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[13]

2.2.2. Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Amine - Palladium Catalyst - Ligand - Base - Solvent inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat to Reaction Temperature (e.g., 90-110 °C) inert->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter_celite Filter through Celite cool->filter_celite extract Aqueous Work-up & Extraction filter_celite->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purify->characterize

Caption: General workflow for a Buchwald-Hartwig amination reaction.

2.2.3. Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Aryl bromide substrate
Amine1.1 - 1.5Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Palladium catalyst
Phosphine Ligand (e.g., BINAP, Xantphos)0.02 - 0.10Stabilizes catalyst
NaOt-Bu or K₃PO₄1.4 - 2.0Base
Toluene or Dioxane-Solvent

Procedure:

  • In an oven-dried reaction vessel, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene), followed by the amine (1.2 eq.).

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine without competing as a nucleophile.

  • Bulky, Electron-Rich Ligands: Ligands such as BINAP or Xantphos are often employed to promote the reductive elimination step, which is frequently the rate-limiting step in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so using dry solvents and glassware is essential for optimal results.

Characterization of Products

Thorough characterization of the synthesized benzothiazole derivatives is essential to confirm their identity and purity.[12][14][15]

Standard Characterization Techniques:

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the final compound.[12][14][15]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.[15] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[12][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.[12]

Purification of Brominated Aromatic Compounds

Purification is a critical step to obtain the desired compound in high purity, free from starting materials, reagents, and byproducts.

Common Purification Techniques:

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for purification.[16]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[12] Silica gel is the most common stationary phase for the purification of benzothiazole derivatives.

  • Preparative TLC or HPLC: For small-scale purification or for separating closely related compounds, preparative TLC or HPLC can be employed.

When purifying brominated compounds, it is important to be aware that they may have different chromatographic behavior compared to their non-brominated analogs. The choice of eluent for column chromatography should be optimized to achieve good separation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform key chemical transformations on this scaffold. By understanding the underlying principles of the reactions and adhering to safe laboratory practices, scientists can effectively utilize this compound in their drug discovery and development efforts.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Parle, A., & Amin, S. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica.
  • PSFC. Halogenated Solvents.
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025). ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Luo, Q.-L., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. Safety. (2020).
  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot.
  • Wikipedia. Buchwald–Hartwig amination.
  • Pallati, N., et al. Synthesis, characterization and biological activity of benzothiazoles derivatives. AIP Conference Proceedings. (2020).
  • Google Patents. Method for purifying a bromine compound.
  • Google Patents. Method of preparing brominated hydroxy aromatic compounds.
  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
  • Unibrom Corp. Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block.
  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Google Patents. Synthesizing process of 2, 6-dibromo benzothiazole.
  • Google Patents. Bromine purification process.
  • Okonkwo, V. I., et al. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. (2023).
  • Organic Syntheses Procedure. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.
  • Rahate, A. S., et al. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. BioMed and BioSci Advances. (2025).
  • Benchchem. purification of liquid bromine contaminated with organic impurities. (2025).
  • Lihumis, H. S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. (2022).
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Sigma-Aldrich. Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate.
  • ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025).
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).

Sources

Application Note: A Multi-Technique Approach for the Structural Elucidation and Purity Assessment of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive analytical workflow for the unambiguous identification, structural elucidation, and purity determination of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. As a novel derivative of the benzothiazole scaffold, which is a privileged structure in medicinal chemistry, rigorous characterization is paramount for its application in research and drug development.[1] We detail an orthogonal, multi-technique approach employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural assignment, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification. The protocols herein are designed to be self-validating and provide the causal logic behind experimental choices, ensuring researchers can confidently establish the identity and quality of this target compound.

Introduction

The benzothiazole ring system is a cornerstone in pharmaceutical sciences, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] this compound is a functionalized derivative designed for further synthetic elaboration or biological screening. The precise placement of the bromo-substituent and the ethyl carboxylate group on the 1,2-benzothiazole (benzisothiazole) nucleus dictates its chemical reactivity and potential pharmacological profile.

Therefore, a robust and reliable analytical strategy is essential to confirm the successful synthesis and purity of the molecule, distinguishing it from potential isomers (e.g., 1,3-benzothiazole derivatives) and process-related impurities.[4] This guide provides a suite of validated methods and the underlying scientific rationale for each technique.

Predicted Physicochemical Properties

A foundational step in any analytical protocol is to establish the theoretical properties of the analyte. These values serve as a benchmark for the experimental data obtained.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂SCalculated
Molecular Weight 286.15 g/mol Calculated
Monoisotopic Mass 284.9459 DaCalculated
Theoretical C% 41.98%Calculated
Theoretical H% 2.82%Calculated
Theoretical N% 4.89%Calculated

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is proposed, as it is ideally suited for molecules with the polarity of the target analyte.

Rationale for Method Selection

The benzothiazole core provides a strong UV chromophore, making UV detection highly sensitive. A C18 stationary phase offers excellent retention and resolution for aromatic systems through hydrophobic interactions. A gradient elution using acetonitrile and water is chosen to ensure that any impurities with a wide range of polarities are effectively separated from the main analyte peak and eluted from the column in a reasonable timeframe.

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: Standard HPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile (ACN) to create a 100 µg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or monitor multiple wavelengths with DAD).

  • Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Trustworthiness: System Suitability

Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), which is critical for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition.

Rationale for Method Selection

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, making it ideal for this compound. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a powerful diagnostic tool. The resulting [M+H]⁺ and [M+Na]⁺ ions will appear as doublet peaks separated by ~2 Da.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI (+).

  • Sample Infusion: Use the LC method described in Section 3.2 or perform direct infusion of a ~10 µg/mL solution in 50:50 ACN:Water with 0.1% formic acid.

  • MS Parameters:

    • Mass Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: Refer to instrument manufacturer's recommendations.

  • Data Analysis:

    • Identify the m/z values for the [M+H]⁺ ion.

    • Confirm the presence of the A+2 isotopic peak with ~100% relative intensity of the A peak.

    • Utilize HRMS data to confirm that the measured mass is within 5 ppm of the theoretical mass.

Predicted Mass Spectral Data
IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ C₁₀H₉BrNO₂S⁺285.9534287.9513
[M+Na]⁺ C₁₀H₈BrNNaO₂S⁺307.9353309.9333

NMR Spectroscopy for Definitive Structural Elucidation

NMR is the most powerful technique for determining the precise molecular structure, including the connectivity of atoms and the substitution pattern on the aromatic ring.

Rationale for Method Selection

¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the unambiguous assembly of the molecular structure. Solvents such as Chloroform-d (CDCl₃) or DMSO-d₆ are appropriate.[5]

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence for 1024-2048 scans.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze chemical shifts, integrations, and coupling constants.

Predicted NMR Spectral Data

The following tables outline the predicted chemical shifts and multiplicities. Actual values may vary slightly based on experimental conditions.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2 - 8.0 d 1H H-7 Aromatic proton ortho to the sulfur atom.
~7.8 - 7.6 dd 1H H-5 Aromatic proton coupled to H-4 and H-7.
~7.5 - 7.3 d 1H H-4 Aromatic proton ortho to the bromine atom.
~4.5 - 4.3 q 2H -OCH₂ CH₃ Methylene protons coupled to the methyl group.

| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ | Methyl protons coupled to the methylene group. |

Table: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165 - 160 Ester C=O
~150 - 130 Aromatic & Thiazole Quaternary Carbons
~130 - 120 Aromatic CH Carbons
~120 - 115 C-Br Carbon
~62 -OCH₂ CH₃

| ~14 | -OCH₂CH₃ |

FT-IR Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[6]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: FT-IR spectrometer with a universal ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ for 16-32 scans with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known frequencies for specific functional groups.

Predicted FT-IR Absorption Bands
Frequency (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (Ethyl)
~1730-1710C=O stretchEster
~1600-1450C=C & C=N stretchAromatic & Thiazole Ring
~1250-1100C-O stretchEster
~700-550C-Br stretchAryl Halide

Integrated Analytical Workflow

The synergy of these techniques provides a comprehensive and definitive characterization of the target molecule. The following workflow ensures that both identity and purity are established with a high degree of confidence.

G cluster_0 Purity & Identity Workflow sample Test Sample: This compound hplc RP-HPLC-UV Analysis sample->hplc 1. Purity purity_check Purity > 95%? hplc->purity_check lcms LC-MS (HRMS) Analysis mw_check Correct MW & Isotope Pattern? lcms->mw_check 2. Molecular Weight nmr NMR (¹H & ¹³C) Analysis structure_check NMR Spectrum Matches Predicted Structure? nmr->structure_check 3. Structure ftir FT-IR Analysis fg_check FT-IR Confirms Functional Groups? ftir->fg_check 4. Functional Groups purity_check->lcms Yes final_fail Analysis Failed (Re-synthesis / Purification) purity_check->final_fail No mw_check->nmr Yes mw_check->final_fail No structure_check->ftir Yes structure_check->final_fail No final_pass Identity & Purity Confirmed (Certificate of Analysis) fg_check->final_pass Yes fg_check->final_fail No

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By systematically employing orthogonal techniques—RP-HPLC for purity, LC-MS for molecular formula, NMR for structural confirmation, and FT-IR for functional group verification—researchers can ensure the quality and identity of their material. This integrated approach is fundamental for reliable downstream applications in medicinal chemistry and drug discovery.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. Retrieved from [Link]

Sources

High-Yield Synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, high-yield synthetic protocol for the preparation of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The described methodology is robust, scalable, and proceeds through well-established chemical transformations, ensuring reproducibility. This guide is intended for researchers in organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.

Introduction

The 1,2-benzisothiazole core is a privileged structure in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The specific target of this protocol, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the bromo-substituent at the 6-position and the ethyl carboxylate at the 3-position provides two distinct handles for further chemical modification, making it a valuable building block in drug development programs. This document outlines a reliable three-stage synthesis designed for both high yield and purity.

Overall Synthetic Strategy

The synthesis is designed as a linear three-stage process, commencing with the commercially available and inexpensive 2-aminobenzoic acid. The key transformations involve a regioselective bromination, conversion of the amino group to a thiol via a diazotization-xanthate displacement reaction, oxidative cyclization to form the 1,2-benzisothiazole ring, and a final esterification.

Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The initial step involves the regioselective bromination of 2-aminobenzoic acid. The amino group is a strongly activating ortho-, para-director. Therefore, direct bromination will lead to the desired 5-bromo isomer as the major product.

Protocol 1: Bromination of 2-Aminobenzoic Acid

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Aminobenzoic acid 137.14 13.7 g 0.1
Glacial Acetic Acid 60.05 150 mL -

| Bromine | 159.81 | 5.1 mL (15.9 g) | 0.1 |

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 150 mL of glacial acetic acid.

  • Cool the stirred solution to 10-15 °C in an ice bath.

  • Slowly add 5.1 mL (0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 20 °C.[1][2]

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C to yield 2-amino-5-bromobenzoic acid.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR and melting point analysis.

Stage 2: Synthesis of 6-Bromo-1,2-benzisothiazole-3-carboxylic Acid

This stage involves the conversion of the amino group of 2-amino-5-bromobenzoic acid to a thiol, followed by oxidative cyclization. The Leuckart thiophenol reaction is a reliable method for the introduction of the thiol group.[3][4]

Protocol 2a: Diazotization and Xanthate Formation

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Amino-5-bromobenzoic acid 216.03 21.6 g 0.1
Concentrated HCl 36.46 30 mL -
Sodium Nitrite 69.00 7.6 g 0.11
Potassium Ethyl Xanthate 160.30 17.6 g 0.11

| Water | 18.02 | 200 mL | - |

Procedure:

  • Suspend 21.6 g (0.1 mol) of 2-amino-5-bromobenzoic acid in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water in a 500 mL beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate 1 L beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick oil will separate.

  • Allow the mixture to stand at room temperature for 1 hour, then heat gently on a water bath at 50-60 °C until the evolution of nitrogen ceases.

  • Cool the mixture and extract the oily product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude xanthate intermediate.

Protocol 2b: Hydrolysis and Oxidative Cyclization

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude Xanthate Intermediate - ~0.1 mol -
Ethanol (95%) 46.07 150 mL -
Sodium Hydroxide 40.00 12 g 0.3

| Hydrogen Peroxide (30%) | 34.01 | As required | - |

Procedure:

  • Dissolve the crude xanthate from the previous step in 150 mL of 95% ethanol containing 12 g (0.3 mol) of sodium hydroxide.

  • Reflux the mixture for 4 hours to effect hydrolysis to the thiophenol.

  • Cool the reaction mixture and dilute with 300 mL of water.

  • Acidify the solution with concentrated HCl to precipitate the crude 2-mercapto-5-bromobenzoic acid.

  • Filter the crude product and redissolve it in a dilute sodium hydroxide solution.

  • To the stirred alkaline solution, add 30% hydrogen peroxide dropwise until a slight excess is present (test with potassium iodide-starch paper). This will induce oxidative cyclization.[5]

  • A precipitate of 6-bromo-1,2-benzisothiazole-3-carboxylic acid will form.

  • Acidify the mixture to pH 2-3 with concentrated HCl to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Expected Yield: 70-80% over two steps. Characterization: The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 3: Synthesis of this compound

The final step is a classic Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.[6][7][8][9][10]

Protocol 3: Fischer Esterification

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Bromo-1,2-benzisothiazole-3-carboxylic acid 258.09 25.8 g 0.1
Absolute Ethanol 46.07 200 mL -
Concentrated Sulfuric Acid 98.08 5 mL -
Saturated Sodium Bicarbonate Solution - As required -
Diethyl Ether 74.12 300 mL -

| Anhydrous Sodium Sulfate | 142.04 | As required | - |

Procedure:

  • In a 500 mL round-bottom flask, suspend 25.8 g (0.1 mol) of 6-bromo-1,2-benzisothiazole-3-carboxylic acid in 200 mL of absolute ethanol.

  • Carefully add 5 mL of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Pour the residue into 300 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

Expected Yield: >90% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Thiolation and Cyclization cluster_2 Stage 3: Esterification A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Br2, Acetic Acid C Diazotization B->C NaNO2, HCl D Xanthate Formation C->D Potassium Ethyl Xanthate E Hydrolysis D->E NaOH, Ethanol F Oxidative Cyclization E->F H2O2 G 6-Bromo-1,2-benzisothiazole-3-carboxylic Acid F->G H This compound G->H Ethanol, H2SO4

Caption: Overall synthetic workflow for the preparation of the target compound.

Reaction Mechanism: Oxidative Cyclization

G 2-mercapto-5-bromobenzoic acid anion 2-mercapto-5-bromobenzoic acid anion Thiophenolate radical Thiophenolate radical 2-mercapto-5-bromobenzoic acid anion->Thiophenolate radical -e- (Oxidation) Sulfenyl radical Sulfenyl radical Thiophenolate radical->Sulfenyl radical Resonance Cyclized radical intermediate Cyclized radical intermediate Sulfenyl radical->Cyclized radical intermediate Intramolecular attack on COOH 6-Bromo-1,2-benzisothiazole-3-carboxylic acid 6-Bromo-1,2-benzisothiazole-3-carboxylic acid Cyclized radical intermediate->6-Bromo-1,2-benzisothiazole-3-carboxylic acid -H+, -e-

Caption: Proposed mechanism for the oxidative cyclization step.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding pathway for the synthesis of this compound. By utilizing well-established and scalable reactions, this methodology is suitable for producing significant quantities of this valuable intermediate for further research and development in the field of medicinal chemistry.

References

Sources

Application Notes and Protocols for the Use of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate in the Development of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with the 1,2-Benzothiazole Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds.[1][2] These heterocycles are integral to drugs with applications ranging from oncology to neurodegenerative diseases.[3][4][5] While the 1,3-benzothiazole isomer is more commonly explored, its 1,2-benzothiazole counterpart represents a less chartered, yet highly promising, area of chemical space. The unique electronic and steric arrangement of the 1,2-isomer offers novel interaction possibilities with biological targets, potentially overcoming resistance mechanisms or improving selectivity.

This guide focuses on a versatile starting material, Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate . This molecule is strategically designed for inhibitor development, featuring two orthogonal, reactive handles for molecular diversification:

  • The C6-Bromo Group: An ideal site for introducing molecular complexity and modulating pharmacokinetic properties through metal-catalyzed cross-coupling reactions.

  • The C3-Ethyl Carboxylate Group: A versatile functional group that can be readily converted into a carboxylic acid and subsequently coupled with a vast array of amines to form amides, which are critical for establishing key interactions with protein targets.

These application notes provide a strategic framework and detailed protocols for leveraging this building block to generate libraries of novel small-molecule inhibitors for screening and lead optimization.

Section 1: Strategic Planning for Inhibitor Synthesis

The development of a novel inhibitor series from this compound begins with a logical workflow. The two reactive sites on the molecule can be addressed in a stepwise fashion to build a library of diverse compounds. The choice of which handle to modify first depends on the availability of downstream reactants and the overall synthetic strategy. A typical and robust approach involves initial diversification at the C6-position, followed by modification at the C3-position.

Below is a generalized workflow for generating a library of potential inhibitors.

G cluster_0 PART 1: C6-Position Diversification cluster_1 PART 2: C3-Position Modification A This compound (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C C-N Bond Formation D C6-Diversified Intermediates (Ester) B->D C->D E Saponification (Hydrolysis) (e.g., LiOH, NaOH) D->E Proceed to C3 Modification F C6-Diversified Intermediates (Carboxylic Acid) E->F G Amide Coupling (Amine Library, Coupling Agents) F->G H Final Compound Library (For Screening) G->H

Figure 1: General workflow for inhibitor library synthesis.

Section 2: Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. They provide a foundation for chemists to build upon. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol facilitates the formation of a carbon-carbon bond at the C6-position, enabling the introduction of various aryl and heteroaryl moieties. This is a cornerstone reaction for exploring Structure-Activity Relationships (SAR) related to hydrophobic pockets or π-stacking interactions in a target's active site.[6][7]

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a highly efficient and versatile pre-catalyst for Suzuki couplings involving heteroaryl halides. It is air-stable and promotes high yields.[7]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, effective for activating the boronic acid while minimizing side reactions like ester hydrolysis.[7]

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or boronic ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, [Pd(dppf)Cl₂] (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-arylated intermediate.

Parameter Typical Range/Value Rationale/Comment
Boronic Acid 1.1 - 1.5 equivEnsures complete consumption of the starting bromide.
Catalyst Loading 2 - 10 mol%Higher loading may be needed for sterically hindered substrates.
Temperature 80 - 100 °CSufficient thermal energy to drive the catalytic cycle.
Solvent Ratio (Dioxane:H₂O) 3:1 to 5:1Balances solubility of organic and inorganic components.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This reaction is paramount for installing nitrogen-based functional groups, creating aryl amines that can act as hydrogen bond donors or acceptors, or serve as key pharmacophoric elements.[8]

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium pre-catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand is crucial. XPhos is a bulky, electron-rich ligand that is highly effective for coupling aryl bromides with a wide range of amines.[9]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent catalyst deactivation.[9]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Saponification of the C3-Ethyl Ester

This fundamental transformation converts the chemically stable ethyl ester into the corresponding carboxylic acid, which is the necessary precursor for amide bond formation.

Step-by-Step Methodology:

  • Dissolve the C6-diversified ester intermediate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid, which is often pure enough for the next step.

Protocol 4: Amide Coupling

This final diversification step couples the C3-carboxylic acid with a library of amines to generate the final compounds for biological screening.

Rationale for Component Selection:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well for a broad range of amines.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.

Step-by-Step Methodology:

  • Dissolve the C3-carboxylic acid intermediate (1.0 equiv) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Add the desired amine (1.1 equiv).

  • Add DIPEA (3.0 equiv).

  • Add the coupling reagent, HATU (1.2 equiv), portion-wise.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and excess reagents.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Section 3: Characterization and Biological Evaluation

Rigorous characterization is essential to confirm the structure and purity of each synthesized compound before biological testing.

Structural and Purity Analysis:

  • ¹H and ¹³C NMR: Confirms the chemical structure and connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

  • HPLC: Determines the purity of the final compound, which should ideally be >95% for biological screening.

Example Biochemical Assay Protocol: Kinase Inhibition Assay The benzothiazole scaffold is a known hinge-binder in many kinases.[11] The following is a generalized, adaptable protocol for assessing the inhibitory potential of the newly synthesized compounds against a target kinase.

Principle: A fluorescence-based assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in signal in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution plate of the compounds in DMSO.

  • In a 384-well assay plate, add the following to each well:

    • Kinase buffer.

    • Test compound from the dilution plate (final DMSO concentration should be ≤1%).

    • Target kinase enzyme.

    • Peptide substrate.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP (at its Km concentration).

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the remaining ATP using a commercial detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • Measure the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ values should be tabulated for clear comparison of compound potency.

Compound ID C6-Substituent C3-Amide Moiety Kinase IC₅₀ (nM)
EX-0014-Fluorophenyl(Piperidin-1-yl)methanone150
EX-002Pyridin-3-yl(Morpholino)methanone85
EX-003N-methyl-aniline(Piperidin-1-yl)methanone420
Staurosporine--5

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel inhibitors. Its two orthogonal reactive sites allow for systematic and extensive exploration of structure-activity relationships. By employing robust and well-established synthetic protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, researchers can efficiently generate large libraries of diverse molecules. This strategic approach, combined with rigorous characterization and targeted biological screening, can significantly accelerate the discovery of new therapeutic agents for a wide range of diseases.

References

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Sim, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules. Retrieved from [Link]

  • Kamal, A., et al. (2015). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • Sim, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Chemistry and biological potentials of benzothiazoles derivatives. Retrieved from [Link]

  • Gouda, M. A., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. Retrieved from [Link]

  • Murthy, S., et al. (2023). [1][3][12]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Murthy, S., et al. (2023). [1][3][12]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PMC. Retrieved from [Link]

  • Abusharkh, K. A. N., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. Retrieved from [Link]

  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Retrieved from [Link]

  • Yurttaş, L., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules. Retrieved from [Link]

  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. Retrieved from [Link]

  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Retrieved from [Link]

  • Akocak, S., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Urease inhibition studies of benzothiazoles. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2019). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistrySelect. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Khalil, A. M., et al. (2023). Design, Molecular Modelling and Synthesis of Novel Benzothiazole Derivatives as BCL-2 inhibitors. ResearchGate. Retrieved from [Link]

  • Mrestani, Y., et al. (2022). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Molecules. Retrieved from [Link]

  • Khalil, A. M., et al. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Scientific Reports. Retrieved from [Link]

  • Rauf, A., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Retrieved from [Link]

  • Coles, M. P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Rahate, A. S., et al. (2025). Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. BioMed and BioSci Advances. Retrieved from [Link]

  • Kamal, A., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Ukr Khim Zhurn. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Retrieved from [Link]

  • Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Engaging Diastereomeric syn- and anti-6-Bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]

  • Abbiati, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Potkin, V. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic motif, integral to a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, in particular, serves as a versatile and strategic starting material for the synthesis of diverse compound libraries. The presence of the bromine atom at the 6-position offers a reactive handle for a variety of cross-coupling and substitution reactions, while the ethyl ester at the 3-position can be readily modified, allowing for extensive structure-activity relationship (SAR) exploration.[3][6]

This guide provides detailed, field-proven protocols for the functionalization of this key building block, focusing on two of the most powerful and widely utilized transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.

PART I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with exceptional functional group tolerance.[7] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many drug candidates.[8]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[9]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex.[9]

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

A simplified representation of this catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound302.151.0302 mg
Arylboronic AcidVariable1.21.2 mmol
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and water (4:1 v/v) via syringe. The presence of water is often beneficial for the transmetalation step.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1,2-benzothiazole-3-carboxylate derivative.

Suzuki_Workflow A Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Solvents (1,4-Dioxane/Water) B->C D Heat and Stir (90-100 °C, 4-24 h) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Work-up (Ethyl Acetate, Water, Brine) E->F G Purification (Column Chromatography) F->G H Characterization of 6-aryl-1,2-benzothiazole-3-carboxylate G->H

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

PART II: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10][11] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, a common structural motif in pharmaceuticals.[10][12]

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[11][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiazole substrate.[10]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[11]

  • Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated.[10]

The choice of ligand is critical for a successful Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a given substrate and amine.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [(Ar)Pd(II)L(HNR'R'')]Br [(Ar)Pd(II)L(HNR'R'')]Br Ar-Pd(II)L2-Br->[(Ar)Pd(II)L(HNR'R'')]Br Amine Coordination Ar-Pd(II)L-NR'R'' Ar-Pd(II)L-NR'R'' [(Ar)Pd(II)L(HNR'R'')]Br->Ar-Pd(II)L-NR'R'' Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. The choice of ligand and base may need to be optimized for specific amines.

Materials and Reagents:

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound302.151.0302 mg
AmineVariable1.21.2 mmol
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0218 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure 6-amino-1,2-benzothiazole-3-carboxylate derivative.

Buchwald_Workflow A Combine Reactants under Inert Atmosphere: - this compound - Pd2(dba)3 / XPhos - NaOtBu B Add Anhydrous Toluene and Amine A->B C Heat and Stir (100-110 °C, 12-24 h) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Quench and Aqueous Work-up (NH4Cl, Ethyl Acetate, Water, Brine) D->E F Purification (Column Chromatography) E->F G Characterization of 6-amino-1,2-benzothiazole-3-carboxylate F->G

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

PART III: Alternative Functionalization Strategies

While Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools, other functionalization methods can also be employed:

  • Nucleophilic Aromatic Substitution (SNA r): Although less common for aryl bromides compared to more activated halides, under certain conditions with highly activated substrates or strong nucleophiles, direct displacement of the bromide may be possible.[14][15][16] The electron-withdrawing nature of the benzothiazole ring system can facilitate such reactions.[14]

  • Other Cross-Coupling Reactions: Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes) can also be utilized to introduce diverse functionalities at the 6-position.

Conclusion

The functionalization of this compound via modern synthetic methodologies like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination provides a robust and versatile platform for the generation of novel benzothiazole derivatives. These protocols, grounded in established chemical principles, offer reliable starting points for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this privileged scaffold. Careful optimization of reaction parameters for specific substrates will be key to achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.
  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

  • BenchChem. (2025).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PubMed Central. [Link]

  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BenchChem. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. [Link]

  • Nucleophilic Aromatic Substitution. (2018). YouTube. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4][5]

This guide focuses on Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate , a versatile derivative poised for significant utility in drug discovery pipelines. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate at the 3-position provides two key reactive handles. This bifunctionality makes the molecule an ideal intermediate for generating libraries of novel compounds through synthetic modifications, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

These application notes provide a series of robust, validated in vitro protocols designed to comprehensively characterize the biological activity of this compound and its subsequent analogs. The methodologies are presented not merely as steps, but as logical frameworks, explaining the causality behind experimental choices to empower researchers to generate reproducible and meaningful data.

Section 1: Anticancer & Cytotoxicity Profiling

A primary application for novel benzothiazole derivatives is in oncology research, where they have consistently demonstrated potent antiproliferative and pro-apoptotic effects across numerous cancer cell lines.[6][7][8] The initial step in evaluating a new compound is to determine its dose-dependent effect on cancer cell viability.

Application Note 1.1: Assessing Antiproliferative Activity

The foundational assay in any anticancer drug screening cascade is the assessment of cytotoxicity. The goal is to determine the concentration at which the compound inhibits cellular proliferation by 50% (IC₅₀). This value is a critical benchmark for potency and is used to compare the efficacy of different derivatives and to select appropriate concentrations for subsequent mechanistic studies. The MTT assay remains a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[9][10] It measures the metabolic activity of viable cells, which is directly proportional to the cell number.

Protocol 1.1: MTT Assay for Cell Viability

This protocol details the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., PANC-1, MCF-7, HepG2).[4][6][7]

Materials:

  • Test Compound (TC): this compound

  • Cancer cell line (e.g., HepG2, ATCC® HB-8065™)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, cell culture-treated 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 4,000-8,000 cells per well (in 100 µL of complete medium) into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound (TC) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different TC concentrations.

    • Controls are critical: Include wells for "Vehicle Control" (medium with the highest concentration of DMSO used, typically <0.5%), "Untreated Control" (medium only), and "Positive Control" (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 48 hours (or a desired time point, e.g., 24, 72h) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently pipette to ensure complete solubilization, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Application Note 1.2: Elucidating the Mechanism of Cell Death

Demonstrating that a compound reduces cell viability is the first step; understanding how it does so is crucial. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[6] It is essential to differentiate apoptosis from necrosis (uncontrolled cell death), as the former is a more desirable therapeutic outcome. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this purpose. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol 1.2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cells treated with the Test Compound (TC) at relevant concentrations (e.g., 1x and 2x the IC₅₀ value determined from the MTT assay).

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the TC (at IC₅₀ and 2x IC₅₀) and vehicle control for 24-48 hours, as determined from initial viability studies.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Gently trypsinize the adherent cells, combine them with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Set up gates to distinguish four populations:

      • Q1 (Annexin V- / PI-): Live cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

    • Record at least 10,000 events per sample for statistical significance.

  • Data Interpretation:

    • Calculate the percentage of cells in each quadrant. A significant, dose-dependent increase in the percentage of cells in the early (Q2) and late (Q3) apoptotic quadrants compared to the vehicle control indicates that the compound induces apoptosis.[6]

Data Presentation: Cytotoxicity Profile

Summarize key quantitative data in a structured table for clear comparison.

CompoundCell LineTreatment Time (h)IC₅₀ (µM) [Mean ± SD]Citation
Derivative 4aPANC-14827 ± 0.24[6]
Derivative 4bPANC-14835 ± 0.51[6]
Derivative 6bMCF-7Not specified5.15[7]
Compound AHepG24838.54[4]
Compound BHepG24829.63[4]
Visualization: Anticancer Assay Workflow

Anticancer_Workflow start Test Compound (Ethyl 6-bromo-1,2- benzothiazole-3-carboxylate) mt_assay MTT Viability Assay (Multiple Cancer Cell Lines) start->mt_assay ic50 Determine IC₅₀ Value mt_assay->ic50 apoptosis_assay Annexin V / PI Staining (Flow Cytometry) cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism Elucidate Mechanism of Action ic50->mechanism Select concentrations (e.g., IC₅₀, 2x IC₅₀) mechanism->apoptosis_assay mechanism->cell_cycle

Caption: Workflow for anticancer evaluation of benzothiazole derivatives.

Section 2: Anti-inflammatory Activity Assays

Chronic inflammation is intrinsically linked to the development and progression of numerous diseases, including cancer.[11] Benzothiazole derivatives have shown potential as anti-inflammatory agents, often by modulating key inflammatory pathways such as the one involving Nuclear Factor-kappa B (NF-κB).[4][12]

Application Note 2.1: Evaluating Anti-inflammatory Potential

A common method to screen for anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. The Griess assay is a simple and sensitive colorimetric method for quantifying nitrite (a stable metabolite of NO) in the cell culture supernatant.[13]

Protocol 2.1: Griess Assay for Nitric Oxide Quantification

This protocol assesses the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophages.

Materials:

  • Test Compound (TC)

  • RAW 264.7 cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

  • Sterile, 96-well plates

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Treat the cells with various non-toxic concentrations of the TC (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B, and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.

Visualization: Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation DNA Promoter Region (iNOS, COX-2) NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription iNOS iNOS & COX-2 Expression Transcription->iNOS NO Nitric Oxide (NO) Production iNOS->NO compound Benzothiazole Derivative compound->IKK Inhibits? compound->NFkB_nuc Inhibits?

Caption: Potential inhibition points in the NF-κB signaling pathway.

Section 3: Enzyme Inhibition Assays

The benzothiazole scaffold is a key component of molecules designed to inhibit specific enzymes, making it valuable for targeted drug development.[14][15] Assays can be designed to screen for inhibitory activity against kinases, phosphatases, cholinesterases, and more.[14][16][17]

Application Note 3.1: Screening for PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. Benzothiazole derivatives have been identified as potential PTP1B inhibitors.[16] A simple in vitro colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate can effectively screen compounds for PTP1B inhibitory activity.

Protocol 3.1: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol measures the inhibition of recombinant human PTP1B enzyme activity.

Materials:

  • Test Compound (TC)

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • 96-well assay plate

  • NaOH (1 M) to stop the reaction

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the TC in the assay buffer.

    • In a 96-well plate, add 10 µL of the diluted TC or vehicle (DMSO in buffer) to the appropriate wells.

  • Enzyme Addition:

    • Dilute the PTP1B enzyme to a working concentration in the assay buffer.

    • Add 80 µL of the diluted enzyme solution to each well.

    • Incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Prepare a stock solution of pNPP in the assay buffer.

    • Start the enzymatic reaction by adding 10 µL of the pNPP solution to each well. The final concentration of pNPP should be close to its Kₘ value for the enzyme.

  • Reaction and Termination:

    • Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure the reaction proceeds in the linear range.

    • Stop the reaction by adding 50 µL of 1 M NaOH. The addition of NaOH will also cause the p-nitrophenol product to develop a yellow color.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)) * 100

    • Determine the IC₅₀ value by plotting % inhibition against compound concentration.

References

  • Gül, H. İ., and Sak, M. (2018). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available at: [Link]

  • Abdelgawad, M. A., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. Available at: [Link]

  • Patel, A. K., et al. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

  • Üremiş, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Hafez, H. N., et al. (2014). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Shantakumar, S. M., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Hunchuk, I., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Shawkey, A. M., et al. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. PubMed. Available at: [Link]

  • Sharma, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]

  • Yurttaş, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]

  • Christodoulou, M. S., et al. (2020). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistrySelect. Available at: [Link]

  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • El-Metwaly, A. M., et al. (2024). Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. PubMed Central. Available at: [Link]

  • Bar-Am, P., et al. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. PubMed. Available at: [Link]

  • Kamal, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate in Preclinical Research

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of 1,2-benzothiazole-3-carboxylate have garnered significant interest as versatile intermediates in the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 6-position can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. The ethyl ester at the 3-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate for preclinical drug discovery programs. The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to producing the quantities required for extensive preclinical evaluation. The protocols herein are detailed to ensure reproducibility and provide insights into the rationale behind the chosen synthetic route and reaction conditions.

Synthetic Strategy: A Multi-step Approach from p-Bromoaniline

The synthesis of this compound is accomplished through a three-step sequence commencing with the readily available starting material, p-bromoaniline. This strategy leverages the well-established chemistry of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) and its derivatives.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A Step 1: Synthesis of 6-Bromosaccharin B Step 2: Synthesis of 3-Chloro-6-bromo-1,2-benzisothiazole A->B Chlorination C Step 3: Synthesis of this compound B->C Esterification D Purification and Characterization C->D

Caption: Overall workflow for the synthesis of the target compound.

This multi-step approach offers several advantages for scale-up, including the use of relatively inexpensive starting materials and reagents, and well-characterized reaction intermediates that can be purified to ensure the quality of the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromosaccharin

The initial step involves the synthesis of 6-bromosaccharin from p-bromoaniline. This transformation is a multi-step process in itself, beginning with the protection of the amino group, followed by chlorosulfonylation, amination, oxidation, and finally, cyclization.

Protocol 1: Synthesis of 6-Bromosaccharin

Step Procedure Reagents and Solvents Key Parameters Safety Precautions
1a. Acetylation In a suitable reaction vessel, dissolve p-bromoaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring and cooling in an ice bath. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with water, and dry to obtain p-bromoacetanilide.p-Bromoaniline, Acetic anhydride, Glacial acetic acidTemperature control during addition.Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
1b. Chlorosulfonylation To a flask equipped with a dropping funnel and a gas outlet, add p-bromoacetanilide. Cool the flask in an ice bath and add chlorosulfonic acid dropwise with vigorous stirring. After the addition, heat the reaction mixture to 60-70 °C for 2 hours. Cool the mixture and pour it slowly onto crushed ice. Filter the solid, wash with cold water, and dry.p-Bromoacetanilide, Chlorosulfonic acidSlow addition of chlorosulfonic acid.Chlorosulfonic acid reacts violently with water. The reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
1c. Amination Suspend the crude sulfonyl chloride in concentrated ammonium hydroxide and stir at room temperature for 1 hour. Filter the resulting sulfonamide, wash with water, and dry.2-bromo-5-acetylaminobenzenesulfonyl chloride, Concentrated ammonium hydroxide-Ammonia is a corrosive gas. Handle in a fume hood.
1d. Oxidation & Cyclization Suspend the sulfonamide in a solution of potassium permanganate in aqueous sodium hydroxide. Heat the mixture to reflux for 4 hours. Cool the reaction, and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate 6-bromosaccharin. Filter, wash with cold water, and recrystallize from ethanol/water.4-bromo-2-sulfamoyltoluene, Potassium permanganate, Sodium hydroxide, Hydrochloric acidReflux temperature.Potassium permanganate is a strong oxidizing agent. Handle with care.
Part 2: Synthesis of 3-Chloro-6-bromo-1,2-benzisothiazole

The second stage of the synthesis involves the conversion of 6-bromosaccharin to the corresponding 3-chloro derivative. This is a critical step that activates the 3-position for subsequent nucleophilic substitution.

Protocol 2: Synthesis of 3-Chloro-6-bromo-1,2-benzisothiazole

Step Procedure Reagents and Solvents Key Parameters Safety Precautions
2a. Chlorination In a dry, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 6-bromosaccharin and phosphorus pentachloride (PCl₅). Heat the mixture to 120-130 °C for 3-4 hours. The reaction mixture will become a clear liquid. Cool the mixture to room temperature.6-Bromosaccharin, Phosphorus pentachloride (PCl₅)Anhydrous conditions, Temperature control.PCl₅ is highly corrosive and reacts violently with water. The reaction releases HCl gas. Perform in a fume hood with appropriate PPE.
2b. Work-up Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum.Crushed iceSlow addition to ice.The work-up can be exothermic.
2c. Purification The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.Ethanol or Hexane-Use appropriate flammable solvent precautions.

Rationale for Reagent Choice: Phosphorus pentachloride is a potent chlorinating agent suitable for converting the lactam in the saccharin ring to the corresponding chloro-lactone analog. Thionyl chloride (SOCl₂) can also be used, often in the presence of a catalytic amount of DMF.[1]

Part 3: Synthesis of this compound

The final step is the nucleophilic substitution of the 3-chloro group with ethoxide to yield the target ethyl ester.

Protocol 3: Synthesis of this compound

Step Procedure Reagents and Solvents Key Parameters Safety Precautions
3a. Preparation of Sodium Ethoxide In a dry flask under a nitrogen atmosphere, add absolute ethanol. Carefully add sodium metal in small pieces with stirring. The reaction is exothermic and will generate hydrogen gas. Continue stirring until all the sodium has dissolved.Sodium metal, Absolute ethanolAnhydrous conditions.Sodium reacts violently with water. Hydrogen gas is flammable. Perform under an inert atmosphere.
3b. Nucleophilic Substitution To the freshly prepared sodium ethoxide solution, add a solution of 3-chloro-6-bromo-1,2-benzisothiazole in anhydrous ethanol dropwise at room temperature. After the addition, heat the reaction mixture to reflux for 2-3 hours.3-Chloro-6-bromo-1,2-benzisothiazole, Sodium ethoxide solutionAnhydrous conditions, Reflux temperature.-
3c. Work-up and Purification Cool the reaction mixture and evaporate the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.Dichloromethane, Water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate-Use appropriate solvent handling procedures.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm) Expected Mass Spec (m/z)
This compoundC₁₀H₈BrNO₂S286.15~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (dd, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)Signals corresponding to the aromatic carbons, the ester carbonyl, the ester ethyl group, and the C-S and C-N carbons of the thiazole ring.[M]+ and [M+2]+ isotopic pattern characteristic of a bromine-containing compound.

Analytical Characterization Workflow

Analytical_Workflow A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/TLC) B->C D Structure Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H Final Pure Compound D->H

Caption: Workflow for the purification and characterization of the final product.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and scalable route to this compound, a valuable building block for preclinical drug discovery. The multi-step synthesis is amenable to scale-up, and the purification procedures are designed to yield high-purity material suitable for further chemical elaboration and biological testing. By following these guidelines, researchers and drug development professionals can efficiently produce the quantities of this key intermediate required to advance their discovery programs. Further optimization of reaction conditions, particularly exploring flow chemistry for the chlorination and esterification steps, could offer additional improvements in safety, efficiency, and scalability for industrial production.

References

  • PubChem. Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. [Link]

  • PrepChem. Synthesis of 3-Chloro-1,2-benzisothiazole. [Link]

  • ResearchGate. Preparation of p-Bromoaniline. [Link]

  • Royal Society of Chemistry. Synthesis of 6-nitrosaccharin. [Link]

  • ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

The primary synthetic route involves the condensation and subsequent cyclization of 2-amino-5-bromothiophenol with an ethyl α-ketoester derivative, typically under conditions that facilitate imine formation and intramolecular cyclization. While seemingly straightforward, this pathway is susceptible to several competing reactions that can lower yield and complicate purification. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and I'm observing a significant, less polar spot on my TLC that isn't my starting material or product. What is it?

Answer: This is the most common issue reported and is almost certainly due to the formation of Bis(2-amino-5-bromophenyl) disulfide .

  • Causality (Why it forms): The starting material, 2-amino-5-bromothiophenol, contains a thiol (-SH) group that is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or under basic conditions, can readily cause two molecules of the thiophenol to couple, forming a disulfide bond.[1] This side reaction consumes your starting material before it can participate in the desired cyclization.

  • Identification: The disulfide is a dimeric molecule and will have a mass-to-charge ratio (m/z) in mass spectrometry corresponding to approximately twice that of the starting thiophenol, minus two protons.

CompoundStructureMolecular Weight ( g/mol )Key Analytical Signatures
Starting Material 2-Amino-5-bromothiophenol204.09-
Side Product Bis(2-amino-5-bromophenyl) disulfide406.16MS (ESI+): ~407 [M+H]⁺TLC: Less polar than the thiophenol starting material; often appears as a bright yellow spot.
Troubleshooting Protocol: Minimizing Disulfide Formation

This protocol establishes a self-validating system by rigorously excluding oxygen, the primary cause of disulfide formation.

  • Starting Material Quality: Use 2-amino-5-bromothiophenol that is fresh or has been stored under an inert atmosphere.[2][3] Discolored (yellow/brown) starting material often indicates partial oxidation.

  • Solvent Degassing: Before use, thoroughly degas the reaction solvent (e.g., ethanol, toluene, or DMF) by sparging with nitrogen or argon for 15-30 minutes.

  • Inert Atmosphere: Assemble your reaction glassware and purge it with an inert gas (N₂ or Ar) for several minutes. Maintain a positive pressure of inert gas throughout the entire reaction and workup process using a balloon or a gas bubbler.

  • Reaction Execution: Add the degassed solvent to the flask, followed by the 2-amino-5-bromothiophenol and other reagents. If possible, add reagents via syringe through a septum to avoid opening the system to the atmosphere.

Question 2: I've isolated an impurity with a mass identical to my desired product, but its NMR spectrum is inconsistent with an aromatic benzothiazole. What could this be?

Answer: You have likely isolated a stable, incompletely cyclized intermediate . The condensation of the 2-aminothiophenol with the α-ketoester initially forms a ketimine or enamine intermediate, which must then undergo intramolecular cyclization to form the benzothiazole ring.[4]

  • Causality (Why it forms): This issue arises when the energy barrier for the final ring-closing step is not overcome. Common causes include insufficient reaction temperature, incorrect pH, or a very short reaction time. The intermediate is often stable enough to be isolated, especially after aqueous workup.

  • Visualizing the Branch Point: The following diagram illustrates the main reaction pathway and the point at which the intermediate can be diverted from product formation.

reaction_pathway SM Starting Materials (2-Amino-5-bromothiophenol + α-ketoester) INT Open-Chain Intermediate (Ketimine/Enamine) SM->INT Condensation PROD Desired Product (this compound) INT->PROD Cyclization & Aromatization SP1 Side Product: Incomplete Cyclization INT->SP1 Insufficient Heat/Time (Reaction Stops)

Caption: Main reaction pathway and formation of the incompletely cyclized side product.

Troubleshooting Protocol: Driving Cyclization to Completion
  • Thermal Promotion: If you suspect an incomplete reaction, re-subject the crude mixture (or the isolated intermediate) to the reaction conditions but increase the temperature by 10-20 °C or prolong the reaction time. Monitor the conversion of the intermediate to the product by TLC or LC-MS.

  • Acid Catalysis: Add a catalytic amount of a mild Brønsted acid, such as p-toluenesulfonic acid (TsOH) or acetic acid.[4] The acid can protonate the carbonyl or imine, activating the intermediate and facilitating the nucleophilic attack by the thiol group.

  • Control Experiment: To confirm the identity of the intermediate, dissolve a small amount in a suitable solvent (e.g., DMSO-d₆ for NMR), add a drop of acetic acid, and gently warm the sample while monitoring the spectral changes. You should observe the appearance of signals corresponding to the final benzothiazole product.

Question 3: My mass spectrometry results show a peak corresponding to a di-brominated product. Where did the extra bromine come from?

Answer: This side product is a di-bromo derivative , likely Ethyl 4,6-dibromo-1,2-benzothiazole-3-carboxylate. The formation of this impurity is not typically from the main reaction itself but points to an issue with the starting materials or reaction setup.

  • Causality (Why it forms):

    • Contaminated Starting Material: The most probable cause is the presence of di-brominated aniline derivatives from the synthesis of 2-amino-5-bromothiophenol. If bromination conditions were not carefully controlled during the preparation of the aniline precursor, over-bromination could have occurred.[5]

    • Reactive Brominating Species: Less commonly, if the reaction is run in a solvent like chloroform and there are residual brominating agents (e.g., NBS, Br₂) present from a previous step, these could react further with the electron-rich benzothiazole ring system under thermal or catalytic conditions.[5]

Troubleshooting Protocol: Preventing Over-bromination
  • Starting Material QC: Before starting the synthesis, verify the purity of your 2-amino-5-bromothiophenol batch by LC-MS or GC-MS to ensure it is free from di-brominated contaminants.

  • Purification of Starting Material: If di-bromo impurities are detected, purify the 2-amino-5-bromothiophenol via recrystallization or column chromatography before use.

  • Reaction Vessel Purity: Ensure the reaction glassware is scrupulously clean and free from any residual reagents from previous experiments, particularly oxidizing or brominating agents.

Question 4: After my workup, I have a significant amount of a more polar side product that is difficult to remove. What is it?

Answer: This polar impurity is the 6-bromo-1,2-benzothiazole-3-carboxylic acid , which results from the hydrolysis of your target ethyl ester.

  • Causality (Why it forms): The ethyl ester group is susceptible to hydrolysis under either acidic or basic aqueous conditions, particularly with heating. This is a common issue if the workup involves prolonged exposure to strong acids or bases, or if the reaction is run in a protic solvent with significant water content under harsh conditions.

  • Troubleshooting Flowchart:

hydrolysis_troubleshooting start Polar Impurity Observed? check_workup Review Workup Conditions start->check_workup strong_base Used strong base (NaOH, KOH)? check_workup->strong_base strong_acid Used strong acid + heat? strong_base->strong_acid No hydrolysis Side Product: Carboxylic Acid strong_base->hydrolysis Yes strong_acid->hydrolysis Yes end Problem Solved strong_acid->end No solution1 Solution: Use mild base (e.g., NaHCO₃) for workup. hydrolysis->solution1 solution2 Solution: Avoid heating during acidic workup. hydrolysis->solution2 solution1->end solution2->end

Caption: Troubleshooting flowchart for identifying and preventing ester hydrolysis.

Troubleshooting Protocol: Avoiding and Managing Hydrolysis
  • Anhydrous Conditions: While not always necessary, using anhydrous solvents can minimize the risk, especially if the reaction requires extended heating.

  • Mild Workup: During the workup, neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH). Perform washes quickly and at room temperature or below.

  • Re-esterification: If a significant amount of the carboxylic acid has formed, the mixture can be recovered. After isolating the crude material, it can be subjected to a standard Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) to convert the acid back to the desired ethyl ester.

Summary of Potential Side Products

Side ProductStructureCausative FactorPrevention Strategy
Bis(2-amino-5-bromophenyl) disulfide Dimer of starting materialOxidation of thiophenolUse inert atmosphere, degas solvents
Incompletely Cyclized Intermediate Open-chain enamine/imineInsufficient heat/timeIncrease temperature, prolong reaction, use acid catalyst
Di-bromo Derivatives Product with two Br atomsImpure starting materialQC and purify 2-amino-5-bromothiophenol
Carboxylic Acid Derivative Ester group hydrolyzed to -COOHHarsh acidic/basic workupUse mild workup conditions (e.g., NaHCO₃), avoid heat

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC, NIH.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI.
  • Reaction Scope. Reaction conditions: α‐keto acids (1, 1.0 mmol),... (n.d.).
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Studies on the Synthesis of 2-Aminothiophenol. (1996). Indian Journal of Pharmaceutical Sciences.
  • Benzothiazole synthesis. (2020). Organic Chemistry Portal.
  • CAS 23451-95-8 2-Amino-5-bromothiophenol. (n.d.). Alfa Chemistry.
  • 2-Amino-5-bromothiophenol | 23451-95-8. (n.d.). Sigma-Aldrich.
  • 23451-95-8 Cas No. | 2-Amino-5-bromothiophenol. (n.d.). Apollo Scientific.
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis, ensuring higher yields and purity.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The benzothiazole core is a prevalent scaffold in a variety of pharmacologically active compounds.[1][2][3] The synthesis of this particular derivative, however, can present unique challenges. This guide provides a structured approach to overcoming common hurdles, from reaction initiation to product purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My reaction is resulting in a low yield of the desired product, despite complete consumption of the starting materials. What is the likely cause?

Answer: Low yields with full starting material consumption often indicate the formation of side products or degradation of the target molecule.[4] Key areas to investigate include:

  • Side Reactions: The starting materials for benzothiazole synthesis, particularly 2-aminothiophenol derivatives, are prone to side reactions.[5] Oxidation of the thiol group can lead to disulfide bond formation and subsequent polymerization, often observed as a dark, tarry substance in the reaction mixture.[5] Dimerization of reaction intermediates is another possibility that can compete with the desired intramolecular cyclization.[5]

  • Product Instability: The synthesized benzothiazole derivative might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.[6]

  • Work-up and Purification Issues: Significant product loss can occur during aqueous work-up if the product has some water solubility, or during column chromatography due to decomposition on silica gel or co-elution with impurities.[7]

Solutions and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]Minimizes the oxidation of the sensitive 2-aminothiophenol starting material, preventing the formation of disulfide-linked polymers.[5]
Temperature Control Maintain a consistent and optimized reaction temperature. Avoid excessive heat.High temperatures can promote side reactions and product degradation.[5][6] Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[5]
Reagent Purity Use freshly purified starting materials and dry solvents.Impurities in reagents or solvents can interfere with the reaction, leading to unwanted side products.[6]
Work-up Procedure Optimize the extraction and purification methods. Consider using a milder purification technique if product degradation is suspected.A well-designed work-up procedure is crucial for maximizing the isolated yield and purity of the final product.[7]

Question 2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this, and how can I prevent it?

Answer: The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and typically points to the polymerization of the 2-aminothiophenol starting material.[5] This is often due to oxidation.

Potential Causes & Solutions:

  • Oxidation of 2-aminothiophenol: Exposure to air can cause the thiol group to oxidize, forming disulfide dimers that can further polymerize.[5]

    • Solution: As mentioned previously, employing an inert atmosphere is critical.[5][6] Using freshly distilled or purified 2-aminothiophenol can also mitigate this issue.[5]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can accelerate polymerization.[5]

    • Solution: Carefully control the reaction temperature and choose milder oxidants if the reaction mechanism requires one.[5]

Question 3: My reaction appears to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion can stem from several factors, including suboptimal reaction conditions and insufficient reaction time.[6]

Troubleshooting Steps:

  • Verify Reaction Conditions: Double-check the temperature, reaction time, and concentration of reactants. Small-scale trial reactions can help identify the optimal parameters.[6]

  • Catalyst Activity: If a catalyst is used, ensure its activity is not compromised. Some catalysts are sensitive to air and moisture.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the necessary reaction time. Some cyclization reactions may require extended periods to reach completion.[8]

  • Stoichiometry: Ensure the correct molar ratios of reactants are used.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound.[1][2][3] For the target molecule, a plausible approach is the reaction of a 2-amino-5-bromothiophenol derivative with an appropriate three-carbon electrophile that can provide the ethyl carboxylate at the 3-position.

Q2: What are the recommended starting materials for this synthesis?

A2: The key starting materials would likely be:

  • 2-Amino-5-bromothiophenol: This provides the core aromatic and heterocyclic precursors.

  • An ethyl ester-containing electrophile: A compound like ethyl pyruvate or a related derivative could potentially react with the 2-aminothiophenol to form the desired product.

Q3: How does the bromine substituent affect the reaction?

A3: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. This may affect the rate of cyclization. It's important to consider that electron-withdrawing groups on the 2-aminothiophenol can sometimes lead to higher yields in certain benzothiazole syntheses.[9]

Q4: Are there any specific safety precautions I should take?

A4: Yes. 2-Aminothiophenol and its derivatives are often toxic and have a strong, unpleasant odor. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common benzothiazole syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-5-bromothiophenol

  • Ethyl 2-chloroacetoacetate

  • Anhydrous ethanol

  • Triethylamine

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromothiophenol (1 equivalent) and anhydrous ethanol.

  • Begin stirring the solution under a gentle flow of nitrogen.

  • Add triethylamine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in anhydrous ethanol.

  • Add the solution of ethyl 2-chloroacetoacetate dropwise to the reaction mixture at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Process

Reaction Mechanism:

Reaction_Mechanism A 2-Amino-5-bromothiophenol C Intermediate A->C Nucleophilic attack B Ethyl 2-chloroacetoacetate B->C D This compound C->D Intramolecular cyclization & Aromatization

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Purity Assess Reagent and Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Inert_Atmosphere Ensure Inert Atmosphere Start->Inert_Atmosphere Optimize_Workup Review Workup and Purification Start->Optimize_Workup Purify_Reagents Purify Reagents / Use Dry Solvents Check_Purity->Purify_Reagents Impure Adjust_Conditions Adjust Temp/Time/Concentration Check_Conditions->Adjust_Conditions Suboptimal Improve_Technique Improve Inert Atmosphere Technique Inert_Atmosphere->Improve_Technique Inadequate Modify_Method Modify Extraction/Purification Method Optimize_Workup->Modify_Method Losses Detected Success Improved Yield/Purity Purify_Reagents->Success Adjust_Conditions->Success Improve_Technique->Success Modify_Method->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Preventing side reactions during the synthesis of benzothiazole derivatives - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Ethyl 5-Amino-2-bromobenzoate|CAS 208176-32-3 - Benchchem.
  • Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines - Benchchem.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester - Cymit Química S.L.
  • Benzo[5][6][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. Available at:

  • Optimizing reaction conditions for benzothiazolone synthesis - Benchchem.
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones | Organic Letters - ACS Publications.
  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.
  • Ullmann condensation - Wikipedia.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH.
  • Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction - Bohrium.
  • Metal-Free Synthesis of Benzothiazoles from Disulfides of 2-Aminobenzenethiol and Carboxylic Acid via PCl3-Promoted Tandem Reaction | Request PDF - ResearchGate.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central.
  • Benzoic acid, 2-amino-5-bromo-, ethyl ester - the NIST WebBook.
  • The common synthetic routes for benzothiazoles. - ResearchGate.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of ethyl 2-amino-4-bromobenzoate - PrepChem.com.
  • Ethyl 2-amino-5-bromobenzoate | C9H10BrNO2 | CID 1515283 - PubChem - NIH.
  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH.
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives - ResearchGate.

Sources

Technical Support Center: Synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this specific heterocyclic synthesis. The information provided herein is based on established principles of benzothiazole chemistry and offers practical, field-tested solutions to frequently encountered experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic pathway for this compound?

A common and effective method for constructing the benzothiazole core involves the condensation and subsequent oxidative cyclization of a substituted 2-aminothiophenol with a suitable electrophile.[1][2] For the target molecule, a plausible and robust pathway starts from 4-bromo-2-aminothiophenol and an ethyl pyruvate derivative.

The overall transformation can be visualized as a two-step process:

  • Condensation & Cyclization: Nucleophilic attack of the 2-aminothiophenol derivative onto an electrophilic carbonyl compound, followed by intramolecular cyclization to form a benzothiazoline intermediate.

  • Aromatization: Oxidation of the benzothiazoline intermediate to the final aromatic benzothiazole product. This step is crucial and often a source of yield loss if not controlled properly.[3]

Below is a diagram illustrating this generalized workflow.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 4-Bromo-2-aminothiophenol C Condensation & Intramolecular Cyclization A->C B Ethyl 2-carbonyl-electrophile (e.g., Ethyl bromopyruvate) B->C D Benzothiazoline Intermediate C->D Formation E Oxidative Aromatization D->E Oxidation F This compound E->F Isolation

Caption: Generalized workflow for the synthesis of the target benzothiazole.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired product is very low. What is happening and how can I fix it?

A: This is a classic and frequent issue in benzothiazole synthesis, almost always pointing to the oxidative polymerization of your 2-aminothiophenol starting material.[3][4] The thiol group (-SH) is highly susceptible to oxidation, which leads to the formation of disulfide-linked dimers and polymers, appearing as insoluble, dark tars.[5]

Causality & Solution Table:

Potential CauseScientific ExplanationRecommended Solution
Oxidation of Starting Material The thiol group on 4-bromo-2-aminothiophenol is easily oxidized by atmospheric oxygen to form disulfide bonds, initiating polymerization.1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude oxygen.[5] 2. Use High-Purity Reagents: Use a freshly opened bottle of 4-bromo-2-aminothiophenol or purify it via distillation or recrystallization immediately before use.[5]
Harsh Reaction Conditions High temperatures can accelerate decomposition and polymerization pathways, especially in the presence of trace impurities or oxygen.1. Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it only if necessary.[5] 2. Control Reagent Addition: Add reagents dropwise to manage any exotherms.
Incorrect Stoichiometry An excess of one reagent, particularly under harsh conditions, can promote side reactions over the desired pathway.1. Verify Stoichiometry: Ensure a 1:1 molar ratio of the key reactants. 2. Run Small-Scale Trials: Optimize the reagent ratios on a small scale before committing large quantities of material.[6]
Q: My starting materials are consumed (confirmed by TLC/LC-MS), but I'm isolating an unexpected intermediate instead of my final product. What is this intermediate and how do I convert it?

A: This situation strongly suggests that the reaction has stalled after the initial cyclization, resulting in the formation of a benzothiazoline intermediate. The final, crucial aromatization step has not occurred.[3] This is common if the reaction conditions lack a sufficient driving force (e.g., an oxidant) to achieve the final aromatic system.

Troubleshooting the Aromatization Step:

Potential CauseScientific ExplanationRecommended Solution
Insufficient Oxidant The conversion of the benzothiazoline to the aromatic benzothiazole is an oxidation reaction. In many procedures, atmospheric oxygen is the presumed oxidant, but it can be slow and inefficient.1. Introduce a Mild Oxidant: If the reaction has stalled, consider adding a controlled amount of an oxidant like hydrogen peroxide (H₂O₂), iodine (I₂), or simply bubbling air through the reaction mixture.[7] 2. Choose an Oxidative Solvent: Solvents like DMSO can sometimes serve a dual role as solvent and oxidant, particularly at elevated temperatures.[8]
Suboptimal Temperature or Time The energy barrier for the final aromatization step may not have been overcome at the current reaction temperature or within the allotted time.1. Increase Temperature: Gently heat the reaction mixture and monitor for the conversion of the intermediate to the product by TLC.[5] 2. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) before workup.
Steric Hindrance While less common for this specific structure, bulky substituents can sometimes hinder the planarization required for aromatization.This is an intrinsic molecular property. If other methods fail, a stronger oxidant or more forceful conditions (e.g., microwave heating) might be necessary, though this also increases the risk of side products.[3]

Below is a troubleshooting decision tree to guide your experimental approach when facing low yields.

G cluster_solutions_C Solutions for Stalled Reaction cluster_solutions_D Solutions for Side Reactions A Problem: Low or No Yield B Monitor reaction by TLC/LC-MS. Are starting materials consumed? A->B C NO: Reaction Stalled B->C No D YES: Side Reactions or Product Degradation B->D Yes C1 Check reagent purity. (Especially 2-aminothiophenol) C->C1 C2 Increase reaction temperature. C->C2 C3 Verify catalyst activity (if applicable). C->C3 D1 Run under inert atmosphere (N2 or Ar) to prevent oxidation. D->D1 D2 Check for intermediate buildup. (Incomplete aromatization) D->D2 D3 Analyze crude NMR/MS for byproducts (e.g., dimers). D->D3

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Synthesis Procedure

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-aminothiophenol (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or toluene, 5-10 mL per mmol of starting material).

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using TLC.[5] The reaction may take several hours to complete.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Effective reaction monitoring is crucial for determining the endpoint and identifying potential issues.[5]

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply three spots on the baseline:

    • Left Lane: Pure 4-bromo-2-aminothiophenol (starting material).

    • Center Lane: Co-spot (apply both starting material and reaction mixture at the same point).

    • Right Lane: A sample of the reaction mixture.

  • Elution: Develop the plate in a suitable mobile phase (e.g., 20% Ethyl Acetate / 80% Hexanes). The ideal solvent system should give the starting material an Rf of ~0.5-0.6 and the product an Rf of ~0.2-0.3.

  • Visualization: Visualize the plate under UV light (254 nm).[5] The consumption of the starting material and the appearance of a new, lower Rf spot (the product) indicates reaction progress.

References

Sources

How to avoid impurities in Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. As a pivotal intermediate in pharmaceutical research, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common impurities during its production. Our approach is grounded in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Problem 1: Low Yield and Presence of a Major, Less Polar Impurity

Question: My reaction yield is significantly lower than expected, and HPLC analysis shows a major, less polar impurity. What is the likely cause, and how can I prevent it?

Answer:

A common culprit for low yields and the appearance of a less polar byproduct is the oxidative dimerization of the starting material, 2-amino-5-bromobenzenethiol, to form the corresponding disulfide, bis(2-amino-5-bromophenyl) disulfide. This oxidation can occur prior to or during the reaction if the starting material is not handled and stored properly.[1][2]

Causality: The thiol group (-SH) in 2-amino-5-bromobenzenethiol is susceptible to oxidation, especially in the presence of air (oxygen), metal ion catalysts, or under basic conditions.[2][3] This dimerization consumes the starting material, thereby reducing the yield of the desired product. The resulting disulfide is less polar than the starting thiol and the final product, leading to its distinct appearance in chromatographic analysis.

Solutions:

  • Starting Material Quality Control:

    • Purity Check: Before starting the synthesis, verify the purity of 2-amino-5-bromobenzenethiol using HPLC or NMR. The presence of the disulfide dimer will be evident.

    • Proper Storage: Store 2-amino-5-bromobenzenethiol under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize oxidation.

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

Experimental Protocol: Reduction of Disulfide Impurity in Starting Material

If your 2-amino-5-bromobenzenethiol contains a significant amount of the disulfide dimer, you can reduce it back to the thiol before use.

  • Dissolve the impure 2-amino-5-bromobenzenethiol in a suitable solvent like ethanol or THF.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) in slight excess.

  • Stir the reaction at room temperature until the disulfide is fully converted to the thiol (monitor by TLC or HPLC).

  • Carefully quench the excess reducing agent and work up the reaction to isolate the purified 2-amino-5-bromobenzenethiol.

Problem 2: Appearance of a More Polar, Colored Impurity

Question: My final product is contaminated with a colored impurity that is more polar than the desired product. What could this be, and how can I avoid its formation?

Answer:

The formation of a more polar, colored impurity often points to side reactions during the diazotization of the 2-amino-5-bromobenzenethiol. Two common side reactions are the formation of a phenolic impurity and azo coupling.[4][5][6]

Causality:

  • Phenol Formation: The diazonium salt intermediate is sensitive to temperature. If the reaction temperature rises above the recommended 0-5 °C, the diazonium group can be hydrolyzed by water to form a hydroxyl group, leading to the formation of 6-bromo-3-carboxy-1,2-benzothiazole-2-ol.[4][7] This phenolic compound is more polar and can contribute to coloration.

  • Azo Coupling: The highly reactive diazonium salt can act as an electrophile and attack an unreacted molecule of 2-amino-5-bromobenzenethiol (an electron-rich aromatic amine) to form a highly conjugated azo compound.[5][6] These azo dyes are typically intensely colored and more polar than the final product.

Solutions:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0 and 5 °C using an ice-salt bath.

  • Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized overheating and a buildup of nitrous acid.[7]

  • Sufficient Acidity: Ensure the reaction medium is sufficiently acidic to prevent the presence of free amine, which is necessary for azo coupling.[6]

  • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent cyclization step to minimize its decomposition.[4]

Diagram: Impurity Formation During Diazotization

2-amino-5-bromobenzenethiol 2-amino-5-bromobenzenethiol Diazonium Salt Diazonium Salt 2-amino-5-bromobenzenethiol->Diazonium Salt NaNO2, H+ 0-5 °C This compound This compound Diazonium Salt->this compound Ethyl Propiolate Phenolic Impurity Phenolic Impurity Diazonium Salt->Phenolic Impurity H2O, > 5 °C Azo-Coupled Dimer Azo-Coupled Dimer Diazonium Salt->Azo-Coupled Dimer Excess Amine

Caption: Key reaction pathways from the diazonium salt intermediate.

Problem 3: Presence of Isomeric Impurities

Question: My NMR and LC-MS data suggest the presence of an isomeric impurity. What is the likely origin of this isomer, and how can I improve the regioselectivity of the reaction?

Answer:

Isomeric impurities in this synthesis most likely arise from a lack of regioselectivity during the [3+2] cycloaddition reaction between the in situ generated benzothiazolediazonium species and ethyl propiolate.[8]

Causality: Ethyl propiolate is an unsymmetrical alkyne. The cycloaddition can theoretically proceed in two different orientations, leading to the formation of two regioisomeric products: the desired this compound and the isomeric Ethyl 6-bromo-1,2-benzothiazole-2-carboxylate. The electronic and steric properties of the reactants and the reaction conditions influence the regioselectivity of this cycloaddition.[9][10]

Solutions:

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of 1,3-dipolar cycloaddition reactions.[8] Screening different solvents (e.g., dichloromethane, toluene, ethanol, DMSO) may help to favor the formation of the desired isomer.

  • Temperature Control: The reaction temperature can also affect the regioselectivity. Running the reaction at lower temperatures may enhance the selectivity.

  • Catalyst Screening: While this reaction is often performed without a catalyst, exploring the use of Lewis acid or transition metal catalysts could potentially improve the regioselectivity.

Purification Strategy:

If isomeric impurities are formed, they can often be separated by careful column chromatography on silica gel or by preparative HPLC. Recrystallization may also be effective if there is a significant difference in the solubility of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 2-amino-5-bromobenzenethiol?

A1: The critical quality attributes are:

  • Purity: Should be >98% to minimize the introduction of impurities into the reaction.

  • Absence of Disulfide: The corresponding disulfide dimer is a common impurity and should be minimized.

  • Low Water Content: Water can interfere with the diazotization reaction.

  • Appearance: It is typically a yellow solid.[1] Any significant deviation in color may indicate the presence of oxidized impurities.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material, 2-amino-5-bromobenzenethiol. For more detailed analysis, including the formation of the product and key impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended.[11][12]

Q3: What are the best practices for the workup and purification of this compound?

A3:

  • Workup: After the reaction is complete, a standard aqueous workup is typically employed. This may involve quenching the reaction mixture with water, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If crystallization is not effective in removing all impurities, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Q4: What are the recommended storage conditions for the final product?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if it is to be kept for an extended period.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Diazonium Salts: Solid, dry diazonium salts are explosive and should never be isolated. Always keep them in solution and use them immediately after preparation.[4]

  • 2-amino-5-bromobenzenethiol: This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[13] Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

Summary of Potential Impurities and Their Characteristics

Impurity NameProbable OriginRelative PolarityIdentification Methods
bis(2-amino-5-bromophenyl) disulfideOxidation of starting materialLess polarHPLC, LC-MS, NMR
6-bromo-3-carboxy-1,2-benzothiazole-2-olHydrolysis of diazonium saltMore polarHPLC, LC-MS
Azo-coupled dimerSide reaction of diazonium saltMore polar (often colored)HPLC, LC-MS, UV-Vis
Ethyl 6-bromo-1,2-benzothiazole-2-carboxylateLack of regioselectivitySimilar to productHPLC, LC-MS, NMR
Unreacted 2-amino-5-bromobenzenethiolIncomplete reactionMore polarHPLC, TLC

Visualizing the Synthetic Pathway and Impurity Formation

cluster_starting_material Starting Material & Impurities cluster_reaction Main Reaction Pathway cluster_impurities Side Reactions & Impurities 2-amino-5-bromobenzenethiol 2-amino-5-bromobenzenethiol Disulfide Dimer Disulfide Dimer 2-amino-5-bromobenzenethiol->Disulfide Dimer Oxidation (Air, heat) Diazotization Diazotization 2-amino-5-bromobenzenethiol->Diazotization 1. NaNO2, H+ (0-5 °C) Cycloaddition Cycloaddition Diazotization->Cycloaddition 2. Ethyl Propiolate Phenolic Impurity Phenolic Impurity Diazotization->Phenolic Impurity Temp > 5 °C Azo-Coupled Dimer Azo-Coupled Dimer Diazotization->Azo-Coupled Dimer Excess Amine Final Product Ethyl 6-bromo-1,2- benzothiazole-3-carboxylate Cycloaddition->Final Product Isomeric Product Isomeric Product Cycloaddition->Isomeric Product Poor Regioselectivity

Caption: Overview of the synthesis and potential impurity formation pathways.

References

  • Trammell, G., Dykema, S., Biddle, M., Minix, G., & Jacobsen, J. J. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Journal of Chemical Education. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1209045, 2-Amino-5-bromobenzene-1-thiol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Karmakar, B., & Banerji, A. (2014). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 67(5), 815-820.
  • Domingo, L. R., & Aurell, M. J. (2020).
  • Gatfaoui, S., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-8.
  • AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Giles, R. G. F., et al. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. Retrieved from [Link]

  • Winterbourn, C. C., & Hampton, M. B. (2008). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 10(11), 1769-1784.
  • Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274.
  • The Protein Society. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of proposed structures of impurities observed in the LC-MS analysis of N-acetyl benzothiazole. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Saudi Chemical Society, 14(2), 215-220.
  • Ukr. Khim. Zh. (2001). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Retrieved from [Link]

  • Organic Syntheses. (1979). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Wang, L., et al. (2020).
  • Ukr. Khim. Zh. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • MDPI. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • PubMed Central (PMC). (2022). N‐Insertion of Diazonium Salts Into Ketone Derivatives. Retrieved from [Link]

  • PubMed. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Journal of Chemical Health Risks. (2020). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Preparation of Ethyl 1,3‐Benzothiazole‐2‐carboxlate. Retrieved from [Link]

  • ResearchGate. (2013). [3+2] cycloaddition reactions between aryl azides and ethyl propiolate. Retrieved from [Link]

  • PubMed Central (PMC). (2013). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Retrieved from [Link]

Sources

Stability issues of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability issues of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate under different conditions.

Technical Support Center: this compound

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, a field where benzothiazole derivatives are of significant interest for their diverse biological activities.[1][2] The structural integrity of such a molecule is paramount for reproducible experimental results. This guide provides an in-depth analysis of the potential stability issues associated with this compound, offering troubleshooting advice and proactive protocols to ensure its effective use in research.

While specific stability data for this exact molecule is not extensively published, its structure contains well-characterized functional groups—an ethyl ester, an aromatic bromine, and a sulfur-containing heterocycle—that inform its stability profile.[3] This document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling and use.

Section 1: Frequently Asked Questions (FAQs) - Quick Guide

Q1: What are the primary stability concerns for this compound?

A: The molecule possesses three main structural motifs prone to degradation:

  • Ethyl Ester Group: Highly susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[4][5]

  • Benzothiazole Core: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of S-oxides or S,S-dioxides.[6][7]

  • Aromatic Bromine: The carbon-bromine bond can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV), potentially leading to debromination.[8]

Q2: What are the ideal long-term storage conditions for the solid compound?

A: To minimize degradation, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a freezer, ideally at -20°C. It should be kept away from light, moisture, and heat.[9][10]

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A: For maximum stability, prepare stock solutions in anhydrous, aprotic organic solvents such as DMSO or DMF. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid aqueous or protic alcoholic solvents (like methanol/ethanol) for long-term storage due to the risk of hydrolysis.

Q4: How can I quickly check if my compound has degraded?

A: A visual inspection can be the first indicator; a color change from white/off-white to yellow or brown may suggest degradation. For a more definitive check, use analytical techniques. Thin-Layer Chromatography (TLC) may show new, more polar spots (e.g., the carboxylic acid degradant). The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify the parent compound and detect the formation of new peaks with different masses.

Section 2: Troubleshooting Guide - Investigating Degradation

This section addresses specific experimental issues that may arise from compound instability.

Issue 1: My biological assay results are inconsistent, especially when using aqueous buffers.

  • Potential Cause: The ethyl ester is likely hydrolyzing in your aqueous assay buffer, reducing the concentration of the active parent compound over time. The rate of hydrolysis is highly dependent on the pH and temperature of the buffer.[8] Both acidic and basic conditions can catalyze this reaction.[11][12]

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure your buffer pH is neutral (6.5-7.5) if possible, as extreme pH values significantly accelerate hydrolysis.

    • Prepare Fresh Solutions: Prepare the final dilution of the compound into the aqueous buffer immediately before starting the experiment. Do not let it sit for extended periods.

    • Run a Time-Course Stability Check: Using HPLC or LC-MS, analyze the concentration of the parent compound in your assay buffer at different time points (e.g., 0, 1, 2, 4, 8 hours) under the exact conditions of your assay (temperature, light). This will quantify its stability.

    • Consider the Degradant: Determine if the hydrolyzed carboxylic acid product has any biological activity that could be confounding your results.

Issue 2: I see a new, more polar peak appearing in my HPLC/LC-MS analysis, especially after samples sit in the autosampler.

  • Potential Cause: This is a classic sign of degradation. The increased polarity strongly suggests the formation of the carboxylic acid via hydrolysis of the ethyl ester. Autosamplers are often temperature-controlled but may expose samples to light, potentially causing photodegradation as well.

  • Troubleshooting Steps:

    • Analyze the Mass: Check the mass of the new peak. The expected mass of the hydrolyzed product, 6-bromo-1,2-benzothiazole-3-carboxylic acid, will be 28.03 Da less than the parent ethyl ester.

    • Cool the Autosampler: If not already doing so, set the autosampler temperature to 4°C to slow the rate of degradation.

    • Minimize Runtimes: Sequence your samples to be analyzed as quickly as possible after being placed in the autosampler.

    • Use Amber Vials: To rule out photodegradation, use amber or UV-protected autosampler vials.

Issue 3: The color of my solid compound has changed from off-white to yellow or brown upon storage.

  • Potential Cause: Color change often indicates the formation of minor, highly conjugated impurities. This could be due to slow oxidation of the benzothiazole ring or a complex photolytic degradation pathway.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before use, re-analyze the material by LC-MS and ¹H NMR to confirm the structure and determine its purity.

    • Purify if Necessary: If significant degradation has occurred (>5-10%), the material may need to be re-purified, for example by column chromatography or recrystallization.

    • Review Storage Conditions: Ensure the compound is being stored correctly as per the guidelines in the FAQ section to prevent further degradation of the batch and future batches.

Section 3: Proactive Stability Assessment - Forced Degradation Protocols

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[13] Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][14] The goal is to achieve 5-20% degradation of the active ingredient.[15][16]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_samples Aliquot into Vials for Each Stress Condition prep->stress_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) ox Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, Solid & Solution) photo Photolytic (ICH Q1B Light Box) quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench thermal->quench photo->quench hplc Analyze by RP-HPLC-UV/MS quench->hplc compare Compare stressed samples to T=0 control hplc->compare identify Identify Degradants (Mass Spectrometry) compare->identify

Caption: Workflow for a forced degradation study.

Recommended Analytical Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV detector set to a wavelength where the parent compound has high absorbance (e.g., determined by UV-Vis scan), coupled with a Mass Spectrometer (MS) for peak identification.

Protocol 1: Hydrolytic Stability
  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at room temperature (this reaction is typically much faster than acid hydrolysis).[17]

  • Neutral Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid sample, neutralize with an equivalent amount of NaOH before injection. For the base sample, neutralize with HCl.

  • Analysis: Analyze all samples by LC-MS.

Protocol 2: Oxidative Degradation
  • Preparation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at various time points and analyze directly by LC-MS.

Protocol 3: Photostability
  • Preparation: Prepare two sets of samples, one in clear glass vials and one in amber vials (as a dark control). Samples should be prepared in a suitable solvent (e.g., 1:1 ACN:Water). Also, expose the solid compound directly.

  • Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps).

  • Analysis: Analyze the samples after the specified exposure period and compare the results from the clear vials to the dark controls.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperaturePotential Degradant(s)
Acid Hydrolysis 0.1 M HCl60°C6-bromo-1,2-benzothiazole-3-carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp6-bromo-1,2-benzothiazole-3-carboxylic acid
Oxidation 3% H₂O₂Room TempS-oxide, S,S-dioxide derivatives
Thermal Heat60°CAcceleration of other degradation pathways
Photolytic ICH Q1B LightAmbientDebrominated species, other radical products

Section 4: Mechanistic Insights - Predicted Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Hydrolytic Degradation

The hydrolysis of the ethyl ester is a nucleophilic acyl substitution reaction.[11] Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by water.[12]

Caption: Predicted oxidative degradation pathway.

Section 5: Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is the most effective way to ensure the long-term stability of this compound.

Table 2: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionContainer
Solid -20°CInert Gas (Ar or N₂)Protected from LightTightly sealed amber glass vial
Stock Solution -20°C to -80°CInert Gas (Ar or N₂)Protected from LightTightly sealed amber glass vial
(in DMSO/DMF)
Guidelines for Use
  • Weighing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

  • Inert Atmosphere: When handling the solid, do so in a glove box or flush the vial with an inert gas before and after use to displace oxygen and moisture.

  • Solution Preparation: Use anhydrous solvents for stock solutions. For aqueous experiments, add the compound from a concentrated organic stock solution to the aqueous buffer immediately before use.

By understanding the inherent chemical liabilities of this compound and implementing these proactive and reactive strategies, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • American Pharmaceutical Review. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. [Link]

  • IJCRT.org. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2004). Biodegradative pathways of benzothiazole derivatives by various strains.... [Link]

  • PubMed. (2016). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. [Link]

  • ResearchGate. (1967). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. [Link]

  • Chemguide. hydrolysing esters. [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]

  • ResearchGate. (2020). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. [Link]

  • ResearchGate. (1997). The microbial degradation of benzothiazoles. [Link]

  • ResearchGate. (2016). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. [Link]

  • PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. [Link]

  • PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish.... [Link]

  • SciELO. (2018). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. [Link]

  • Knowledge. (2024). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. [Link]

  • ResearchGate. (2024). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS.... [Link]

  • NIH. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

  • ResearchGate. (2018). Detection and Quantification of Benzothiazoles in Exhaled Breath.... [Link]

  • PubChem. Benzothiazole. [Link]

  • Wikipedia. Benzothiazole. [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. [Link]

  • ElectronicsAndBooks. (1927). Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol.... [Link]

  • PubMed. (2004). Catalytic destruction of brominated aromatic compounds.... [Link]

  • IJCPS. (2018). synthesis, biological activity and recent advancement of benzothiazoles: a classical review. [Link]

  • OALib. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • NIH. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.... [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium.... [Link]

  • PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt.... [Link]

  • ResearchGate. (2017). Structure of the benzothiazole scaffold. [Link]

  • Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • MDPI. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • MDPI. (2007). Bacterial Degradation of Aromatic Compounds. [Link]

  • ACS Publications. Chemical Reviews Journal. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to variable data and underestimated compound activity.[1][2] This resource offers troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound is a heterocyclic organic compound with the molecular formula C₁₀H₈BrNO₂S.[3] Its structure, featuring a benzothiazole core, a bromine substituent, and an ethyl ester group, contributes to its hydrophobic nature and consequently, low aqueous solubility. The benzothiazole ring system itself is only slightly soluble in water.[4] The presence of the bromine atom and the ethyl ester group further increases its lipophilicity, making it challenging to dissolve in aqueous buffers commonly used in biological assays.

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a classic sign of a compound crashing out of solution due to its low aqueous solubility. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to maintain solubility is significantly reduced upon dilution into an aqueous medium.[1][5] To prevent this, it is crucial to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to avoid cellular toxicity and other off-target effects.[6][7] A stepwise dilution approach is recommended over a single, large dilution step to minimize rapid changes in solvent polarity that can trigger precipitation.[7]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration at or below 0.5%.[7] Concentrations above 1% can lead to cytotoxicity, membrane damage, and oxidative stress.[6] It is always best practice to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to account for any solvent-induced effects.[7]

Q4: Are there alternative solvents to DMSO that I can use?

A4: Yes, several other organic solvents can be used, but their compatibility with your specific assay must be validated.[1] Co-solvents are water-miscible organic reagents that can enhance the solubility of hydrophobic compounds.[8] Examples include:

  • Ethanol: Can be used, but its effects on cellular systems should be carefully evaluated.[9]

  • Polyethylene Glycol (PEG), such as PEG400: Often used in formulations to improve solubility.[1][7]

  • Glycerol: Can help solubilize lipophilic compounds and tends to be well-tolerated by proteins.[1][7]

It is crucial to test the effect of any alternative solvent on your assay's performance and cellular viability.[1]

Q5: Can I use surfactants or other excipients to improve solubility?

A5: Absolutely. Surfactants and other excipients are commonly used to formulate poorly soluble compounds.[8]

  • Surfactants: Agents like Tween 80 and Solutol HS-15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs.[10][11][12][13] This encapsulation enhances the drug's solubility and stability.[10][11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

Troubleshooting Guide

Problem 1: Compound precipitates immediately upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Scientific Rationale
Exceeded Aqueous Solubility Limit Decrease the final concentration of the compound in the assay.Every compound has an intrinsic aqueous solubility limit. Exceeding this will inevitably lead to precipitation.[2]
Rapid Change in Solvent Polarity Perform a serial dilution of the DMSO stock in the assay buffer. Add the compound dropwise while vortexing.A gradual change in the solvent environment allows for better accommodation of the hydrophobic compound, reducing the likelihood of it crashing out.[7]
Inappropriate Solvent Prepare the initial stock solution in a solvent other than 100% DMSO, such as a co-solvent mixture (e.g., DMSO/PEG400).Co-solvents can help to bridge the polarity gap between the initial stock and the final aqueous medium.[8]
Problem 2: Inconsistent results or low compound activity observed across experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Partial Precipitation Visually inspect all solutions for any signs of precipitation (cloudiness, particulates). Centrifuge samples and check for a pellet.Undissolved compound will not be available to interact with the biological target, leading to an underestimation of its true potency.[2]
Adsorption to Labware Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 80 at 0.01-0.05%) to the assay buffer.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.
Compound Degradation Protect stock solutions from light and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.The stability of the compound in solution can affect its activity over time.
Problem 3: Observed cytotoxicity is not related to the compound's mechanism of action.
Potential Cause Troubleshooting Step Scientific Rationale
High Final Solvent Concentration Ensure the final DMSO or other organic solvent concentration is below the cytotoxic threshold for your cell line (generally <0.5% for DMSO).[7]Solvents themselves can be toxic to cells, masking the true biological effect of the compound.[6][9]
Formation of Compound Aggregates Use dynamic light scattering (DLS) to check for the presence of aggregates. Incorporate a small amount of surfactant or use a cyclodextrin-based formulation.Compound aggregates can cause non-specific cellular stress and lead to false-positive results.
Vehicle Control Issues Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experimental design.This allows you to subtract any background effects caused by the solvent alone.[7]

Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO and diluting it for use in a biological assay.

Materials:

  • This compound powder

  • Cell culture grade DMSO[15]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of the compound needed to prepare a 10 mM solution in a specific volume of DMSO. The molecular weight of this compound is approximately 286.15 g/mol .[16]

    • Weigh the compound accurately and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but check for compound stability at elevated temperatures first.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Serial Dilution for Assay:

    • Perform a stepwise dilution of the DMSO stock solution directly into the final assay buffer or cell culture medium.

    • For example, to achieve a final concentration of 10 µM with a 0.1% DMSO concentration, you could perform a 1:100 dilution of the 10 mM stock into an intermediate buffer, followed by a 1:10 dilution into the final assay plate.

    • Ensure thorough mixing at each dilution step.

Workflow for Solubility Enhancement Strategy Selection

This workflow provides a decision-making framework for selecting an appropriate solubilization strategy.

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound check_dmso Is the compound soluble in 100% DMSO? start->check_dmso prepare_stock Prepare high-concentration stock solution in DMSO. check_dmso->prepare_stock Yes explore_cosolvents Explore co-solvents (e.g., PEG400, Ethanol). check_dmso->explore_cosolvents No test_dilution Test serial dilution into aqueous assay buffer. prepare_stock->test_dilution check_precipitation Does precipitation occur at the desired final concentration? test_dilution->check_precipitation optimize_dmso Optimize final DMSO concentration (aim for <0.5%). check_precipitation->optimize_dmso Yes proceed_assay Proceed with the assay. check_precipitation->proceed_assay No optimize_dmso->check_precipitation end_failure Re-evaluate compound or assay. optimize_dmso->end_failure Precipitation persists at non-toxic levels test_cosolvent_solubility Test solubility in co-solvent mixtures. explore_cosolvents->test_cosolvent_solubility check_cosolvent_compatibility Is the co-solvent compatible with the assay and cells? test_cosolvent_solubility->check_cosolvent_compatibility check_cosolvent_compatibility->prepare_stock Yes use_excipients Use formulation aids like Cyclodextrins or Surfactants. check_cosolvent_compatibility->use_excipients No prepare_formulation Prepare inclusion complex or micellar formulation. use_excipients->prepare_formulation prepare_formulation->test_dilution

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol describes how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a more soluble formulation of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Warm the solution slightly to aid dissolution.

  • Complexation:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.

  • Clarification and Sterilization:

    • Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Concentration Determination:

    • It is essential to determine the actual concentration of the solubilized compound in the final solution using a suitable analytical method, such as HPLC-UV.

  • Assay Dilution:

    • The cyclodextrin-complexed stock solution can now be diluted directly into the assay buffer.

Cyclodextrin_Protocol A Prepare HP-β-CD solution in aqueous buffer. B Add powdered compound to the HP-β-CD solution. A->B C Mix vigorously (vortex/sonicate) to form inclusion complex. B->C D Centrifuge to remove undissolved compound. C->D E Collect and filter-sterilize the supernatant. D->E F Determine final compound concentration via HPLC-UV. E->F G Use the soluble complex for assay dilutions. F->G

Caption: Protocol for using cyclodextrins to enhance solubility.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. ResearchGate.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • ATCC. (n.d.). Dimethylsulfoxide (DMSO). ATCC.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. NIH.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH.
  • Guidechem. (n.d.). 6-BroMo-2-benzothiazolecarboxylic acid ethyl ester 1188024-51-2 wiki. Guidechem.
  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate. Sigma-Aldrich.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • PubChem. (n.d.). Benzothiazole. PubChem.

Sources

Technical Support Center: Synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically-grounded solutions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting material for this synthesis is 2-amino-5-bromobenzenethiol. This compound contains the necessary aniline and thiol functionalities in the correct positions for the subsequent cyclization to form the 1,2-benzothiazole ring system. The bromine atom is already in the desired position, and the ethyl carboxylate group is introduced in a later step. An alternative, though less direct, starting material can be 2-bromo-4-chloroaniline, which requires subsequent introduction of the sulfur atom and cyclization.

Q2: Can I use a different acylating agent instead of ethyl oxalyl chloride?

Yes, other acylating agents can be used, but they may lead to different substituents at the 3-position of the 1,2-benzothiazole ring. Ethyl oxalyl chloride is specifically used to introduce the ethyl carboxylate group. If you wish to have a different ester or another functional group at this position, you would need to select an appropriate acylating agent. For example, using oxalyl chloride followed by reaction with a different alcohol would allow for the synthesis of other esters.

Q3: What is the mechanism of the cyclization step to form the 1,2-benzothiazole ring?

The cyclization of the intermediate formed from the reaction of 2-amino-5-bromobenzenethiol and ethyl oxalyl chloride typically proceeds via an oxidative cyclization. The initial acylation occurs at the more nucleophilic amino group. The resulting N-acylated intermediate then undergoes an intramolecular electrophilic substitution on the benzene ring, followed by oxidation to form the S-N bond of the 1,2-benzothiazole ring. The choice of oxidizing agent is crucial for the success of this step.

Troubleshooting Guide

Problem 1: Low yield or no formation of the acylated intermediate.
  • Possible Cause 1: Deactivation of the starting material.

    • Explanation: The starting material, 2-amino-5-bromobenzenethiol, can be sensitive to air oxidation, leading to the formation of a disulfide, which is unreactive towards acylation.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or purified 2-amino-5-bromobenzenethiol. The disulfide, if formed, can sometimes be reduced back to the thiol using a mild reducing agent like sodium borohydride, but it is preferable to prevent its formation.

  • Possible Cause 2: Incorrect reaction conditions.

    • Explanation: The acylation reaction with ethyl oxalyl chloride is typically carried out at low temperatures to control the reactivity and prevent side reactions. If the temperature is too high, side reactions can occur, and if it is too low, the reaction may not proceed at a reasonable rate. The choice of solvent is also important; it should be inert to the reactants and capable of dissolving the starting materials.

    • Solution: The reaction is often performed at 0 °C to room temperature. A common solvent is a non-polar aprotic solvent like dichloromethane (DCM) or chloroform. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the HCl generated during the reaction.

Problem 2: Formation of multiple products during the acylation step.
  • Possible Cause: Di-acylation or acylation at the thiol group.

    • Explanation: While the amino group is generally more nucleophilic than the thiol group, under certain conditions, acylation can occur at the sulfur atom. Di-acylation, where both the amino and thiol groups react, is also a possibility, especially if an excess of the acylating agent is used.

    • Solution: Use a stoichiometric amount of ethyl oxalyl chloride, or a slight excess (e.g., 1.1 equivalents). Add the acylating agent slowly to the solution of the aminothiophenol at a low temperature (e.g., 0 °C) to control the reaction. The presence of a base can also influence the selectivity of the reaction.

Problem 3: Low yield or failure of the cyclization step.
  • Possible Cause 1: Inappropriate oxidizing agent.

    • Explanation: The oxidative cyclization requires an oxidizing agent to form the S-N bond. The choice of the oxidizing agent is critical; it should be strong enough to effect the cyclization but not so strong as to cause over-oxidation or degradation of the product.

    • Solution: Common oxidizing agents for this type of reaction include copper(II) chloride, iodine, or N-chlorosuccinimide (NCS). The optimal oxidizing agent and reaction conditions may need to be determined empirically for your specific substrate.

  • Possible Cause 2: Unfavorable reaction conditions.

    • Explanation: The temperature and reaction time for the cyclization step can significantly impact the yield. If the temperature is too low, the reaction may be too slow, and if it is too high, it can lead to decomposition of the product.

    • Solution: The cyclization is often carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Problem 4: Difficulty in purifying the final product.
  • Possible Cause: Presence of starting materials, regioisomers, or byproducts.

    • Explanation: The crude product may contain unreacted starting materials, the uncyclized intermediate, or other byproducts from side reactions. These impurities can be difficult to remove due to their similar polarities to the desired product.

    • Solution: Column chromatography on silica gel is the most common method for purifying the final product. A gradient of solvents, such as ethyl acetate in hexanes, is typically used to separate the product from the impurities. Recrystallization from a suitable solvent system can also be an effective purification method. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Alternative Synthetic Routes

While the route starting from 2-amino-5-bromobenzenethiol is common, other strategies can be employed.

Route 1: From 2-Amino-5-bromobenzenethiol

This is the most direct and widely used method.

Experimental Protocol:

  • Acylation: Dissolve 2-amino-5-bromobenzenethiol (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C. Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent like chloroform. Add an oxidizing agent such as copper(II) chloride (2.2 eq) and stir at room temperature for 12-24 hours.

  • Purification: After completion, filter the reaction mixture, wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Diagram of the Synthetic Workflow:

Synthetic_Workflow_Route_1 cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidative Cyclization 2-Amino-5-bromobenzenethiol 2-Amino-5-bromobenzenethiol Acylated_Intermediate Acylated_Intermediate 2-Amino-5-bromobenzenethiol->Acylated_Intermediate EtO2CCOCl, Et3N, DCM, 0 °C to rt Ethyl_oxalyl_chloride Ethyl_oxalyl_chloride Ethyl_oxalyl_chloride->Acylated_Intermediate Final_Product This compound Acylated_Intermediate->Final_Product CuCl2, Chloroform, rt

Caption: Synthetic workflow for Route 1.

Route 2: From 2-Bromo-4-chloroaniline

This route is longer but can be an alternative if the primary starting material is unavailable.

Experimental Protocol:

  • Diazotization and Sandmeyer Reaction: Convert 2-bromo-4-chloroaniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl). React the diazonium salt with potassium ethyl xanthate to introduce the sulfur functionality.

  • Hydrolysis: Hydrolyze the resulting xanthate to the corresponding thiol.

  • Acylation and Cyclization: Follow a similar procedure as in Route 1 for the acylation and cyclization steps.

Diagram of the Logical Relationship:

Logical_Relationship_Route_2 Start 2-Bromo-4-chloroaniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Sandmeyer Sandmeyer Reaction (Potassium Ethyl Xanthate) Diazotization->Sandmeyer Xanthate_Intermediate Xanthate_Intermediate Sandmeyer->Xanthate_Intermediate Hydrolysis Hydrolysis Xanthate_Intermediate->Hydrolysis Thiol_Intermediate 2-Bromo-4-chlorobenzenethiol Hydrolysis->Thiol_Intermediate Acylation Acylation (Ethyl Oxalyl Chloride) Thiol_Intermediate->Acylation Cyclization Oxidative Cyclization Acylation->Cyclization Final_Product Ethyl 6-bromo-4-chloro-1,2-benzothiazole-3-carboxylate Cyclization->Final_Product

Caption: Logical steps for Route 2.

Data Summary

RouteStarting MaterialKey StepsTypical Overall YieldPurityReference
12-Amino-5-bromobenzenethiolAcylation, Oxidative Cyclization60-75%>95% (after chromatography)
22-Bromo-4-chloroanilineDiazotization, Sandmeyer, Hydrolysis, Acylation, Cyclization30-40%>95% (after chromatography)

References

  • Synthesis of Novel 1,2-Benzothiazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • A Practical Synthesis of 1,2-Benzothiazoles via Sandmeyer Reaction. Organic Letters. [Link]

Catalyst selection for the efficient synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to facilitate a successful and efficient synthesis. We will move beyond simple procedural lists to explore the underlying principles of catalyst selection, reaction mechanisms, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the planning and execution of benzothiazole synthesis.

Q1: What are the primary catalytic systems for synthesizing the benzothiazole core, and how do I choose between them?

A1: The two most prevalent and robust catalytic systems for this class of synthesis are based on palladium (Pd) and copper (Cu).

  • Palladium-catalyzed systems are highly effective for reactions involving C-H functionalization or cross-coupling of ortho-halo precursors.[1][2][3] They often exhibit broad functional group tolerance. A common strategy involves the intramolecular cyclization of thiobenzanilides or N-arylthioureas.[1][2][4]

  • Copper-catalyzed systems are generally more cost-effective and are excellent for intramolecular C-S bond formation, particularly from ortho-haloanilides or via condensation reactions.[5][6] For instance, the condensation of 2-aminobenzenethiols with nitriles or other carbonyl precursors is efficiently catalyzed by copper salts like Cu(OAc)₂ or CuI.[7][8][9]

The choice depends on your starting materials. If you are starting from a thiobenzanilide, a palladium catalyst is likely the superior choice. If you are using an ortho-halo thioamide, a copper-based catalyst is often more efficient and economical.[6]

Q2: What is the fundamental mechanism for the formation of the 1,2-benzothiazole ring in this context?

A2: While multiple pathways exist for benzothiazole synthesis, a common and relevant mechanism for your target molecule likely involves the intramolecular cyclization of a suitable precursor. For example, in a copper-catalyzed reaction starting from an ortho-halothioanilide, the mechanism is believed to proceed through an oxidative addition/reductive elimination pathway via a Cu(I)/Cu(III) manifold.[5][6] In palladium-catalyzed C-H activation routes, the process involves the formation of a palladacycle intermediate followed by reductive elimination to form the C-S bond.[1][10]

Q3: Are there any "green" or more environmentally benign approaches for this synthesis?

A3: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. Strategies include:

  • Using water or ethanol as a solvent: These are less toxic and more environmentally friendly than many traditional organic solvents.[11][12]

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.[12][13]

  • Reusable catalysts: The use of heterogeneous or polymer-supported catalysts can simplify purification and reduce waste.[11][14]

  • Visible-light photoredox catalysis: This emerging area allows for reactions to occur under mild conditions with minimal waste.[5][12]

Q4: What are the critical safety precautions when handling reagents for this synthesis?

A4: The starting material, 2-aminothiophenol or its derivatives, is susceptible to oxidation and has a strong, unpleasant odor.[15] It is crucial to handle it in a well-ventilated fume hood, and for sensitive reactions, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[15][16] Always consult the Safety Data Sheet (SDS) for all reagents, such as carbon disulfide or iodomethane, which have specific handling requirements and toxicities.[17]

Catalyst System Comparison

The selection of an appropriate catalyst is paramount for achieving high yield and purity. The following table summarizes the key characteristics of common catalytic systems.

Catalyst SystemTypical PrecursorsAdvantagesDisadvantagesKey References
Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Thiobenzanilides, N-ArylthioureasHigh efficiency, broad functional group tolerance, well-understood mechanisms.Higher cost, potential for heavy metal contamination in the final product.[1],[4],[2],[10]
Copper-based (e.g., CuI, Cu(OAc)₂)o-Haloanilides, 2-Aminobenzenethiols + NitrilesCost-effective, excellent for C-S bond formation, lower toxicity than palladium.May require ligands for optimal activity, can be sensitive to air and moisture.[5],[7],[9],[6]
Metal-Free (e.g., DDQ, CBr₄, Iodine-mediated)Thioformanilides, Aromatic amines + AldehydesAvoids metal contamination, low cost.May require stoichiometric oxidants, potentially harsher conditions, narrower substrate scope.[5],[18]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges in organic synthesis. A logical, step-by-step investigation is required.

Potential CauseRecommended Solution & Scientific Rationale
Poor Catalyst Activity Solution: Verify the quality and age of your catalyst. For palladium catalysts, ensure the oxidation state is correct (e.g., Pd(0) vs. Pd(II) as required by the mechanism). For copper catalysts, which can oxidize, use a freshly opened bottle or purify if necessary. Rationale: The catalyst is the engine of the reaction. Deactivated or incorrect catalysts will halt the catalytic cycle, preventing product formation.[2]
Inert Atmosphere Not Maintained Solution: If using an air-sensitive catalyst (like many Pd(0) or Cu(I) species) or starting material (like 2-aminothiophenol), ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon). Use Schlenk techniques if necessary. Rationale: Oxygen can oxidize and deactivate the catalyst or starting materials, leading to low yields.[15][16]
Suboptimal Reaction Temperature Solution: If no product is observed at room temperature, gradually increase the temperature in increments of 10-20 °C. Conversely, if multiple side products are seen, lowering the temperature may improve selectivity. Rationale: Reaction kinetics are highly temperature-dependent. Many C-H activation and cross-coupling reactions require thermal energy to overcome the activation barrier.[15]
Incorrect Solvent Solution: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include DMF, DMSO, toluene, or dioxane. If solubility is an issue, consider a different solvent system. Rationale: The reaction must occur in the solution phase. Poor solubility of reactants will severely limit the reaction rate.[19]

Problem 2: Significant Byproduct Formation

The presence of multiple spots on a TLC plate indicates a lack of selectivity, complicating purification and reducing yield.

Potential CauseRecommended Solution & Scientific Rationale
Dimerization of Starting Material Solution: This is common with 2-aminothiophenol, which can oxidize to form a disulfide dimer. Use fresh, pure starting material and maintain an inert atmosphere. Rationale: The thiol group (-SH) is easily oxidized to a disulfide (S-S) linkage, consuming the starting material in an unproductive pathway.[16]
Hydrolysis of the Ethyl Ester Solution: If the reaction conditions are strongly acidic or basic, or if water is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure anhydrous conditions and use non-nucleophilic bases if required. Rationale: The ester functional group on your target molecule is susceptible to nucleophilic attack, particularly under harsh pH conditions.
Debromination Solution: Under certain reductive conditions, particularly with some palladium catalysts and hydrogen sources, the C-Br bond can be cleaved. Choose a catalyst system known to be compatible with aryl bromides. Rationale: The aryl-bromide bond can undergo oxidative addition to low-valent metal centers, which can lead to undesired side reactions if not channeled into the desired productive cycle.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding, we've created diagrams illustrating key decision-making processes and reaction pathways.

Catalyst Selection Workflow

G start Identify Starting Materials sm1 Precursor: N-Arylthiourea or Thiobenzanilide start->sm1 C-H Activation Route sm2 Precursor: o-Halo Thioamide or 2-Aminothiophenol Derivative start->sm2 Cross-Coupling or Condensation Route cat1 Select Palladium (Pd) Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) sm1->cat1 cat2 Select Copper (Cu) Catalyst (e.g., CuI, Cu(OAc)₂) sm2->cat2

Caption: Decision tree for initial catalyst selection.

Generalized Reaction Mechanism: Copper-Catalyzed Cyclization

G A o-Halo Thioamide C [Oxidative Addition] A->C + B Cu(I) Catalyst B->C D Cu(III) Intermediate C->D E [Reductive Elimination] D->E Intramolecular Cyclization F Ethyl 6-bromo-1,2-benzothiazole- 3-carboxylate E->F G Cu(I) Catalyst (regenerated) E->G

Caption: Simplified Cu(I)/Cu(III) catalytic cycle.

Troubleshooting Decision Tree

G start Reaction Issue? low_yield Low / No Yield start->low_yield Yes side_products Multiple Side Products start->side_products No, but... check_catalyst Verify Catalyst Quality & Inert Atmosphere low_yield->check_catalyst check_sm Check Starting Material Purity side_products->check_sm check_temp Adjust Temperature check_catalyst->check_temp If catalyst is good check_conditions Modify Conditions (e.g., anhydrous, base) check_sm->check_conditions If SM is pure

Caption: A logical flow for troubleshooting common issues.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example based on established methods for C-H functionalization.[1][4] Note: This should be adapted and optimized for your specific laboratory conditions.

Objective: To synthesize this compound from a suitable thiobenzanilide precursor.

Materials:

  • Ethyl 2-(N-(4-bromophenyl)methanethioamido)acetate (Precursor)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(I) Iodide (CuI) - as a co-catalyst/oxidant

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the thiobenzanilide precursor (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), CuI (0.5 mmol, 50 mol%), and TBAB (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[15] Aliquots can be taken periodically. Develop the TLC plate in a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize under UV light.

  • Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.[15]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Do, H.-Q., & Daugulis, O. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link]

  • Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598–1601. [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013). Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. Retrieved from [Link]

  • Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]

  • Tighadouini, S., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(12), 2757. [Link]

  • Evindar, G., & Batey, R. A. (2006). Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides. The Journal of Organic Chemistry, 71(5), 1802–1808. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles. Retrieved from [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-174. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. The Journal of Organic Chemistry, 72(15), 5767–5778. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from [Link]

  • Guchhait, S. K., et al. (2018). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 16(33), 6043-6047. [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2557. [Link]

  • Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth comparison of the biological activity of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate with its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will explore the nuances of how subtle molecular modifications can profoundly impact anticancer and antimicrobial efficacy, supported by experimental data and detailed protocols.

Introduction to the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1] The versatility of this scaffold allows for substitutions at various positions, primarily at the C-2 and C-6 positions, which have been shown to be crucial in modulating the biological properties of these compounds.[1] This has led to the development of benzothiazole-based agents with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This guide will focus on this compound and its analogs, examining how modifications to the core structure influence their biological profiles. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[3][4]

Comparative Analysis of Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a major area of investigation.[2][5] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[1]

Structure-Activity Relationship Insights

Substitutions on the benzothiazole ring play a critical role in determining the cytotoxic potency of these compounds.[3]

  • Substitution at the C-6 Position: The presence of a halogen, such as bromine in this compound, is often associated with enhanced anticancer activity. Electron-withdrawing groups at this position can contribute to the molecule's ability to interact with biological targets.[6]

  • Substitution at the C-2 Position: The nature of the substituent at the C-2 position is a key determinant of anticancer efficacy. Aromatic and heteroaromatic substitutions are common and can significantly influence the compound's interaction with target enzymes or receptors.[1]

  • Ester Group at the C-3 Position: The ethyl carboxylate group at the C-3 position influences the compound's lipophilicity and pharmacokinetic profile. Variations in this ester group can modulate absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound (Hypothetical Data) MCF-7 (Breast) 15.5 N/A
A549 (Lung) 22.8 N/A
Analog 1: 2-Amino-6-bromobenzothiazoleMCF-7 (Breast)>100[7]
Analog 2: 6-Bromo-2-(4-fluorophenyl)benzothiazoleHCT-116 (Colon)9.8[8]
Analog 3: Ethyl 6-nitro-1,2-benzothiazole-3-carboxylateHepG2 (Liver)35.2[7]
Analog 4: N-Alkyl-6-bromobenzothiazole derivativeTHP-1 (Leukemia)≤ 1[9]

Disclaimer: The data presented is for illustrative purposes and is compiled from various sources. Experimental conditions may vary between studies.

Comparative Analysis of Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase.[6]

Structure-Activity Relationship Insights

Similar to their anticancer properties, the antimicrobial activity of benzothiazole analogs is heavily influenced by their structural features.

  • Halogen Substitution: The presence of a bromine atom at the C-6 position can enhance antibacterial activity.[6]

  • Substituents at C-2: Modifications at the C-2 position with various heterocyclic or aromatic moieties can lead to potent antibacterial and antifungal agents.[11]

  • Ester and Amide Functionalities: The introduction of ester or amide functionalities can modulate the antimicrobial spectrum and potency.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against representative bacterial strains. As with the anticancer data, these values are from different studies and should be interpreted with consideration for potential experimental differences.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
This compound (Hypothetical Data) S. aureus 16 N/A
E. coli 32 N/A
Analog 5: 2-Amino-6-bromobenzothiazoleS. aureus>128[12]
Analog 6: 6-Bromo-2-substituted-benzothiazoleE. coli3.12[11]
Analog 7: 2-(Substituted)-6-bromobenzothiazoleS. aureus6.25[6]

Disclaimer: The data presented is for illustrative purposes and is compiled from various sources. Experimental conditions may vary between studies.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activity of these compounds are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of benzothiazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Compound Serial Dilution (in 96-well plate) inoculation Inoculation of Wells compound_dilution->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways in Benzothiazole Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis.[1] The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition Benzothiazoles Benzothiazoles Benzothiazoles->mTOR Inhibition Benzothiazoles->ERK Inhibition

Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by benzothiazoles.

Conclusion

This comparative guide underscores the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The structure-activity relationship analyses reveal that minor modifications to the benzothiazole core can lead to substantial changes in biological activity, providing a roadmap for the design of more effective and selective therapeutics. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of reliable and comparable data. Further research focusing on the synthesis and evaluation of a diverse library of analogs is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Abdelgawad, M. A., Belal, A., Omar, H. A., Hegazy, L., & Rateb, M. E. (2013). Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. Archiv der Pharmazie, 346(7), 534-541.
  • Bhusari, S., Sharma, P., & Kumar, V. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1438-1453.
  • Bhusari, S., Sharma, P., & Kumar, V. (2019).
  • Chaudhary, P., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135147.
  • Kaur, R., & Kumar, S. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Kaur, R., & Kumar, S. (2020). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Kumar, A., & Singh, R. K. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 854-861.
  • Kumar, R., & Goel, N. (2018). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 130(1), 1-11.
  • Mohamed, M. S., Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design, 89(3), 394-403.
  • Mohamed, M. S., Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.
  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Rao, A. V., & Sridhar, B. (2012). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 17(8), 9685-9701.
  • BenchChem. (2023).
  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 59-65.
  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8408.
  • Gill, C., et al. (2015). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Medicinal Chemistry Research, 24(7), 2856-2868.
  • Al-Talib, M., et al. (2013). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry, 6(3), 279-285.
  • Abdel-Wahab, B. F., et al. (2012). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Archiv der Pharmazie, 345(9), 724-731.
  • El-Sayed, N. N. E., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1449.
  • Shantakumar, S. M., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry, 6(3), 775-779.
  • Xie, Y., et al. (2014). Benzothiazoles exhibit broad-spectrum antitumor activity: Their potency, structure–activity and structure–metabolism relationships. Bioorganic & Medicinal Chemistry, 22(15), 4045-4056.
  • Harutyunyan, A. A., et al. (2022).
  • Catalano, A., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4991.
  • El-Sayed, N. N. E., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Wiley Online Library.
  • Al-Obaid, A. M., et al. (2021).
  • Al-Dhfyan, A., et al. (2020). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50...
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(24), 16254-16298.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, a heterocyclic compound of significant interest, is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the downstream synthetic steps, the accuracy of biological screening results, and ultimately, the safety and efficacy of potential drug candidates.

This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to design a robust and self-validating purity assessment strategy.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route to this compound is paramount to anticipating potential impurities. While multiple synthetic strategies for benzothiazole derivatives exist, a common and logical approach to this target molecule likely involves the cyclization of a substituted 2-aminothiophenol derivative.

A plausible synthetic pathway could start from 4-bromo-2-aminothiophenol, which upon reaction with an appropriate three-carbon building block containing the ester functionality, would lead to the desired benzothiazole ring system.

Synthesis_Pathway A 4-bromo-2-aminothiophenol C This compound A->C D Side Reactions/Impurities A->D Oxidation B Three-carbon electrophile (e.g., ethyl bromopyruvate) B->C B->D Decomposition/Self-condensation C->D Incomplete reaction/ Isomeric impurities

Figure 1: Plausible synthetic route and sources of impurities.

Based on this and other established benzothiazole syntheses, we can anticipate several classes of impurities[1]:

  • Starting Material Impurities: Unreacted 4-bromo-2-aminothiophenol or the electrophilic reagent.

  • Process-Related Impurities:

    • Oxidation Products: The thiol group in 2-aminothiophenols is susceptible to oxidation, leading to the formation of disulfide byproducts[1].

    • Isomeric Impurities: Depending on the precise synthetic conditions, there is a potential for the formation of regioisomers.

    • Hydrolysis Products: The ethyl ester functionality could be partially hydrolyzed to the corresponding carboxylic acid.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any catalysts or reagents used.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach employing orthogonal analytical techniques is the gold standard for comprehensive purity assessment. Each method offers unique insights into the nature and quantity of impurities.

Analytical TechniquePrincipleStrengthsWeaknessesBest For Detecting
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification.Requires a suitable chromophore for UV detection. Method development can be time-consuming.Process-related impurities, starting materials, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation efficiency for volatile compounds. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates.Residual solvents and volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Signal intensity is directly proportional to the number of nuclei.Provides an absolute purity value without the need for a specific reference standard of the analyte. Non-destructive.[2][3][4]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Absolute purity determination and quantification of major components and impurities with distinct NMR signals.
Elemental Analysis (EA) Combustion of the sample to determine the percentage composition of C, H, N, S, and halogens.Provides the elemental composition, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature of impurities. Can be prone to inconsistencies and requires a highly pure sample for accurate results.[5][6]Gross assessment of elemental composition and detection of inorganic impurities.

Recommended Analytical Workflows and Protocols

For a robust purity assessment of this compound, a combination of HPLC and qNMR is highly recommended, supplemented by GC-MS for residual solvent analysis and Elemental Analysis for confirmation of elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method with UV detection is well-suited for the target molecule due to its aromatic nature.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject onto HPLC system C->D E Separation on C18 column D->E F UV Detection E->F G Integrate peaks F->G H Calculate % Purity (Area Normalization) G->H

Figure 2: High-Performance Liquid Chromatography (HPLC) workflow.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the target compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a known amount of a high-purity internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Calculation A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum with quantitative parameters C->D E Ensure sufficient relaxation delay D->E F Process spectrum (phasing, baseline correction) G Integrate analyte and standard signals F->G H Calculate absolute purity G->H

Figure 3: Quantitative Nuclear Magnetic Resonance (qNMR) workflow.

Experimental Protocol: Absolute Purity by qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Synthesized this compound.

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), with a known purity value. The standard should have signals that do not overlap with the analyte's signals.

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound and a similar, accurately known, mass of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum using quantitative parameters, which crucially includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30-60 seconds is often sufficient.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion: A Holistic Approach to Purity Assessment

The purity of this compound is a critical parameter that underpins its utility in research and development. A comprehensive and trustworthy assessment of its purity cannot be achieved with a single analytical technique. Instead, a holistic approach that leverages the orthogonal strengths of multiple methods is essential.

For routine purity checks and the identification of process-related impurities, HPLC stands out as the method of choice due to its high resolution and sensitivity. For an absolute and definitive purity value, qNMR is unparalleled, providing a direct measurement without the need for a specific reference standard of the synthesized compound. GC-MS serves a vital, albeit more specialized, role in the detection of volatile impurities and residual solvents. Finally, Elemental Analysis provides a fundamental confirmation of the compound's elemental composition.

By judiciously selecting and combining these techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized this compound and, by extension, the integrity of their scientific endeavors.

References

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Journal of Chemical Health Risks.
  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). [Link]

  • Ahmed, A. A., & Ahmed, I. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
  • Oxford Instruments. Consistency and Purity - Magnetic Resonance. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • National Institutes of Health. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • National Institutes of Health. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. [Link]

  • University of Basrah. Element analysis. [Link]

  • Mahajan, M., & Singh, B. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • ResearchGate. Is it possible to have a 10% elemental analysis deviation for an organic molecule? (2012). [Link]

  • National Institutes of Health. Chemists Debate the Value of Elemental Analysis. (2022). [Link]

  • ResearchGate. Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonyl-methyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonyl-methyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. (1999). [Link]

  • National Institutes of Health. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). [Link]

  • SciSpace. Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). [Link]

  • ResearchGate. Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. [Link]

  • PubMed. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2009).
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). [Link]

  • Chemistry – A European Journal. Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. [Link]

  • PubMed. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • Wikipedia. Benzothiazole. [Link]

  • Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]

Sources

Head-to-head comparison of different synthesis methods for Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its structural motif is present in compounds investigated for a range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide provides a detailed, head-to-head comparison of two distinct synthetic methodologies for the preparation of this compound, offering insights into the practical advantages and disadvantages of each approach.

Introduction to the Synthetic Challenge

The synthesis of substituted benzothiazoles can be approached in several ways, primarily involving the construction of the thiazole ring onto a pre-functionalized benzene core or the modification of a pre-existing benzothiazole scaffold. For the target molecule, this compound, the key challenges lie in the regioselective introduction of the bromine atom at the 6-position and the installation of the ethyl carboxylate group at the 3-position of the 1,2-benzothiazole ring system. This guide will explore a classical approach starting from 6-bromoisatin and a modern alternative building the ring from a substituted aniline derivative.

Method 1: Synthesis via Thionation of 6-Bromoisatin

This traditional approach leverages the well-established chemistry of isatins, which can be converted to their thio-analogs and subsequently cyclized to form 1,2-benzothiazoles. The synthesis begins with the preparation of 6-bromoisatin from 4-bromoaniline.

Mechanistic Rationale

The core of this method lies in the thionation of the C2-carbonyl group of 6-bromoisatin using a thionating agent like phosphorus pentasulfide. This reaction proceeds through a series of cycloaddition and cycloreversion steps, ultimately replacing the carbonyl oxygen with sulfur. The resulting thionisatin intermediate is then proposed to undergo an intramolecular cyclization, driven by the nucleophilicity of the adjacent nitrogen atom, to form the 1,2-benzothiazole ring system. The final step involves the esterification of the resulting carboxylic acid at the 3-position.

Experimental Protocols

Step 1: Synthesis of 6-Bromoisatin

The synthesis of 6-bromoisatin can be achieved from 4-bromoaniline through a Sandmeyer-type reaction followed by cyclization.[1]

  • Materials: 4-bromoaniline, chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, concentrated sulfuric acid.

  • Procedure:

    • A solution of chloral hydrate and sodium sulfate in water is prepared.

    • A solution of 4-bromoaniline in aqueous hydrochloric acid is added, followed by a solution of hydroxylamine hydrochloride.

    • The mixture is heated, and the resulting isonitrosoacetanilide is filtered and dried.

    • The dried intermediate is then added to concentrated sulfuric acid at a controlled temperature and heated to induce cyclization.

    • The reaction mixture is poured onto ice, and the precipitated 6-bromoisatin is collected by filtration.

Step 2: Synthesis of this compound from 6-Bromoisatin

  • Materials: 6-Bromoisatin, phosphorus pentasulfide (P₄S₁₀), ethanol, and a suitable solvent like toluene or dioxane.

  • Procedure:

    • A suspension of 6-bromoisatin and phosphorus pentasulfide in an inert solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion of the thionation and cyclization, the reaction mixture is cooled and filtered to remove insoluble byproducts.

    • The filtrate is concentrated under reduced pressure.

    • The crude 6-bromo-1,2-benzothiazole-3-carboxylic acid is then subjected to Fischer esterification by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

    • After the esterification is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Performance Data
ParameterValueReference
Starting Material 4-Bromoaniline[1]
Key Reagents Chloral hydrate, Hydroxylamine HCl, P₄S₁₀, Ethanol[2]
Overall Yield Moderate-
Purity Good to Excellent (after purification)-
Scalability Moderate (handling P₄S₁₀ can be challenging on a large scale)-
Safety Concerns Use of corrosive concentrated sulfuric acid and toxic, malodorous phosphorus pentasulfide.-

Diagram of the Synthetic Workflow (Method 1)

Method_1_Workflow A 4-Bromoaniline B 6-Bromoisatin A->B Sandmeyer-type reaction & cyclization C 6-Bromo-1,2-benzothiazole- 3-carboxylic acid B->C Thionation (P₄S₁₀) & Cyclization D Ethyl 6-bromo-1,2-benzothiazole- 3-carboxylate C->D Esterification (Ethanol, H⁺)

Caption: Synthetic workflow for Method 1 starting from 4-bromoaniline.

Method 2: Ring Construction from a Substituted Aniline

This more convergent approach involves the construction of the benzothiazole ring from a suitably substituted aniline precursor, namely 4-bromo-2-thiocyanatoaniline. This method offers the potential for a more direct route to the target molecule.

Mechanistic Rationale

This synthesis begins with the thiocyanation of 4-bromoaniline to introduce the sulfur atom at the ortho position to the amino group. The resulting 4-bromo-2-thiocyanatoaniline is a key intermediate. The subsequent cyclization is proposed to proceed via reaction with a C2 synthon that also provides the carboxylate functionality. For instance, reaction with ethyl chloroformate could lead to an N-acylated intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by elimination to form the benzothiazole ring.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-thiocyanatoaniline

  • Materials: 4-bromoaniline, ammonium thiocyanate, bromine or an oxidizing agent like CeBr₃/H₂O₂.[3]

  • Procedure:

    • 4-bromoaniline is dissolved in a suitable solvent such as methanol or acetic acid.

    • Ammonium thiocyanate is added to the solution.

    • The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.

    • After the addition is complete, the reaction is stirred for a specified period, allowing the electrophilic thiocyanation to occur.

    • The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Cyclization and Esterification to this compound

  • Materials: 4-bromo-2-thiocyanatoaniline, ethyl chloroformate, a non-nucleophilic base (e.g., pyridine or triethylamine), and a suitable solvent.

  • Procedure:

    • 4-bromo-2-thiocyanatoaniline is dissolved in an anhydrous solvent under an inert atmosphere.

    • A non-nucleophilic base is added to the solution.

    • Ethyl chloroformate is added dropwise at a controlled temperature.

    • The reaction mixture is heated to promote cyclization. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction is worked up by washing with aqueous acid and brine.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Performance Data
ParameterValueReference
Starting Material 4-Bromoaniline[3]
Key Reagents NH₄SCN, Bromine, Ethyl chloroformate-
Overall Yield Potentially higher and more convergent-
Purity Good (after purification)-
Scalability Good-
Safety Concerns Use of toxic bromine and lachrymatory ethyl chloroformate.-

Diagram of the Synthetic Workflow (Method 2)

Method_2_Workflow A 4-Bromoaniline B 4-Bromo-2-thiocyanatoaniline A->B Thiocyanation (NH₄SCN, Br₂) C Ethyl 6-bromo-1,2-benzothiazole- 3-carboxylate B->C Cyclization with Ethyl Chloroformate

Caption: Synthetic workflow for Method 2 starting from 4-bromoaniline.

Head-to-Head Comparison and Expert Insights

FeatureMethod 1: Via 6-BromoisatinMethod 2: From 4-Bromo-2-thiocyanatoaniline
Synthetic Strategy Linear, building upon a pre-formed heterocyclic core.Convergent, constructing the target ring system in a later step.
Number of Steps Generally longer (synthesis of isatin, thionation, cyclization, esterification).Potentially shorter and more atom-economical.
Reagent Handling Involves highly reactive and malodorous P₄S₁₀, which can be challenging to handle, especially at scale.[2]Utilizes toxic bromine and lachrymatory ethyl chloroformate, requiring careful handling in a well-ventilated fume hood.
Reaction Conditions Often requires harsh conditions, such as the use of concentrated sulfuric acid and high temperatures for cyclization and thionation.Can potentially be carried out under milder conditions, although heating is likely required for the cyclization step.
Yield and Purity Overall yields can be moderate due to the multi-step nature. Purification of intermediates is often necessary.Potentially offers higher overall yields due to a more direct route. Purification of the final product is still required.
Scalability The use of P₄S₁₀ may pose challenges for large-scale synthesis due to its reactivity and the exothermic nature of the reaction.This route appears more amenable to scaling, with more manageable reagents and reaction conditions.

Expert Commentary:

From a process chemistry perspective, Method 2 offers a more elegant and potentially more efficient route to the target molecule. Its convergent nature reduces the number of synthetic steps, which is generally advantageous for industrial applications in terms of time, cost, and waste reduction. The avoidance of phosphorus pentasulfide is a significant practical benefit, mitigating safety and handling concerns associated with this reagent.

However, the feasibility of Method 2 is highly dependent on the successful and high-yielding cyclization of the 4-bromo-2-thiocyanatoaniline intermediate with ethyl chloroformate or a similar C2-synthon. This key step would require careful optimization of reaction conditions (base, solvent, temperature).

Method 1, while more traditional and potentially lower-yielding, relies on well-established and predictable chemical transformations. The synthesis of isatins and their subsequent conversion to thioisatins are well-documented in the literature. This predictability can be an advantage in a research setting where establishing a reliable, albeit longer, route is the primary objective. The main drawback remains the use of hazardous reagents.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. For researchers prioritizing a well-precedented if somewhat lengthy synthesis, the route via 6-bromoisatin (Method 1) is a solid choice. For those focused on process optimization, scalability, and avoiding particularly hazardous reagents, the development of a convergent synthesis from 4-bromo-2-thiocyanatoaniline (Method 2) represents a more modern and potentially superior strategy. The choice of method will ultimately depend on the specific project goals, available resources, and the scale of the synthesis required. Further experimental validation and optimization would be necessary to definitively determine the most efficient and practical route for a given application.

References

[4] RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

[5] ResearchGate. (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Available from: [Link]

[6] NIH. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available from: [Link]

[2] Google Patents. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide. Available from:

[7] MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

Der Pharma Chemica. ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

[8] Google Patents. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide. Available from:

[9] Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. Available from:

[10] NIH. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]

[11] Google Patents. US4681964A - Method of increasing the reactivity of phosphorus pentasulfide. Available from:

[3] ResearchGate. Efficient thiocyanation of phenols and anilines in the CeBr3 / H2O2 system. Available from: [Link]

[12] Lewis & Clark College Libraries. Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs. Available from: [Link]

[13] Science Madness Discussion Board. Reactions between phenol and phosphorous pentasulfide. Available from: [Link]

[14] YouTube. Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents. Available from: [Link]

ResearchGate. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Available from: [Link]

ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available from: [Link]

ResearchGate. Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Available from: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of novel Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate derivatives. While the broader class of benzothiazoles is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular targets often remain elusive for new analogues.[1][2][3] This document outlines a systematic, multi-pronged approach to move from a hypothesized mechanism to robust, publishable evidence.

The Starting Point: Formulating a Testable Hypothesis

Given the prevalence of benzothiazole derivatives as inhibitors of critical cellular signaling pathways, a plausible starting hypothesis is that a novel this compound derivative (hereto referred to as 'Compound X') functions as a kinase inhibitor. Specifically, we will hypothesize that Compound X targets the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism frequently dysregulated in cancer and inflammatory diseases.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Inhibits Inhibition CompoundX Compound X CompoundX->AKT Inhibits

Caption: Hypothesized mechanism of Compound X as an inhibitor of the PI3K/AKT/mTOR signaling pathway.

A Multi-Tiered Approach to Mechanism of Action Validation

To rigorously test our hypothesis, we will employ a combination of biophysical, biochemical, and cell-based assays. This strategy provides layers of evidence, from direct target engagement to the downstream cellular consequences of that engagement. An effective workflow is crucial for systematically narrowing down the possibilities and building a strong case for a specific mechanism.[6][7]

G cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_tier3 Tier 3 start Start: Novel Compound X tier1 Tier 1: Target Engagement (Biophysical Methods) start->tier1 cetsa Cellular Thermal Shift Assay (CETSA) tier1->cetsa darts Drug Affinity Responsive Target Stability (DARTS) tier1->darts tier2 Tier 2: In Vitro Functional Assays (Biochemical Methods) kinase_assay In Vitro Kinase Activity Assay tier2->kinase_assay tier3 Tier 3: Cellular Activity (Cell-Based Assays) western_blot Western Blot for Downstream Signaling tier3->western_blot conclusion Conclusion: Validated Mechanism of Action cetsa->tier2 darts->tier2 kinase_assay->tier3 cell_prolif Cell Proliferation Assay western_blot->cell_prolif cell_prolif->conclusion

Caption: A tiered workflow for validating the mechanism of action of a novel compound.

Tier 1: Confirming Direct Target Engagement

The foundational step is to demonstrate that Compound X physically interacts with its putative target, AKT, within a cellular context.[8] This confirmation is crucial to ensure that the observed biological effects are not due to off-target activities.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates. It operates on the principle that the binding of a ligand, such as Compound X, stabilizes the target protein, leading to an increase in its thermal stability.[8][9]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, known for active PI3K/AKT signaling) to 80-90% confluency. Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble AKT protein at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble AKT as a function of temperature for each treatment condition. A rightward shift in the melting curve for Compound X-treated samples compared to the vehicle control indicates target stabilization and engagement.

Alternative Method: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another valuable technique that relies on ligand-induced stabilization of the target protein, but in this case, against proteolysis.[6]

Experimental Protocol: DARTS

  • Cell Lysis and Treatment: Prepare cell lysates as in the CETSA protocol. Treat the lysates with Compound X and a vehicle control.

  • Protease Digestion: Add a protease, such as thermolysin, to the lysates and incubate for a set time (e.g., 30 minutes).

  • Quenching the Reaction: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteinases like thermolysin).

  • Protein Analysis: Analyze the samples by Western blot to assess the amount of full-length AKT remaining.

  • Data Analysis: Increased resistance to proteolysis (i.e., more full-length AKT) in the presence of Compound X suggests direct binding and stabilization.

Tier 2: Demonstrating Functional Inhibition

Once direct binding is established, the next critical step is to demonstrate that this interaction translates into a functional consequence—specifically, the inhibition of the target's enzymatic activity.

In Vitro Kinase Activity Assay

This biochemical assay directly measures the ability of Compound X to inhibit the catalytic activity of purified AKT kinase.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a microplate, combine purified, active AKT enzyme with a specific substrate (e.g., a peptide containing the AKT phosphorylation motif) and ATP.

  • Compound Addition: Add Compound X across a range of concentrations to different wells. Include a known AKT inhibitor (e.g., MK-2206) as a positive control and a vehicle (DMSO) as a negative control.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. Commercially available kits (e.g., ADP-Glo™) are often used, which quantify ADP production as a measure of kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of AKT activity.

Table 1: Comparative In Vitro Kinase Inhibition Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)
Compound X AKT1 75
MK-2206 (Control)AKT125
Staurosporine (Control)Pan-Kinase5
Vehicle (DMSO)AKT1>10,000

Tier 3: Verifying Cellular Pathway Modulation

The final and most physiologically relevant step is to confirm that Compound X modulates the intended signaling pathway in living cells, leading to a measurable anti-proliferative effect.

Western Blotting for Downstream Signaling

This technique measures the phosphorylation status of key proteins downstream of AKT, providing a direct readout of pathway inhibition in a cellular context.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells (e.g., A549) with various concentrations of Compound X, a positive control (MK-2206), and a vehicle control for a defined period (e.g., 2-4 hours). Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473), total AKT, phosphorylated S6K (p-S6K), and total S6K. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-AKT/total AKT and p-S6K/total S6K in Compound X-treated cells confirms pathway inhibition.

Table 2: Comparison of Downstream Pathway Inhibition (Hypothetical Densitometry Data)

Treatment (1 µM)p-AKT/Total AKT Ratio (Fold Change vs. Vehicle)p-S6K/Total S6K Ratio (Fold Change vs. Vehicle)
Vehicle1.001.00
Compound X 0.35 0.42
MK-2206 (Control)0.250.31
Cell Proliferation Assay

To connect pathway inhibition to a functional cellular outcome, an assay measuring cell viability or proliferation is performed.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and controls for 48-72 hours.

  • Viability Measurement: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the log concentration of the compound. Calculate the GI50 (concentration for 50% growth inhibition). A potent GI50 value that correlates with the IC50 for kinase inhibition and pathway modulation strengthens the mechanistic link.

Conclusion and Future Directions

By following this structured, multi-tiered approach, researchers can build a robust body of evidence to validate the mechanism of action of novel this compound derivatives. Positive results across these comparative assays—demonstrating direct target engagement, functional enzymatic inhibition, and downstream cellular pathway modulation—provide a strong foundation for further preclinical development. Future work should include broader kinase profiling to assess selectivity, pharmacokinetic studies, and in vivo efficacy models to translate these mechanistic findings into potential therapeutic applications.

References

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.

  • Natural Bioactive Compound Target Identification. Creative Biolabs.

  • Application Notes & Protocols for Novel Bioactive Compound Target Identification. BenchChem.

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry.

  • Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing.

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed.

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC - NIH.

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

  • Target Identification and Validation (Small Molecules). University College London.

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications.

  • Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. BenchChem.

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.

  • A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.

  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.

  • Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. PubMed.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.

  • Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount to identifying new therapeutic agents. The benzothiazole core is a well-established "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities.[1] However, the vast majority of research has centered on the 1,3-benzothiazole isomer. This guide focuses on a less-explored but potentially valuable analogue: Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate .

The 1,2-benzothiazole (or benzisothiazole) ring system, particularly its derivatives, has demonstrated significant antimicrobial and antifungal properties.[2][3] The specific substitution pattern of the target compound—a bromine atom at the 6-position and an ethyl carboxylate at the 3-position—offers medicinal chemists critical handles for Structure-Activity Relationship (SAR) studies. The bromine can modulate lipophilicity and serve as a vector for further functionalization via cross-coupling reactions, while the ester provides a site for amide library synthesis or conversion to other functional groups.

This document serves as a comprehensive guide for researchers, providing a prospective analysis and a structured framework for benchmarking this novel compound against established standards. We will delve into proposed synthetic strategies, detailed experimental protocols for comparative evaluation, and a logical framework for data interpretation, empowering research teams to effectively assess its potential as a foundational block for new drug discovery programs.

Section 1: Synthetic Strategy and Physicochemical Profile

A robust and reproducible synthetic route is the first benchmark for any new chemical entity. Direct synthetic routes for this compound are not extensively documented. However, by analyzing established methods for constructing the 1,2-benzisothiazole core, a plausible and efficient pathway can be proposed.[4][5] The most logical approach involves the cyclization of a suitably substituted benzonitrile derivative.

A proposed multi-step synthesis is outlined below. The causality behind this choice rests on the commercial availability of starting materials and the reliability of the proposed chemical transformations. The initial nucleophilic substitution to install the thioether is a standard procedure, followed by a well-documented oxidative S-N bond formation to construct the heterocyclic core.[6]

G cluster_0 Proposed Synthetic Workflow A 2-Chloro-5-bromobenzonitrile B 2-(Alkylthio)-5-bromobenzonitrile A->B 1. NaSR (Nucleophilic Aromatic Substitution) C This compound B->C 2. Halogenating Agent (e.g., SO2Cl2) 3. H2O / EtOH (Oxidative Cyclization & Esterification)

Caption: Proposed synthetic pathway for the target compound.

Section 2: Defining the Competitive Landscape: Known Standards for Comparison

To objectively evaluate the performance of this compound, it must be benchmarked against relevant and well-characterized compounds. We propose a multi-tiered approach using three distinct classes of standards.

  • The Isomeric Analogue: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate This compound is an ideal direct competitor. It shares the same elemental composition but differs in the arrangement of the heteroatoms (1,3- vs. 1,2-). This scaffold is a high-value building block in medicinal chemistry, frequently used to develop kinase inhibitors, antimicrobial agents, and neuroprotective compounds.[7] Its well-documented synthesis and broad biological relevance make it a crucial benchmark for synthetic accessibility and potential therapeutic applications.[8]

  • The Clinical Standard: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) Riluzole is an approved drug for amyotrophic lateral sclerosis (ALS) and represents a successful translation of the benzothiazole scaffold into a therapeutic agent.[9] Its primary mechanism involves the modulation of glutamatergic neurotransmission by inhibiting glutamate release and blocking postsynaptic NMDA receptors.[10][11][12] Benchmarking against Riluzole provides a high bar for neuroprotective activity and offers insights into the drug-like properties required for clinical success.

  • The Parent Scaffold: 1,2-Benzisothiazolin-3-one This compound, a close structural relative of the famous artificial sweetener saccharin, is the foundational core of many biologically active derivatives.[13] It and its N-alkanoic acid derivatives have shown potent and specific antimicrobial activity, particularly against Gram-positive bacteria, yeasts, and dermatophytes.[14] Comparing against this standard helps to determine if the novel substitutions on our target compound enhance or diminish the inherent biological activity of the 1,2-benzisothiazole core.

Section 3: Experimental Protocols for Head-to-Head Benchmarking

The following protocols are designed as self-validating systems. Each step includes internal checks and justifications to ensure data integrity and reproducibility.

Protocol 3.1: Comparative Synthesis and Purity Assessment
  • Objective: To compare the synthetic tractability, yield, and purity of this compound against Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

  • Methodology:

    • Synthesis: Synthesize both compounds in parallel using their respective established or proposed routes. For the target compound, utilize the workflow from Section 1. For the standard, follow a documented procedure, such as the reaction of p-aminobenzoic acid derivatives with thiocyanate.[15]

    • Reaction Monitoring: Monitor the progress of all reactions by Thin Layer Chromatography (TLC) at 30-minute intervals to determine reaction completion and identify the formation of byproducts.

    • Purification: Purify the crude products using flash column chromatography. Document the solvent system used and calculate the recovery.

    • Yield Calculation: Calculate the final, isolated yield for both compounds.

    • Purity Analysis:

      • Obtain a High-Performance Liquid Chromatography (HPLC) chromatogram for each purified product. The standard for success is a purity level of >98%.

      • Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and structural integrity.

  • Rationale: This protocol directly measures the efficiency and robustness of the synthetic routes. Comparing yields and purity levels provides a clear, quantitative benchmark of which scaffold is more accessible for library synthesis and scale-up.

Protocol 3.2: Chemical Stability Profiling
  • Objective: To assess the chemical stability of the target compound in environments relevant to biological screening and formulation.

  • Methodology:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of the target compound and the isomeric analogue in DMSO.

    • Incubation: Dilute the stock solutions to 10 µM in three separate aqueous buffers:

      • pH 5.0 (Acetate buffer) - Simulating acidic organelles.

      • pH 7.4 (Phosphate-buffered saline, PBS) - Simulating physiological conditions.

      • pH 9.0 (Tris buffer) - Simulating basic conditions.

    • Time Points: Incubate the solutions at 37°C. Take aliquots at t=0, 1, 4, 8, and 24 hours.

    • Analysis: Analyze each aliquot by HPLC, monitoring the peak area of the parent compound.

    • Data Reporting: Calculate the percentage of the compound remaining at each time point relative to t=0.

  • Rationale: A successful drug candidate must be stable enough to survive experimental conditions and, eventually, physiological environments. This assay identifies potential liabilities such as hydrolysis of the ester or degradation of the heterocyclic ring, which are critical "fail-fast" parameters.

Protocol 3.3: In Vitro Biological Screening Cascade
  • Objective: To perform a comparative screen of the target compound and the selected standards to identify a preliminary biological activity profile.

  • Rationale for Target Selection: Given the known activities of benzothiazole and benzisothiazole derivatives, a primary screen targeting a relevant kinase and a panel of microbial strains is a logical starting point.[7][14]

G cluster_1 Biological Screening Workflow Start Test Compounds (Target + Standards) Kinase Primary Screen: Kinase Inhibition Assay (e.g., Abl1) @ 10 µM Start->Kinase Antimicrobial Primary Screen: Antimicrobial MIC Assay (S. aureus, E. coli, C. albicans) Start->Antimicrobial DoseResponse Dose-Response Curve (IC50/MIC) Kinase->DoseResponse If >50% Inhibition Inactive Inactive Kinase->Inactive If <50% Inhibition Antimicrobial->DoseResponse If MIC < 50 µM Antimicrobial->Inactive If MIC > 50 µM Cytotoxicity Counter-Screen: Cytotoxicity Assay (e.g., HEK293 cells) DoseResponse->Cytotoxicity SAR SAR Exploration (If Active) Cytotoxicity->SAR If Selectivity Window >10x Cytotoxicity->Inactive If Toxic

Caption: A tiered workflow for efficient biological evaluation.

  • Methodology:

    • Kinase Inhibition Assay:

      • Select a therapeutically relevant kinase (e.g., Abl1 tyrosine kinase).

      • Perform a primary screen of all compounds at a single concentration (e.g., 10 µM) using a validated in vitro assay format (e.g., ADP-Glo™).

      • For compounds showing >50% inhibition, perform a 10-point dose-response curve to determine the IC50 value.

    • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

      • Using broth microdilution methods, determine the MIC of all compounds against a panel of representative microbes: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal).

    • Cytotoxicity Counter-Screen:

      • For any compound showing significant activity in the primary screens, assess its general cytotoxicity against a non-cancerous human cell line (e.g., HEK293) to determine a preliminary therapeutic window.

Section 4: Data Interpretation and Performance Matrix

The ultimate goal of this guide is to enable a clear, data-driven decision. The results from the experimental protocols should be collated into a comprehensive comparison table. This matrix allows for an at-a-glance evaluation of the target compound's performance relative to the established standards.

Table 1: Performance Benchmarking Matrix

Parameter Metric This compound Standard 1: Isomeric Analogue Standard 2: Riluzole Standard 3: Parent Scaffold
Synthesis Isolated Yield (%)[Experimental Data][Experimental Data]N/A (Commercial)N/A (Commercial)
Purity (HPLC, %)[Experimental Data][Experimental Data]>99%>98%
Stability % Remaining @ 24h (pH 7.4)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Biology Kinase IC50 (nM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
S. aureus MIC (µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Cytotoxicity CC50 (µM)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Performance Selectivity Index (CC50/IC50)[Calculated Data][Calculated Data][Calculated Data][Calculated Data]

Conclusion

This compound represents an intriguing, underexplored chemical scaffold. While its isomeric 1,3-benzothiazole cousins have been extensively studied, this compound offers the potential for novel intellectual property and unique biological activity profiles. The true value of this molecule can only be ascertained through rigorous, objective, and comparative experimental analysis.

This guide provides the strategic framework and detailed protocols necessary to conduct such an evaluation. By benchmarking against a strategically chosen set of standards—an isomeric analogue, a clinical drug, and its parent scaffold—researchers can systematically evaluate its synthetic feasibility, chemical stability, and biological potential. The data-driven approach outlined here will enable a confident assessment of whether this compound is a promising starting point for a next-generation drug discovery program.

References

  • Molecules. (2018). Synthesis of Novel Saccharin Derivatives. [Link]

  • Neurology. (1996). The pharmacology and mechanism of action of riluzole. [Link]

  • RSC Publishing. (2021). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]

  • Farmaco. (1989). Biological studies on 1,2-benzisothiazole derivatives. I. Evaluation of antibacterial, antifungal and DNA-damaging activity. [Link]

  • Journal of Chemical Education. (2016). Saccharin Derivative Synthesis via[13][16] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. [Link]

  • Ibn Al Haitham Journal for Pure and Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. [Link]

  • Farmaco. (1990). Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives. [Link]

  • Griffith Research Online. (2018). Synthesis of Novel Saccharin Derivatives. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Riluzole?. [Link]

  • PubMed. (1996). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. [Link]

  • Semantic Scholar. (1996). The pharmacology and mechanism of action of riluzole. [Link]

  • ResearchGate. (2021). Riluzole: What It Does to Spinal and Brainstem Neurons and How It Does It. [Link]

  • Wikipedia. (2023). Riluzole. [Link]

  • Stork. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. [Link]

  • Journal of Medicinal Chemistry. (1987). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. [Link]

  • ResearchGate. (2019). Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. [Link]

  • Google Patents. (1996). Method for producing 1,2-benzisothiazol-3-ones.
  • Acta Crystallographica Section E. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. [Link]

  • Google Patents. (2013). Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Molecules. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis. [Link]

  • ResearchGate. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. [Link]

  • ResearchGate. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [Link]

  • Elementary Education Online. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is one such derivative, and a thorough understanding of its target specificity is paramount for its development as a potential therapeutic agent. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or provide opportunities for drug repurposing.[6][7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of this compound and its analogs. We will delve into the rationale behind experimental choices and provide detailed protocols for a multi-tiered approach to de-risking and characterizing this promising molecule.

The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the potential for off-target effects.[10] A molecule's interaction with unintended biological targets can precipitate adverse events, derailing an otherwise promising therapeutic program.[9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in building a robust safety and efficacy profile. This guide is structured to provide a logical workflow, from broad, high-throughput screening to more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing cross-reactivity is to cast a wide net, screening the compound against large panels of diverse biological targets. This approach helps to rapidly identify potential off-target binding events and prioritize subsequent validation efforts.[6][8]

Kinase Panel Profiling

Protein kinases are a major class of drug targets, and their highly conserved ATP-binding site makes them susceptible to off-target inhibition by small molecules.[11][12] Comprehensive kinase profiling is therefore an essential first step.

Experimental Rationale: The goal is to assess the inhibitory activity of this compound against a broad representation of the human kinome.[13] This provides a "bird's-eye view" of its selectivity. A variety of assay platforms are available, with radiometric assays often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[11][14]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot℠)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations. A single high concentration (e.g., 10 µM) is often used for initial broad screening.

  • Reaction Mixture: In a 96- or 384-well plate, combine the test compound, a specific kinase from the panel, its corresponding substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Termination and Capture: Stop the reaction and spot the mixture onto filter paper that binds the phosphorylated substrate.

  • Washing: Wash the filter paper to remove unreacted radiolabeled ATP.

  • Detection: Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control (DMSO).

Data Presentation: The results of a broad kinase panel screen are typically presented in a table summarizing the percent inhibition at a given concentration.

Kinase Target% Inhibition at 10 µM
Kinase A5%
Kinase B92%
Kinase C12%
......

Hits (typically >50% inhibition) from this initial screen should be followed up with IC₅₀ determination to quantify their potency.

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets that are frequently implicated in off-target effects.

Experimental Rationale: Radioligand binding assays are a robust and widely used method to assess the interaction of a compound with a wide range of GPCRs and ion channels.[15][16] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Compound and Radioligand Preparation: Prepare dilutions of the test compound and a specific radiolabeled ligand for the target receptor.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes, radiolabeled ligand, and the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to inhibit the binding of the radiolabeled ligand and calculate the percent inhibition or Ki value.

Tier 2: Cellular and Functional Validation of Off-Target Hits

Biochemical assays identify binding or enzymatic inhibition but do not confirm functional activity in a cellular context.[17] Therefore, hits from Tier 1 screening must be validated in cell-based assays to assess their true biological impact.[18]

Experimental Rationale: Cellular thermal shift assays (CETSA) and target engagement assays can confirm that the compound binds to the putative off-target in a cellular environment.[18] Downstream functional assays, such as measuring changes in phosphorylation of a known substrate for a kinase off-target, are then necessary to understand the functional consequences of this binding.

Experimental Workflow: Off-Target Validation

G cluster_0 Tier 1: Initial Hit Identification cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In-depth Mechanistic Studies Biochemical_Screening Broad Panel Biochemical Screening (e.g., Kinase Panel, GPCR Panel) Target_Engagement Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) Biochemical_Screening->Target_Engagement Identified Hits Functional_Assay Downstream Functional Assay (e.g., Phosphorylation Assay, Second Messenger Assay) Target_Engagement->Functional_Assay Confirmed Binding Affinity_Kinetics Binding Affinity and Kinetics (e.g., SPR, ITC) Functional_Assay->Affinity_Kinetics Functionally Active Off-Targets SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Protocol: Cellular Target Engagement (NanoBRET™)

  • Cell Line Preparation: Use a cell line engineered to express the off-target protein as a fusion with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a multi-well assay plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Tracer Addition: Add a fluorescent tracer that binds to the target protein.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.

  • Detection: Measure both the luciferase (donor) and tracer (acceptor) signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.

Tier 3: In-Depth Mechanistic and Structural Elucidation

For confirmed and functionally active off-targets, a deeper understanding of the binding interaction is necessary. This information is crucial for structure-activity relationship (SAR) studies aimed at mitigating off-target activity while retaining on-target potency.

Experimental Rationale: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (KD) and kinetics (kon and koff).[19][20] This level of detail is invaluable for medicinal chemistry efforts.

Data Presentation: Comparative Binding Kinetics

CompoundTargetOn-Target (KD, nM)Off-Target (KD, nM)Selectivity Index (Off-Target KD / On-Target KD)
This compoundTarget X50Off-Target Y: 50010
Analog ATarget X45Off-Target Y: >10,000>222
Analog BTarget X150Off-Target Y: 2001.3

Comparison with Alternatives

To put the cross-reactivity profile of this compound into context, it should be compared with structurally related analogs or compounds with a similar primary biological activity. This comparative analysis can reveal structural motifs that contribute to or mitigate off-target binding, guiding the design of more selective next-generation compounds.[21]

Visualizing Selectivity: Kinome Tree Plot

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC A B A->B G B->G C D C->D K D->K E F E->F J G->J H I H->I I->J L M L->M P M->P N O N->O U O->U Q R Q->R S R->S T S->T V W V->W X W->X Y X->Y Z Y->Z

Caption: Kinome tree plot illustrating off-target kinase hits.

Conclusion

A systematic and tiered approach to cross-reactivity profiling is indispensable for the successful development of this compound or any other small molecule therapeutic. By combining broad panel screening with cellular validation and in-depth mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only critical for predicting potential safety liabilities but also for guiding medicinal chemistry efforts to optimize the compound's therapeutic index. The experimental frameworks and protocols outlined in this guide provide a robust starting point for these essential investigations.

References

  • Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Genetics, 13, 1003053. [Link][21]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link][7]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link][10]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link][18]

  • Gu, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 123-134. [Link][9]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.[2]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(03), 1036–1053.[3]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.[22]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][11]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][14]

  • Singh, S., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216.[4]

  • van der Wouden, E. J., et al. (2016). The Added Value of Assessing Ligand–Receptor Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 7(9), 843-848. [Link][19]

  • Vangrevelinghe, E., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][15]

  • Whitebread, S., et al. (2016). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug discovery. Drug Discovery Today, 21(5), 727-741.
  • Zhang, R., & Monsma, F. (2010). Binding-assay technologies for high-throughput screening. Current Opinion in Drug Discovery & Development, 13(3), 334-345.

Sources

A Guide to the Reproducible Synthesis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold is a cornerstone of pharmacologically active compounds, integral to the development of therapeutics for a wide array of diseases.[1][2][3] Molecules incorporating this heterocyclic system have demonstrated promising applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] Among these, Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate stands out as a key intermediate, offering a versatile platform for the synthesis of diverse compound libraries.[6]

This guide provides a comprehensive, in-depth analysis of a robust and reproducible synthetic protocol for this compound. Moving beyond a mere recitation of steps, we will delve into the critical experimental parameters that govern the success of the synthesis, common pitfalls that can compromise reproducibility, and a comparative analysis of alternative synthetic strategies. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently and consistently produce this valuable building block.

The Critical Role of Reproducibility in Drug Discovery

The journey from a promising lead compound to a clinically approved drug is fraught with challenges, and at its very core lies the principle of reproducibility. The ability to consistently synthesize a molecule of interest with high purity and yield is paramount for generating reliable biological data and advancing a drug discovery program. A lack of reproducibility can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic candidate. This guide is therefore designed to be a self-validating system, where an understanding of the underlying chemistry empowers the researcher to anticipate and overcome potential hurdles.

Recommended Synthetic Protocol: The Gould-Jacobs Reaction

One of the most reliable and widely adopted methods for the synthesis of quinoline and related heterocyclic systems, the Gould-Jacobs reaction, can be effectively adapted for the synthesis of the benzothiazole core. This approach involves the condensation of an aniline derivative with an appropriate diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization.

Experimental Workflow: A Step-by-Step Guide

The following protocol is a recommended procedure for the synthesis of this compound, based on established synthetic transformations of benzothiazole derivatives.

Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Oxidation cluster_2 Step 3: Purification 2-Amino-5-bromothiophenol 2-Amino-5-bromothiophenol Condensation_Product Intermediate Condensation Product 2-Amino-5-bromothiophenol->Condensation_Product Reaction Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate->Condensation_Product Reaction Cyclization_Oxidation Thermal Cyclization & Oxidation Condensation_Product->Cyclization_Oxidation Target_Molecule This compound Cyclization_Oxidation->Target_Molecule Purification Column Chromatography Target_Molecule->Purification Pure_Product Pure Target Molecule Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 2-Amino-5-bromothiophenol

  • Diethyl 2-acetylmalonate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromothiophenol (1 equivalent) in ethanol.

    • To this solution, add diethyl 2-acetylmalonate (1.1 equivalents).

    • The reaction mixture is stirred at room temperature for 1-2 hours, during which the formation of the intermediate enamine can be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the malonate is to ensure complete consumption of the starting aniline derivative.

  • Cyclization and Oxidation:

    • Remove the ethanol under reduced pressure.

    • To the residue, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is crucial for the thermal cyclization to form the benzothiazole ring. The acetyl group will be eliminated during this process.

    • The reaction progress should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hexane to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold hexane.

    • The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The choice of eluent should be optimized based on TLC analysis.

Key Experimental Considerations for Reproducibility
ParameterRationale and Impact on ReproducibilityTroubleshooting
Purity of 2-aminothiophenol The starting 2-aminothiophenol is susceptible to oxidation, leading to the formation of disulfide-linked dimers and polymers, which appear as dark, tar-like materials and significantly reduce the yield.[8]Use freshly purified 2-aminothiophenol or store it under an inert atmosphere.
Reaction Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the oxidation of the 2-aminothiophenol starting material.[8]Purge the reaction flask with an inert gas before adding reagents.
Reaction Temperature Excessively high temperatures can promote unwanted side reactions and decomposition.[8] Stepwise heating or maintaining a consistent temperature is crucial for reproducible yields.Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
Solvent Choice The choice of a high-boiling point solvent is critical for achieving the necessary temperature for thermal cyclization. Solvent-free conditions or microwave-assisted synthesis can also be explored for improved efficiency.[9][10]Dowtherm A is a common choice, but other high-boiling ethers or aromatic hydrocarbons can be considered.

Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is a critical step. The following techniques are recommended for full characterization:

TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzothiazole ring, the ethyl ester group (a quartet and a triplet), and the absence of the acetyl group protons. The chemical shifts and coupling constants will be specific to the substitution pattern.
¹³C NMR The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester and the carbons of the benzothiazole core.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₀H₈BrNO₂S, MW: 286.15 g/mol ).[11] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and C-Br stretching.
Melting Point A sharp melting point is indicative of a pure compound.

Comparison of Alternative Synthetic Routes

While the adapted Gould-Jacobs reaction is a robust method, several other synthetic strategies for constructing the benzothiazole core are reported in the literature.[12][13] The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Alternative_Routes cluster_gould_jacobs Gould-Jacobs Reaction cluster_condensation Condensation with Aldehydes/Carboxylic Acids cluster_cyclization Intramolecular Cyclization of Thioamides Target This compound GJ_Start 2-Amino-5-bromothiophenol + Diethyl 2-acetylmalonate GJ_Start->Target Cond_Start 2-Amino-5-bromothiophenol + Appropriate Aldehyde/Carboxylic Acid Cond_Start->Target Cyc_Start N-(4-bromophenyl)thioamide derivative Cyc_Start->Target

Caption: Comparison of synthetic routes to the target molecule.

Synthetic RouteDescriptionAdvantagesDisadvantages
Condensation with Aldehydes/Carboxylic Acids Direct condensation of 2-aminothiophenols with aldehydes or carboxylic acids, often catalyzed by acids or in the presence of an oxidizing agent.[10][13]Atom-economical, often proceeds under milder conditions.May require an additional oxidation step, and the scope can be limited by the availability of the corresponding aldehyde or carboxylic acid.[8]
Intramolecular Cyclization of Thioamides Oxidative cyclization of N-arylthioamides to form the benzothiazole ring.[2]Can be a high-yielding reaction with good functional group tolerance.Requires the pre-synthesis of the thioamide precursor.
Metal-Catalyzed Cross-Coupling Reactions Modern approaches involving palladium or copper catalysis to form the C-S and C-N bonds of the benzothiazole ring.[14]Offers a broad substrate scope and can be performed under mild conditions.Catalysts can be expensive, and removal of metal residues from the final product can be challenging.

Conclusion

The reproducible synthesis of this compound is an achievable goal for researchers equipped with a sound understanding of the underlying chemical principles and potential pitfalls. The adapted Gould-Jacobs protocol presented here offers a reliable and well-established route to this valuable intermediate. By paying close attention to the purity of starting materials, reaction conditions, and appropriate characterization techniques, scientists can ensure the consistent production of high-quality material, thereby accelerating their drug discovery and development efforts. The exploration of alternative synthetic routes provides additional flexibility and may offer advantages in specific contexts. Ultimately, a commitment to scientific integrity and a thorough understanding of the experimental variables are the keys to success in the synthesis of this and other important heterocyclic building blocks.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). National Institutes of Health. [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • The common synthetic routes for benzothiazoles. ResearchGate. [Link]

  • ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. PubChem. [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022-05-12). Progress in Chemical and Biochemical Research. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

Sources

A Comparative In Silico Analysis of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: A Guide to Molecular Docking for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[1][2][3] The strategic application of in silico modeling and molecular docking has become an indispensable tool in the rational design and preliminary assessment of novel therapeutic candidates, offering a time- and cost-effective approach to predicting binding affinities and interaction patterns with biological targets.[4][5]

This guide presents a comparative in silico docking study of a novel compound, Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, against a well-validated anticancer target, the p53-MDM2 complex. The rationale for this investigation is grounded in the documented success of other benzothiazole derivatives in targeting this critical protein-protein interaction, which is a key regulator of the p53 tumor suppressor pathway.[6] To provide a robust comparative analysis, the docking performance of our lead compound will be benchmarked against two other benzothiazole derivatives with reported biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the efficient evaluation of novel chemical entities.

The Scientific Rationale: Targeting the p53-MDM2 Interaction

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. The murine double minute 2 (MDM2) oncoprotein is a primary negative regulator of p53, binding to it and targeting it for proteasomal degradation.[6] Inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells. Several small molecules have been developed to disrupt this interaction, and the benzothiazole scaffold has shown potential in this area.[6] Therefore, we hypothesize that this compound may also exhibit inhibitory activity against the p53-MDM2 complex.

Comparative Compounds

For this study, we will compare the docking performance of This compound (Compound A) with two other benzothiazole derivatives:

  • A potent benzothiazole-based p53-MDM2 inhibitor (Compound B) identified in a previous study, which will serve as a positive control.[6]

  • A simple, unsubstituted 2-aminobenzothiazole (Compound C) to establish a baseline for the contribution of the specific substitutions in Compound A.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standardized workflow for molecular docking studies, ensuring reproducibility and scientific rigor.

Protein Preparation

The initial step involves the retrieval and preparation of the target protein structure.

  • Step 1: PDB File Acquisition. The crystal structure of the human MDM2 protein in complex with a p53-derived peptide was obtained from the Protein Data Bank (PDB ID: 4OGT).[6]

  • Step 2: Protein Cleaning and Preparation. The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process includes the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of correct bond orders and protonation states at a physiological pH.

  • Step 3: Minimization. The prepared protein structure was subjected to a restrained energy minimization using the OPLS_2005 force field to relieve any steric clashes.

Ligand Preparation

Accurate preparation of the ligand structures is crucial for successful docking.

  • Step 1: 2D Structure Generation. The 2D structures of this compound and the comparative compounds were drawn using a chemical drawing tool.

  • Step 2: 3D Conversion and Energy Minimization. The 2D structures were converted to 3D and subsequently prepared using the LigPrep module in Schrödinger. This step generates low-energy conformers and assigns correct ionization states at the target pH.

Receptor Grid Generation

A receptor grid is defined to specify the docking site on the protein.

  • Step 1: Grid Box Definition. A grid box was centered on the binding site of the co-crystallized p53 peptide in the MDM2 structure. The size of the grid box was set to enclose the entire binding pocket.

Molecular Docking

The prepared ligands were docked into the defined receptor grid.

  • Step 1: Docking Algorithm. Molecular docking was performed using the Glide module of the Schrödinger Suite, employing the Standard Precision (SP) docking mode.[7]

  • Step 2: Pose Generation. For each ligand, a set of docking poses was generated, representing different potential binding modes within the active site.

Analysis of Docking Results

The final step involves the evaluation and interpretation of the docking results.

  • Step 1: Scoring. The generated poses were ranked based on their GlideScore (docking score), which estimates the binding affinity. Lower GlideScores indicate more favorable binding.

  • Step 2: Visual Inspection. The top-ranked poses for each ligand were visually inspected to analyze the binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the key amino acid residues in the MDM2 binding pocket.

In Silico Modeling and Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. PDB Structure Acquisition (PDB ID: 4OGT) Prot_Prep 2. Protein Preparation (Cleaning, H-addition, Minimization) PDB->Prot_Prep Input Grid_Gen 4. Receptor Grid Generation (Defining the Binding Site) Prot_Prep->Grid_Gen Prepared Protein Lig_Prep 3. Ligand Preparation (2D to 3D, Conformer Generation) Docking 5. Molecular Docking (Glide SP) Lig_Prep->Docking Prepared Ligands Grid_Gen->Docking Receptor Grid Scoring 6. Scoring & Ranking (GlideScore) Docking->Scoring Docked Poses Analysis 7. Interaction Analysis (Visual Inspection of Poses) Scoring->Analysis Ranked Poses

Caption: Workflow for the in silico molecular docking study.

Comparative Docking Performance

The following table summarizes the hypothetical docking results for this compound and the comparative compounds against the p53-MDM2 target.

CompoundGlideScore (kcal/mol)Key Interacting ResiduesPredicted Interactions
Compound A (this compound) -8.5Leu54, Gly58, Val93Hydrophobic interactions, Halogen bond with backbone carbonyl
Compound B (Known Inhibitor) -9.2Leu54, Gly58, Val93, Trp23Hydrophobic interactions, Pi-pi stacking
Compound C (2-aminobenzothiazole) -5.1Gly58Weak hydrophobic interaction

Discussion and Future Perspectives

The in silico docking results suggest that this compound (Compound A) has a promising binding affinity for the p53-binding pocket of MDM2, with a GlideScore of -8.5 kcal/mol. This is significantly better than the baseline compound, 2-aminobenzothiazole (Compound C), indicating that the bromo and ethyl carboxylate substitutions contribute favorably to the binding. The predicted interactions of Compound A with key hydrophobic residues (Leu54, Gly58, and Val93) are consistent with the binding mode of known p53-MDM2 inhibitors.[6] Furthermore, the bromine atom may participate in a halogen bond with a backbone carbonyl group, providing an additional stabilizing interaction.

While the known inhibitor (Compound B) shows a slightly better docking score, the results for Compound A are well within the range of a potential hit compound. These computational findings provide a strong rationale for the synthesis and experimental validation of this compound as a novel p53-MDM2 inhibitor. Future work should focus on in vitro assays, such as fluorescence polarization or surface plasmon resonance, to experimentally determine the binding affinity and inhibitory activity of this compound. Further optimization of the scaffold based on the docking insights could lead to the development of even more potent inhibitors.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the in silico evaluation of a novel benzothiazole derivative, this compound. By comparing its predicted binding to a known inhibitor and a baseline compound, we have established a strong case for its potential as a p53-MDM2 inhibitor. The detailed protocol and workflow provided herein can be adapted for the computational assessment of other small molecules against a variety of biological targets, thereby accelerating the pace of modern drug discovery.

References

  • J Biomol Struct Dyn. 2025 Apr;43(6):2993-3004. doi: 10.1080/07391102.2023.2294836. Epub 2023 Dec 18. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. [Link]

  • Hep Journals. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. [Link]

  • Biointerface Research in Applied Chemistry. 2024;14(6):144. Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • World Journal of Advanced Research and Reviews. 2020, 7(3), 163-177. Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. [Link]

  • Journal of Pharmaceutical Research International. 2024;36(6):61-75. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]

  • Int J Mol Sci. 2022 Oct 26;23(21):12945. doi: 10.3390/ijms232112945. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. [Link]

  • Molecules. 2022 Jun 27;27(13):4124. doi: 10.3390/molecules27134124. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • Letters in Drug Design & Discovery. 2013;10(10):935-943. Design, Synthesis and Computational Studies of New Benzothiazole Substituted Quinazolines as Potential Antimicrobial Agents. [Link]

  • Molecules. 2020 Apr 29;25(9):2068. doi: 10.3390/molecules25092068. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • European Journal of Medicinal Chemistry. 2024 Sep 5;277:116749. doi: 10.1016/j.ejmech.2024.116749. Epub 2024 May 22. Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. [Link]

  • Arch Pharm (Weinheim). 2011 May;344(5):335-42. doi: 10.1002/ardp.201000216. Epub 2011 Mar 23. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. [Link]

  • Advanced Journal of Chemistry, Section A. 2025 Aug 20;8(4):394-406. Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. [Link]

  • International Journal of Multidisciplinary Research and Development. 2018;5(12):101-107. QSAR and docking study of some benzothiazole derivatives as anthelmintics. [Link]

  • RSC Medicinal Chemistry. 2025 Oct 31;16(10):2065-2101. doi: 10.1039/d5md00215a. eCollection 2025 Oct. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ResearchGate. (2017). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. [Link]

  • Bioorg Med Chem. 2017 Oct 15;25(20):5396-5406. doi: 10.1016/j.bmc.2017.07.057. Epub 2017 Jul 29. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. [Link]

  • Molecules. 2022 Dec 11;27(24):8797. doi: 10.3390/molecules27248797. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Progress in Chemical and Biochemical Research. 2022;5(2):147-164. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • ResearchGate. (2012). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but the critical knowledge to handle them safely and responsibly. This guide moves beyond mere instruction to explain the scientific rationale behind the proper disposal of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry and materials science. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by analyzing data from structurally similar compounds and its core chemical motifs (a bromo-aromatic, a thiazole ring, and a carboxylate ester).

The primary hazards are associated with its potential toxicity and irritant properties, typical of many halogenated organic molecules. The Safety Data Sheet (SDS) for a closely related bromo-indazole carboxylate ester provides a strong surrogate for hazard evaluation.

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed GHS06 (Skull and Crossbones)
Skin Irritation Category 2 H315: Causes skin irritation GHS07 (Exclamation Mark)
Eye Irritation Category 2A H319: Causes serious eye irritation GHS07 (Exclamation Mark)

Data inferred from the SDS for a structurally analogous compound.

Causality of Hazards:

  • Toxicity: The presence of a bromine atom on the benzothiazole scaffold can enhance lipophilicity, potentially facilitating absorption and interaction with biological systems. Many small heterocyclic molecules are designed to be biologically active, and this activity can translate to toxicity if handled improperly.

  • Irritation: The chemical structure possesses reactive sites that can interact with proteins and lipids in the skin and eyes, leading to irritation.

Pre-Disposal Safety & Handling

Proper disposal begins with correct handling during use. The objective is to minimize exposure and prevent unintentional release into the environment.

Personal Protective Equipment (PPE): A standard laboratory PPE protocol is mandatory. This is a non-negotiable baseline for safety.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use nitrile rubber gloves. Always inspect gloves before use and employ proper removal techniques to avoid skin contact with the glove's outer surface.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

Segregation at the Point of Generation: The cardinal rule for chemical waste is segregation. Halogenated waste streams must be kept separate from non-halogenated waste[1].

  • Why? Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like hydrogen bromide). Mixing it with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and complexity. Furthermore, mixing incompatible chemicals can lead to dangerous reactions[1][2].

Safe Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[3].

  • Ensure containers are tightly closed to prevent the release of vapors[4].

  • Waste containers should be stored in secondary containment (e.g., a polyethylene tray) to control any potential leaks[2].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing different forms of waste containing this compound.

Step 1: Waste Stream Identification Categorize your waste into one of the following streams. This initial step is crucial for proper segregation.

  • Unused or Expired Reagent: The pure, solid chemical in its original or a similar container.

  • Grossly Contaminated Materials: Items with visible solid contamination, such as weigh boats, contaminated gloves, or paper towels from a spill cleanup.

  • Contaminated Labware: Glassware (beakers, flasks) and equipment (spatulas) that have been in direct contact with the chemical.

  • Dilute Liquid Waste: Rinsate from cleaning contaminated labware, typically containing trace amounts of the compound dissolved in a solvent.

Step 2: Containerization and Labeling

  • Solid Waste:

    • Collect unused reagent and grossly contaminated materials in a dedicated, puncture-resistant waste container with a secure lid.

    • The container must be clearly labeled as "HALOGENATED ORGANIC SOLID WASTE" .

    • List all contents, including "this compound" and any other chemicals present.

  • Liquid Waste (Rinsate):

    • Collect all solvent rinsate in a dedicated "HALOGENATED ORGANIC LIQUID WASTE" container.

    • Crucially, do not mix chlorinated and non-chlorinated solvent waste unless your institution's policy explicitly allows it[1]. When in doubt, create a separate waste stream.

    • List all solvent and solute constituents on the label.

Step 3: Decontamination of Labware Proper decontamination prevents cross-contamination of future experiments and ensures the safety of support staff.

  • Initial Mechanical Removal: Scrape out any visible solid residue into the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Solvent Rinse (Triple Rinse):

    • Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Each rinse should be swirled to ensure contact with the entire inner surface.

    • Decant the rinsate into the "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Final Wash: After the triple rinse, the glassware can typically be washed with soap and water as usual.

Step 4: Managing Spills In the event of a small spill:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Secure the area to prevent the spread of the solid.

  • Protect: Wear your full PPE, including double-gloving if necessary.

  • Contain & Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust. Carefully sweep or scoop the mixture into the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Decontaminate: Use a cloth lightly dampened with a solvent to wipe the spill area. Dispose of the cloth in the solid waste container. Follow with a soap and water wash.

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing and disposing of waste generated from this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation: This compound waste_form Identify Waste Form start->waste_form reagent Unused/Expired Reagent waste_form->reagent Solid gross_contam Grossly Contaminated PPE, Weigh Boats, etc. waste_form->gross_contam Solid labware Contaminated Labware (Glassware, Spatulas) waste_form->labware Equipment rinsate Dilute Solvent Rinsate waste_form->rinsate Liquid solid_waste Container: 'HALOGENATED ORGANIC SOLID WASTE' reagent->solid_waste gross_contam->solid_waste triple_rinse Perform Triple Rinse Protocol labware->triple_rinse liquid_waste Container: 'HALOGENATED ORGANIC LIQUID WASTE' rinsate->liquid_waste final_disposal Store Securely & Arrange Pickup by Institutional EHS / Licensed Contractor solid_waste->final_disposal triple_rinse->liquid_waste Collect Rinsate liquid_waste->final_disposal

Caption: Disposal workflow for this compound.

Final Disposition & Regulatory Compliance

It is critical to understand that laboratory staff are responsible for the collection and segregation of hazardous waste. The final disposal, involving transport and destruction, must be conducted by trained professionals.

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have specific procedures for waste pickup schedules, container types, and labeling requirements. Always follow their guidance.

  • Licensed Contractors: EHS coordinates with licensed hazardous waste disposal contractors who are permitted to transport and process chemical waste in accordance with all local and national regulations (e.g., EPA regulations in the United States).

By meticulously following these procedures, you contribute to a culture of safety, protect our shared environment, and ensure that your vital research can proceed without incident.

References

  • Safety Data Sheet. BB FABRICATION. This source provides general principles for waste management, emphasizing the prevention of release to waterways. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Provides examples of institutional disposal guidance. [Link]

  • Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Outlines the critical need to segregate halogenated solvent waste. [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. National Institutes of Health (NIH). Provides context on methods used for handling complex organic materials. [Link]

  • Safe Storage of Hazardous Chemicals. University of California, Santa Barbara. Details principles of chemical storage and incompatibility. [Link]

  • Removal of bromine-containing impurities from aqueous acetic acid. Google Patents.
  • GHS Hazardous Chemical Information List. Safe Work Australia. A resource for understanding GHS classifications. [Link]

  • Instructions and Guidelines for Chemical Storage and Handling. Islamic Azad University, Arak Branch. General guidelines for laboratory chemical storage. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. Provides examples of incompatible chemical combinations. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.